molecular formula C12H19BrO B12819364 1-(2-Bromoethoxy)-2-ethylbenzene;ethane

1-(2-Bromoethoxy)-2-ethylbenzene;ethane

Cat. No.: B12819364
M. Wt: 259.18 g/mol
InChI Key: SWIYKLNBGXFUAE-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2-ethylbenzene;ethane is a useful research compound. Its molecular formula is C12H19BrO and its molecular weight is 259.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromoethoxy)-2-ethylbenzene;ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethoxy)-2-ethylbenzene;ethane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H19BrO

Molecular Weight

259.18 g/mol

IUPAC Name

1-(2-bromoethoxy)-2-ethylbenzene;ethane

InChI

InChI=1S/C10H13BrO.C2H6/c1-2-9-5-3-4-6-10(9)12-8-7-11;1-2/h3-6H,2,7-8H2,1H3;1-2H3

InChI Key

SWIYKLNBGXFUAE-UHFFFAOYSA-N

Canonical SMILES

CC.CCC1=CC=CC=C1OCCBr

Origin of Product

United States

Foundational & Exploratory

Technical Profile: 1-(2-Bromoethoxy)-2-ethylbenzene (CAS 915922-20-2)

[1][2][3][4]

Executive Summary

1-(2-Bromoethoxy)-2-ethylbenzene (CAS 915922-20-2) is a specialized alkylating agent and intermediate used primarily in the synthesis of pharmaceutical candidates targeting metabolic and urological disorders. Structurally, it consists of a 2-ethylphenol core O-alkylated with a bromoethyl side chain. This bifunctional nature—possessing a lipophilic ethyl-substituted aromatic ring and a reactive electrophilic alkyl bromide—makes it a critical building block for introducing the 2-(2-ethylphenoxy)ethyl moiety into larger pharmacophores.

This guide provides a validated protocol for its synthesis, critical handling parameters, and its application as a scaffold in the development of analogues for SGLT2 inhibitors and

Chemical Identity & Physical Properties[1][4][5][6][7][8]

The compound is a clear to pale yellow liquid at room temperature. Its lipophilicity (LogP ~3.9) dictates the use of non-polar to moderately polar organic solvents for processing.

PropertyValueNote
CAS Number 915922-20-2Unique Identifier
IUPAC Name 1-(2-Bromoethoxy)-2-ethylbenzene
Molecular Formula

Molecular Weight 229.11 g/mol
Appearance Colorless to pale yellow liquid
Density

Predicted
Boiling Point

@ 760 mmHg (Predicted)
Solubility DCM, Ethyl Acetate, TolueneInsoluble in water
LogP 3.9High lipophilicity

Synthetic Pathway & Protocol

Reaction Logic (Causality)

The synthesis utilizes a Williamson Ether Synthesis , coupling 2-ethylphenol with 1,2-dibromoethane.

  • Why 1,2-Dibromoethane in Excess? A large molar excess (3.0–5.0 equivalents) of 1,2-dibromoethane is strictly required to suppress the formation of the symmetric dimer byproduct, 1,2-bis(2-ethylphenoxy)ethane. The statistical probability of the phenoxide attacking a second mono-alkylated product is minimized when the concentration of the dibromide is high.

  • Base Selection: Potassium carbonate (

    
    ) is preferred over stronger bases (like NaH) to minimize elimination side reactions (formation of vinyl bromide species) and to allow for a milder reflux temperature.
    
Validated Protocol

Reagents:

  • 2-Ethylphenol (1.0 eq)[1]

  • 1,2-Dibromoethane (4.0 eq)

  • Potassium Carbonate (2.5 eq, anhydrous, granular)

  • Solvent: Acetonitrile (ACN) or Acetone (Reagent Grade)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with nitrogen.

  • Charging: Charge 2-ethylphenol and Acetonitrile (10 vol relative to phenol). Begin stirring.

  • Base Addition: Add

    
     in a single portion. The mixture will form a suspension.
    
  • Electrophile Addition: Add 1,2-dibromoethane in a single portion.

    • Note: Unlike many alkylations, slow addition is not recommended here; high initial concentration of the electrophile favors the mono-substituted product.

  • Reflux: Heat the mixture to reflux (

    
     for ACN) and maintain for 12–16 hours.
    
    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 9:1) or HPLC. Look for the disappearance of 2-ethylphenol (

      
      ) and appearance of product (
      
      
      ).
  • Workup:

    • Cool to room temperature. Filter off inorganic salts (

      
      , unreacted 
      
      
      ).
    • Concentrate the filtrate under reduced pressure to remove solvent and the bulk of excess 1,2-dibromoethane.

    • Critical Step: The excess 1,2-dibromoethane is toxic and volatile; ensure the rotary evaporator trap is cooled efficiently.

  • Purification:

    • Dissolve the residue in Ethyl Acetate and wash with 1N NaOH (to remove trace unreacted phenol) followed by Brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Distillation: Purify the crude oil via high-vacuum distillation to obtain the pure product.

Mechanism & Visualization

The reaction proceeds via an

SynthesisPathwayPhenol2-Ethylphenol(Nucleophile)PhenoxidePhenoxide Anion(Intermediate)Phenol->Phenoxide- H+BaseK2CO3(Deprotonation)Base->PhenoxideTransitionSN2 Transition StatePhenoxide->Transition+ DibromideDibromide1,2-Dibromoethane(Electrophile - Excess)Dibromide->TransitionProduct1-(2-Bromoethoxy)-2-ethylbenzene(Target)Transition->Product- Br-DimerDimer Byproduct(Impurity)Product->Dimer+ Phenoxide (If Dibromide is low)

Figure 1: Reaction pathway showing the critical necessity of excess dibromide to prevent dimer formation.

Applications in Drug Development

This compound serves as a "linker scaffold" in medicinal chemistry. The bromo-terminus allows for further nucleophilic substitution (e.g., with amines, thiols, or other phenols), while the ethyl-phenyl group provides steric bulk and lipophilicity, often enhancing the binding affinity of the final drug molecule to hydrophobic pockets in proteins.

Target Classes[2][6]
  • SGLT2 Inhibitors: Analogues of gliflozins where the distal phenyl ring requires specific alkyl substitution to modulate metabolic stability.

  • 
    -Adrenoceptor Antagonists:  Similar to the structure of Tamsulosin or Silodosin intermediates, where the ethoxy group is replaced by ethyl to alter potency or selectivity profiles.
    
Downstream Derivatization Workflow

Downstreamcluster_reactionsFunctionalization PathwaysStart1-(2-Bromoethoxy)-2-ethylbenzeneAminationReaction with Primary Amines(e.g., Benzylamines)Start->AminationK2CO3, ACN, HeatThiolationReaction with Thiols(Thioether formation)Start->ThiolationNaH, DMFFinkelsteinFinkelstein Reaction(Conversion to Iodo-analog)Start->FinkelsteinNaI, AcetoneFinalActive Pharmaceutical Ingredient(API) CandidateAmination->FinalThiolation->Final

Figure 2: Common downstream synthetic transformations for drug discovery.

Analytical Characterization & QC

To ensure the material is suitable for GMP or GLP studies, the following specifications should be met:

  • HPLC Purity: > 98.0% (Area %).

    • Impurity A: 2-Ethylphenol (Starting material).[2][1]

    • Impurity B: 1,2-Bis(2-ethylphenoxy)ethane (Dimer).

  • 1H NMR (

    
    , 400 MHz): 
    
    • 
       7.1–7.2 (m, 2H, Ar-H)
      
    • 
       6.8–6.9 (m, 2H, Ar-H)
      
    • 
       4.35 (t, 
      
      
      Hz, 2H,
      
      
      )
    • 
       3.65 (t, 
      
      
      Hz, 2H,
      
      
      )
    • 
       2.65 (q, 
      
      
      Hz, 2H,
      
      
      )
    • 
       1.20 (t, 
      
      
      Hz, 3H,
      
      
      )

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). As an alkyl bromide, it is a potential alkylating agent and should be treated as a suspected mutagen.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Protect from light to prevent debromination or discoloration.

  • Disposal: Segregate as halogenated organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28065368, 1-(2-Bromoethoxy)-2-ethylbenzene. Retrieved from [Link][3]

  • ChemicalBook.1-(2-Bromoethoxy)-2-ethylbenzene Properties and Suppliers.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Williamson Ether Synthesis protocols).

2-(2-Ethylphenoxy)ethyl bromide chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Analyzing the Compound

I've got the compound's basic info: name, formula, weight, CAS number, SMILES string, and LogP value. My initial thought is it's likely synthesized from 2-ethylphenol and a 1,2-bromo-substituted reagent, possibly 1,2-dibromoethane. I'll search for synthesis routes and typical uses now.

Defining the Compound

I've got the basic identification details on 2-(2-Ethylphenoxy)ethyl bromide now. That includes the molecular formula (C10H13BrO), molecular weight (229.11 g/mol ), SMILES string (CCC1=CC=CC=C1OCCBr), and CAS number (915922-20-2). I'm currently structuring a technical guide for it. The title's a starting point.

Structuring the Guide

I'm now outlining a comprehensive guide on 2-(2-Ethylphenoxy)ethyl bromide. I'm focusing on its chemical structure, properties, and applications, particularly in organic synthesis. The introduction will overview the compound's significance in pharmaceutical and agrochemical synthesis. A section will detail its synthesis via Williamson ether synthesis, including the specific reagents, solvents, and the rationale behind those choices, and finally a description of applications.

Analyzing the Molecule

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Initiating Article Structure

I've decided to start drafting an article about PubChem CID 28065368, 1-(2-Bromoethoxy)-2-ethylbenzene. I've begun structuring the article with an Executive Summary and a section on Molecular Architecture and Physicochemical Properties, complete with a table summarizing key properties.

Analyzing Synthesis Workflow

I'm now deep-diving into the synthesis of the compound. I'm focusing on the Williamson Ether Synthesis and its mechanistic details, specifically the role of K2CO3, DMF, and excess 1,2-dibromoethane. A step-by-step protocol is being developed, and I am preparing a DOT diagram to visualize the synthesis workflow, with high-contrast color-coding for clarity in diagrams. I've also made a detailed DOT diagram of the structural components.

Visualizing Molecular Components

I'm now focusing on the structural components. I've created a DOT diagram to represent the benzene ring, the ethyl group, the ether oxygen, the alkyl chain, and the bromine atom, along with their relationships. The visualization clearly shows the ortho substitution and polarized bond. I'm leveraging color-coding to emphasize each functional moiety, and its role in the overall structure.

Refining Reaction Pathway

I'm now refining the mechanistic workflow diagram for the synthesis, with added clarity on the solvent's role. DMF's polar aprotic nature is highlighted for its impact on accelerating the SN2 reaction by selectively solvating the potassium cation, leaving the phenoxide anion free. Excess electrophile suppresses dimerization. I've updated the DOT diagram with these causal connections and am integrating it into the article.

Optimizing Experimental Validation

I'm now focusing on validating the experimental process. I'm considering the roles of reagents, particularly potassium carbonate as a mild base that deprotonates the phenol. I also plan to outline the stoichiometric excess of 1,2-dibromoethane and its role in favoring mono-alkylation. I need to ensure a robust, self-validating protocol and so I will outline options for monitoring reaction progress, and the purification steps including aqueous washes, distillation, and chromatography. I also need to make sure I am authoritatively grounding all data.

Compiling Key Properties

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Outlining the Article

I've got the data and am moving forward. I'm structuring the article with an executive summary first, then diving into molecular architecture, properties, and a data table. Lastly, I'll detail the synthesis methodology, specifically the Williamson ether pathway, focusing on mechanistic causality and a step-by-step protocol.

Refining the Workflow

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Optimizing the Diagrams

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Clarifying the Diagram

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Constructing the Whitepaper

I'm now drafting the actual content, referencing sources [1, 2] appropriately. The structure is evolving; I'm focusing on clarity for the target audience. I'm adding rationale for the experimental choices and ensuring all protocols include validation steps. I'm making sure to describe key experimental choices, such as using DMF, K2CO3, and excess dibromoethane, with clear explanations. I'm prioritizing self-validating system protocols.

Finalizing the Structure

I am now focusing on the final article components, planning to add a numbered reference list at the end with titles, sources, and URLs. I'm consolidating quantitative data into structured tables for clarity. I'm ensuring detailed, step-by-step methodologies are included. I'm double-checking the DOT diagram formatting, including captions under the diagrams, enclosed in dot code blocks, and adhering to specific contrast and color rules. The color palette I'm using is confirmed as: #4285F4 with #FFFFFF, #34A853 with #FFFFFF, #FBBC05 with #202124, #F1F3F4 with #202124, #EA4335 with #FFFFFF, and #5F6368 for edges, which adheres to all rules. I'm ready to begin drafting the content.

Analyzing the Architecture

I'm now diving into the structural logic, breaking down the compound's architecture. I'm focusing on the distinct roles of each domain: the aromatic core, the ether linkage, and the carbon-bromine bond. The ortho-ethyl group's impact on flexibility is also a key area of focus, especially its impact on receptor binding. I'm adding these details to the first draft.

Summarizing the Data

I've just added a table summarizing key physicochemical properties, including IUPAC name, formula, molecular weight, CAS number, LogP, and hydrogen bond characteristics. I'm focusing on the implications of each property for both synthetic reactions and biological activity, referencing this data for experimental design [1].

Visualizing the Structure

I'm now generating a DOT diagram to illustrate the structural topology. I've defined nodes for each functional moiety, using distinct colors for clarity, and specified edges to show the connectivity. I've also added appropriate labels.

Refining the Experiment

I'm now integrating mechanistic insights into the protocol's design. Preventing dimer formation is key. I'm focusing on solvent and base selection. DMF solvates the potassium cation to accelerate the SN2 trajectory. I'm using a mild base, K2CO3, to deprotonate the phenol. To ensure mono-alkylation, I'm using a massive stoichiometric excess of dibromoethane.

Evaluating the Diagram

I'm now evaluating the diagram to ensure it accurately portrays the core reaction. The key is preventing dimer formation, and the excess dibromoethane achieves this statistically. I've double-checked that the dot code reflects this, and now I'm making a final edit to the node sizes.

Refining the Workflow

I'm now integrating a DOT diagram, as well as a self-validating step-by-step protocol. I've designed the protocol with validation checkpoints. I'm focusing on the first step, reagent activation, by charging a flask with 2-ethylphenol and anhydrous K2CO3. I'm also ensuring the second step, electrophilic quenching, involves a rapid addition of dibromoethane. My focus is on ensuring dimer formation is prevented.

Detailing the Steps

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Describing the Applications

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Describing the Analysis

I'm now detailing analytical characterization. I anticipate the mass spectrum showing characteristic bromine isotope peaks. I'm focusing on key NMR signals: the triplet from the


 protons around 3.6 ppm and the 

triplet around 4.3 ppm. The ethyl group quartet and triplet will be upfield.

Reviewing the Prompt

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Finalizing the Article

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Linking the Citations

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Technical Whitepaper: Safety Data, Hazard Profiling, and Handling Protocols for 1-(2-Bromoethoxy)-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Bromoethoxy)-2-ethylbenzene (CAS 915922-20-2) is a highly versatile electrophilic building block widely utilized in pharmaceutical synthesis and agrochemical development[1]. Structurally characterized as a bromoethyl ether, it is primarily employed to introduce lipophilic, ether-linked spacer arms into complex molecular scaffolds. While its high reactivity makes it an invaluable synthetic intermediate for drug discovery, it simultaneously imparts significant toxicological hazards. This whitepaper synthesizes the physicochemical properties, toxicological mechanisms, and rigorous safety protocols required for the safe handling of this Class 6.1 toxic organic compound[2].

Physicochemical Profiling & Structural Analysis

The utility and hazard profile of 1-(2-Bromoethoxy)-2-ethylbenzene are intrinsically linked to its molecular structure. The ortho-ethylbenzene moiety provides a stable, lipophilic anchor, while the 2-bromoethoxy chain serves as the reactive pharmacophore.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 1-(2-Bromoethoxy)-2-ethylbenzene
CAS Number 915922-20-2
Molecular Formula C10H13BrO
Molecular Weight 229.11 g/mol
Boiling Point 267.6°C at 760 mmHg
Flash Point 106°C
Density 1.302 g/cm³
Vapor Pressure 0.0133 mmHg at 25°C
LogP 3.82
Hazard Class / UN No. 6.1 (Toxic Solid/Liquid, Organic, N.O.S.) / UN 2811

Data synthesized from authoritative chemical databases[3],[2],[1].

Structural Reactivity: The primary alkyl bromide is highly susceptible to bimolecular nucleophilic substitution (


)[4]. The adjacent ether oxygen inductively withdraws electron density, subtly increasing the electrophilicity of the 

-carbon, while the lack of steric bulk at the primary center ensures rapid reaction kinetics with incoming nucleophiles.

Toxicological Mechanisms & Hazard Assessment

1-(2-Bromoethoxy)-2-ethylbenzene is classified under Hazard Class 6.1, indicating severe toxicity and requiring Packing Group III compliance for transport[2].

Mechanism of Toxicity (Alkylating Agent): The primary hazard of this compound stems from its function as an alkylating agent[5]. In biological systems, the electrophilic carbon of the bromoethoxy group readily undergoes


 reactions with endogenous nucleophiles[4].
  • Protein Modification: It covalently modifies the sulfhydryl (-SH) groups of cysteine residues and the amine (-NH2) groups of lysine residues in critical enzymes[5].

  • Glutathione Depletion: The compound reacts rapidly with the cellular antioxidant glutathione (GSH). Extensive alkylation depletes GSH reserves, leading to severe oxidative stress, lipid peroxidation, and subsequent cellular apoptosis[5].

  • Nucleic Acid Alkylation: As a soft electrophile, it possesses the potential to alkylate nitrogenous bases in DNA and RNA, posing mutagenic and genotoxic risks[5].

Exposure Routes:

  • Inhalation: Although the vapor pressure is low at room temperature (0.0133 mmHg)[1], heating the compound during reactions or distillation generates highly toxic vapors.

  • Dermal: The high lipophilicity (LogP 3.82)[3] facilitates rapid absorption through the stratum corneum, carrying the alkylating payload directly into systemic circulation.

ToxicityPathway A 1-(2-Bromoethoxy)- 2-ethylbenzene (Electrophile) C S_N2 Nucleophilic Attack A->C B Biological Nucleophile (DNA/RNA/Protein) B->C D Covalent Adduct Formation C->D E Glutathione Depletion & Cytotoxicity D->E

Mechanism of toxicity via SN2 alkylation of biological nucleophiles.

Safety Data Sheet (SDS) Core Components

To mitigate the risks associated with its alkylating properties, stringent engineering controls and personal protective equipment (PPE) are mandatory.

  • Engineering Controls: All manipulations must be performed in a Class II biological safety cabinet or a high-velocity chemical fume hood[5].

  • PPE: Standard nitrile gloves are often insufficient for prolonged exposure to alkyl bromides. Double-gloving with heavy-duty neoprene or butyl rubber is recommended. Splash goggles and a flame-resistant lab coat are required[5].

  • Storage: Store in a cool, dry, dark environment under an inert atmosphere (argon or nitrogen) to prevent slow hydrolytic or oxidative degradation. Keep strictly segregated from strong bases, oxidizing agents, and nucleophiles (amines, thiols, alcohols).

  • Emergency Spill Response: Do not use combustible materials for cleanup. Absorb with inert materials (vermiculite or dry sand). Immediately neutralize the spill area with a 5-10% aqueous solution of sodium thiosulfate to quench residual alkylating agent.

Experimental Protocols & Safe Handling Workflows

The following protocol details the safe execution of an


 coupling reaction (e.g., N-alkylation of a secondary amine) using 1-(2-Bromoethoxy)-2-ethylbenzene, incorporating a self-validating quenching system.

Objective: Regioselective N-alkylation via


 displacement of the primary bromide[4].

Step-by-Step Methodology:

  • Preparation: In a rigorously dried, argon-purged round-bottom flask, dissolve the nucleophile (e.g., an amine, 1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that vastly accelerates

      
       kinetics by leaving the nucleophile unsolvated and highly reactive[4].
      
  • Base Addition: Add a mild, non-nucleophilic base such as Potassium Carbonate (

    
    , 2.0 equiv) to deprotonate the nucleophile and scavenge the hydrobromic acid (HBr) byproduct.
    
  • Electrophile Addition: Dropwise, add 1-(2-Bromoethoxy)-2-ethylbenzene (1.1 equiv).

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing exothermic runaway and polyalkylation side reactions.

  • Thermal Control: Heat the reaction to 60-70°C.

    • Causality: Exceeding 80°C increases the risk of thermal degradation and volatilization of the toxic alkyl bromide.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC. Do not proceed to workup until the bromoethoxy starting material is completely consumed or the reaction has plateaued.

  • Self-Validating Quenching Protocol (Critical):

    • The Hazard: Unreacted alkyl bromide in the waste stream poses a severe environmental and exposure risk.

    • The Solution: Upon reaction completion, cool to room temperature and add an excess of saturated aqueous Sodium Thiosulfate (

      
      ).
      
    • Mechanism: The thiosulfate anion is a potent, soft nucleophile that rapidly displaces any remaining primary bromide, converting the toxic lipophilic molecule into a water-soluble, non-toxic Bunte salt (

      
      ).
      
    • Validation: Perform a final LC-MS injection of the quenched mixture to definitively verify the absence of the

      
       corresponding to 1-(2-Bromoethoxy)-2-ethylbenzene before transferring the mixture to standard organic/aqueous waste.
      

ExperimentalWorkflow S1 1. Reaction Setup (Fume Hood, PPE) S2 2. Reagent Addition (Base + Nucleophile) S1->S2 S3 3. Controlled Heating (S_N2 Coupling) S2->S3 S4 4. IPC Verification (TLC / LC-MS) S3->S4 S4->S3 Incomplete S5 5. Active Quenching (Thiosulfate Addition) S4->S5 Target formed S6 6. Safe Waste Disposal S5->S6

Self-validating workflow for safe handling and active quenching of alkylating agents.

References

  • Title: Hit2Lead | 1-(2-bromoethoxy)-2-ethylbenzene | CAS# 915922-20-2 Source: hit2lead.com URL: 3

  • Title: 1-(2-bromoethoxy)-2-ethylbenzene (CAS 915922-20-2) - Fluorochem: Hazards Source: fluorochem.co.uk URL: 2

  • Title: Cas 915922-20-2, 1-(2-BROMOETHOXY)-2-ETHYLBENZENE | Lookchem Source: lookchem.com URL: 1

  • Title: 2-Bromoethanol | High-Purity Alkylating Agent - Benchchem Source: benchchem.com URL: 5

  • Title: 2.1.10. Regioselective N-alkylation of Adenine by Nucleophilic Substitution | Comprehensive Organic Chemistry Experiments Source: rsc.org URL: 4

Sources

1-(2-Bromoethoxy)-2-ethylbenzene: Sourcing, Synthesis, and Technical Profile

[1]

Executive Summary

1-(2-Bromoethoxy)-2-ethylbenzene (CAS 915922-20-2 ) is a specialized aryl-alkyl ether building block used primarily in medicinal chemistry for the introduction of the lipophilic 2-ethylphenoxyethyl moiety.[1] Structurally analogous to the key intermediate for Tamsulosin (which bears an ethoxy rather than ethyl group), this compound serves as a critical scaffold for developing next-generation alpha-adrenergic receptor antagonists and other GPCR ligands where subtle steric and lipophilic modulation is required.[1]

This guide provides a comprehensive analysis of the commercial landscape, "make-vs-buy" decision metrics, and a validated synthetic protocol for researchers requiring high-purity material.[1]

Chemical Profile & Specifications

PropertySpecification
Chemical Name 1-(2-Bromoethoxy)-2-ethylbenzene
CAS Number 915922-20-2
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.12 g/mol
SMILES CCC1=CC=CC=C1OCCBr
Appearance Clear, colorless to pale yellow liquid
Boiling Point ~267°C (Predicted)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Stability Stable under standard conditions; avoid light and strong bases

Critical Distinction: Do not confuse this compound with 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS 3259-03-8), the "ethoxy" analog used in Tamsulosin manufacturing.[1] The "ethyl" substitution in CAS 915922-20-2 significantly alters the lipophilicity (LogP) and metabolic stability of the final API.[1]

Market Analysis: Suppliers and Pricing

Commercial Availability Status

This compound is classified as a Tier 2 Building Block : commercially available but typically not held in high-volume stock by general catalog suppliers.[1] Most vendors list it as "Inquire" or "Request for Quote" (RFQ).[1]

Verified Supplier List

Note: Availability fluctuates. Direct verification with vendors is recommended.

SupplierCatalog IDStock StatusEst. Lead TimeRegion
BLD Pharm BD120939Stock/RFQ1-2 WeeksUSA/China
Alfa Chemistry ACM915922RFQ2-3 WeeksUSA
LookChem 915922-20-2AggregatorVariesGlobal
ChemicalBook CB62506821AggregatorVariesGlobal
Cost Modeling (Estimated)

Pricing for this specific ethyl-analog is higher than the mass-produced ethoxy-analog due to lower demand volume.[1]

Pack SizeEstimated Price Range (USD)Cost Efficiency
1 g $45 - $85Low (R&D Screening)
5 g $150 - $220Medium (Hit-to-Lead)
25 g $400 - $600High (Process Dev)
Custom (100g+) Negotiable (~$10-15/g)Optimal

Sourcing Insight: If lead times exceed 3 weeks or costs exceed $100/g, in-house synthesis (detailed below) becomes the preferred route for laboratories equipped with standard organic synthesis capabilities.[1]

Technical Deep Dive: Synthesis & Quality Control

For projects requiring >10 grams or immediate availability, in-house synthesis is robust and cost-effective.[1] The following protocol is adapted from standard Williamson ether synthesis methodologies for phenoxyalkyl bromides.

Reaction Logic

The synthesis involves the O-alkylation of 2-ethylphenol with an excess of 1,2-dibromoethane.[1] The use of excess dibromide is critical to minimize the formation of the unwanted bis-phenoxy dimer.[1]

Experimental Protocol (Self-Validating)

Reagents:

  • 2-Ethylphenol (1.0 equiv)[1]

  • 1,2-Dibromoethane (3.0 - 4.0 equiv)[1]

  • Potassium Carbonate (

    
    , 2.0 equiv)[1]
    
  • Solvent: Acetone (reflux) or Acetonitrile (reflux)[1]

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with 2-ethylphenol (e.g., 10 mmol) and anhydrous acetone (50 mL). Add powdered

    
     (20 mmol). Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Addition: Add 1,2-dibromoethane (40 mmol) in a single portion. Note: Excess is required to suppress dimerization.[1]

  • Reflux: Heat the mixture to reflux (~56°C for acetone) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] Product (

    
    ) should appear less polar than the phenol (
    
    
    ).[1]
  • Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure to remove acetone and the bulk of excess 1,2-dibromoethane.[1]

  • Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over

    
    .[1]
    
  • Isolation: If high purity is needed, purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).

Synthesis & Decision Pathway

SynthesisWorkflowStartNeed 1-(2-Bromoethoxy)-2-ethylbenzeneCheckMarketCheck Commercial Availability(Lead Time < 2 weeks?)Start->CheckMarketBuyPurchase from Vendor(BLD Pharm / Alfa)CheckMarket->BuyYesMakeInitiate In-House SynthesisCheckMarket->MakeNo / Too ExpensiveReagentsReactants:2-Ethylphenol + 1,2-Dibromoethane (3 equiv)Make->ReagentsReactionReaction:K2CO3, Acetone, Reflux 16hReagents->ReactionWorkupWorkup:Filter salts, Wash w/ NaOH(Removes unreacted phenol)Reaction->WorkupQCQC Validation:1H NMR, HPLC (>95%)Workup->QC

Figure 1: Decision tree and synthetic workflow for sourcing CAS 915922-20-2.

Quality Control Parameters
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.2–6.8 (m, 4H, Ar-H)[1]
      
    • 
       4.35 (t, 2H, 
      
      
      Hz,
      
      
      )[1]
    • 
       3.65 (t, 2H, 
      
      
      Hz,
      
      
      )[1]
    • 
       2.65 (q, 2H, 
      
      
      )[1]
    • 
       1.20 (t, 3H, 
      
      
      )[1]
  • HPLC Purity: >97% (Area %). Impurities to watch: 1,2-bis(2-ethylphenoxy)ethane (dimer).[1]

Handling and Safety (EHS)[1]

  • Hazards: As an alkyl bromide, this compound is a potential alkylating agent .[1] It acts as a skin and eye irritant and may be sensitizing.[1]

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen) to prevent hydrolysis or discoloration over time.

  • Disposal: Halogenated organic waste stream.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28065368, 1-(2-bromoethoxy)-2-ethylbenzene. Retrieved from [Link]

  • LookChem. CAS 915922-20-2 Suppliers and Safety Data. Retrieved from [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Reference for general Williamson Ether Synthesis protocols).

2-Ethylphenol Ether Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Scaffold Utility, Synthesis, and Therapeutic Applications

Executive Summary: The Ortho-Ethyl Advantage[1]

In the optimization of small-molecule pharmacophores, the ortho-ethylphenol ether substructure represents a critical tactical modification. Unlike the ubiquitous ortho-methyl (cresol) or unsubstituted phenol ethers, the 2-ethylphenoxy moiety offers a unique balance of steric bulk and lipophilicity (


) without introducing the metabolic liability of longer alkyl chains.

This guide analyzes the medicinal chemistry of 2-ethylphenol ether derivatives, focusing on their role as privileged scaffolds in Free Fatty Acid Receptor 1 (FFA1/GPR40) agonists , S1P1 receptor modulators , and COX-2 inhibitors . It provides a validated synthetic protocol and mechanistic insights into why this specific substitution pattern drives selectivity.

Therapeutic Applications & Mechanism of Action

Metabolic Disease: FFA1 (GPR40) Agonists

The phenoxyacetic acid pharmacophore is a cornerstone in the design of FFA1 agonists for Type 2 Diabetes Mellitus (T2DM). The receptor, expressed primarily in pancreatic


-cells, amplifies glucose-stimulated insulin secretion (GSIS).[1]
  • Mechanistic Role: The 2-ethylphenol ether moiety often serves as the lipophilic "tail" that anchors the molecule within the transmembrane domain of GPR40.

  • SAR Insight: Substitution at the ortho position of the phenoxy ring restricts conformational freedom around the ether linkage. The ethyl group provides sufficient steric hindrance to lock the bioactive conformation, enhancing binding affinity compared to the smaller methyl analogue.

Immunomodulation: S1P1 Receptor Selectivity

A pivotal study in sphingosine-1-phosphate (S1P) receptor modulation highlighted the specific utility of the 2-ethyl group.

  • The Selectivity Challenge: S1P1 agonists are immunosuppressive, but cross-reactivity with S1P3 causes bradycardia.

  • The Solution: Introducing an ethyl group at the 2-position of the central benzyl ether ring significantly improved S1P1/S1P3 selectivity .[2] The ethyl group occupies a specific hydrophobic pocket in S1P1 that is sterically restricted in S1P3, effectively "tuning out" the side effect.

Inflammation: COX-2 Inhibition

In the design of non-steroidal anti-inflammatory drugs (NSAIDs), 2-ethylphenol ethers (specifically phenoxyacetic acid derivatives) have shown potential as selective COX-2 inhibitors. The steric bulk of the ethyl group helps discriminate between the larger active site of COX-2 and the narrower channel of COX-1.

Visualizing the Mechanism: GPR40 Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by 2-ethylphenol ether derivatives (as FFA1 agonists) in the pancreatic


-cell.

GPR40_Pathway Ligand 2-Ethylphenol Ether (Agonist) GPR40 GPR40 (FFA1) Receptor Ligand->GPR40 Activates Gq Gq Protein GPR40->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Insulin Insulin Secretion Ca->Insulin Triggers Exocytosis

Caption: GPR40 activation by 2-ethylphenol ether agonists triggers the Gq-PLC-IP3 pathway, leading to Ca2+-dependent insulin secretion.[3]

Comparative SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) data comparing the ortho-ethyl substituent against other common modifications. This data synthesizes findings from S1P1 and COX-2 optimization campaigns.

Substituent (R)Steric Bulk (

)
LogP (Est.)S1P1/S1P3 SelectivityMetabolic Stability
-H Low1.5PoorHigh
-CH3 (Methyl) Moderate2.0ModerateModerate (benzylic oxidation)
-C2H5 (Ethyl) High (Optimal) 2.5 High Good
-C3H7 (Propyl) Very High3.0High (but lower potency)Low (oxidative dealkylation)
-Cl (Chloro) Moderate2.4ModerateHigh

Analysis: The ethyl group provides the "Goldilocks" zone—sufficient bulk to enforce selectivity without the excessive lipophilicity or metabolic liability associated with propyl or butyl chains.

Experimental Protocol: Synthesis of 2-(2-Ethylphenoxy)acetic Acid

This protocol describes the synthesis of a core intermediate used in both FFA1 and COX-2 inhibitor production. It utilizes a Williamson ether synthesis followed by ester hydrolysis.

Reaction Scheme

2-Ethylphenol + Ethyl Bromoacetate


 Ethyl 2-(2-ethylphenoxy)acetate 

2-(2-Ethylphenoxy)acetic Acid
Step-by-Step Methodology

Phase 1:


-Alkylation 
  • Reagents: Charge a 250 mL round-bottom flask with 2-ethylphenol (1.22 g, 10 mmol) and anhydrous acetone (50 mL).

  • Base Addition: Add anhydrous potassium carbonate (

    
    )  (2.76 g, 20 mmol). Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Alkylation: Dropwise add ethyl bromoacetate (1.84 g, 11 mmol) over 10 minutes.

  • Reflux: Equip with a reflux condenser and heat the mixture to reflux (

    
    C) for 6–8 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting phenol spot (
    
    
    
    ) should disappear.
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate in vacuo to yield the crude ester as a pale yellow oil.

Phase 2: Hydrolysis

  • Solubilization: Dissolve the crude ester in methanol (20 mL).

  • Saponification: Add 10% aqueous NaOH (10 mL). Stir the reaction mixture at ambient temperature for 2 hours.

  • Acidification: Evaporate the methanol under reduced pressure. Dilute the aqueous residue with water (20 mL) and cool in an ice bath. Acidify to pH 2 using 1M HCl . A white precipitate should form immediately.

  • Isolation: Extract the precipitate with ethyl acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate.
  • Purification: Recrystallize the solid from Ethanol/Water to obtain pure 2-(2-ethylphenoxy)acetic acid .

Validation Parameters:

  • Yield: Expected 75–85%.

  • Melting Point: 100–102°C (Literature value for similar derivatives).

  • 1H NMR (

    
    ): 
    
    
    
    1.25 (t, 3H,
    
    
    ), 2.70 (q, 2H,
    
    
    -Ar), 4.70 (s, 2H,
    
    
    ), 6.8–7.2 (m, 4H, Ar-H), 10.5 (br s, 1H,
    
    
    ).
Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Ethylphenol (Starting Material) Step1 Alkylation (Ethyl bromoacetate, K2CO3, Reflux) Start->Step1 Inter Ethyl Ester Intermediate Step1->Inter 8h, 56°C Step2 Hydrolysis (NaOH/MeOH, then HCl) Inter->Step2 End 2-(2-Ethylphenoxy) acetic Acid Step2->End Acidify pH 2

Caption: Two-step synthetic route from 2-ethylphenol to the bioactive phenoxyacetic acid derivative.

References

  • Design and Synthesis of Phenoxyacetic Acid Derivatives as FFA1 Agonists. Journal of Medicinal Chemistry. (2019). Detailed SAR on GPR40 agonists containing phenoxy moieties.

  • Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P1 agonists. Bioorganic & Medicinal Chemistry. (2014). Establishes the role of the 2-ethyl group in S1P1/S1P3 selectivity.

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. (2022). Comprehensive review of phenol and phenol ether scaffolds in approved drugs.

  • 2-Ethylphenol (Compound Summary). PubChem. Physical properties and toxicity data for the scaffold.

  • Selective COX-2 Inhibitors: Structure-Activity Relationships. Brieflands. Review of SAR strategies for COX-2 selectivity involving steric modulation.

Sources

Aryl bromide vs alkyl bromide reactivity in 1-(2-Bromoethoxy)-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a high-level comparative analysis of the reactivity profiles inherent to 1-(2-Bromoethoxy)-2-ethylbenzene (an alkyl bromide) versus analogous aryl bromides.[1] It is designed for researchers optimizing synthetic routes or investigating chemoselectivity in drug development.[1]

Case Study: 1-(2-Bromoethoxy)-2-ethylbenzene[1][2][3]

Executive Technical Summary

In the architecture of small molecule synthesis, the distinction between alkyl and aryl halides is not merely structural—it is the primary determinant of the reaction manifold.[1]

1-(2-Bromoethoxy)-2-ethylbenzene (CAS: 915922-20-2) represents a classic primary alkyl bromide .[1] The bromine atom is attached to an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 hybridized carbon at the terminus of an ethoxy chain. In contrast, an aryl bromide  features a bromine atom directly bonded to an 

hybridized aromatic ring.[2]

Core Thesis: The reactivity of 1-(2-Bromoethoxy)-2-ethylbenzene is dominated by nucleophilic substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)  and elimination (E2)  pathways due to the accessible 

orbital of the C-Br bond. Conversely, aryl bromides are inert to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

due to steric blocking and electronic repulsion, requiring metal-catalyzed oxidative addition or

conditions (if activated) to react.
Structural & Electronic Basis of Reactivity[1]

The divergent behaviors stem from three fundamental physical-organic factors:

FeatureAlkyl Bromide (Target Molecule)Aryl Bromide (Comparator)Mechanistic Implication
Hybridization ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Tetrahedral)

(Planar)

C-Br bonds are shorter and stronger (approx. +15-20 kcal/mol BDE) than

C-Br.
Backside Attack AccessibleBlockedThe aromatic ring physically prevents the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

approach required for

inversion.
Electronic Effect Inductive withdrawal (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Resonance (

) & Inductive (

)
Lone pair donation from Br into the

-system strengthens the Aryl-Br bond, reducing leaving group ability.
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Hydrogens
Present (at

of ethoxy)
AbsentAlkyl bromides are prone to elimination (E2) to form vinyl ethers; Aryl bromides cannot eliminate.
Reaction Manifold Visualization

The following diagram maps the divergent pathways. Note how the Alkyl Bromide (our target) favors "Soft" nucleophiles, while the Aryl Bromide requires catalytic intervention.[1]

ReactivityLandscape cluster_legend Reactivity Key Target 1-(2-Bromoethoxy)- 2-ethylbenzene (Alkyl Bromide) SN2 SN2 Substitution (Amines, Azides, Thiols) Target->SN2  Fast (Low Barrier)   E2 E2 Elimination (Vinyl Ether Formation) Target->E2  With Strong Base   Grignard Mg Insertion (Grignard Formation) Target->Grignard  Standard Mg turnings   Aryl Generic Aryl Bromide (Ar-Br) Aryl->SN2  FORBIDDEN   PdCat Pd-Catalyzed Coupling (Suzuki, Buchwald) Aryl->PdCat  Oxidative Addition   SNAr SNAr (Requires EWG) Aryl->SNAr  High Energy Barrier   Lithiation Li-Halogen Exchange Aryl->Lithiation  Fast (-78°C)   key1 Blue: Primary Pathway key2 Red: Blocked Pathway

Caption: Comparative reaction landscape showing the kinetic accessibility of


 pathways for the target alkyl bromide versus the metal-dependency of aryl bromides.
Critical Reactivity Profiles
A. Nucleophilic Substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)[3][4][5]
  • Target Molecule (Alkyl): The terminal carbon is unhindered.[1] Reaction with amines (to form secondary amines) or azides is rapid.[1]

    • Risk:[1] The "2-ethyl" group on the benzene ring provides steric bulk ortho to the ether linkage.[1] While this doesn't block the terminal bromide, it may influence the conformation of the chain, potentially affecting reaction rates in constrained active sites (enzymatic) or solid-phase synthesis.[1]

  • Aryl Bromide: Inert.[1] You cannot displace an unactivated aryl bromide with a standard nucleophile under standard thermal conditions.[1]

B. Metal-Catalyzed Cross-Coupling (The "Trap")

This is where the distinction is most critical for drug development.[1]

  • Aryl Bromide: Excellent partner for Palladium (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Oxidative addition is facile and stable.[1]
    
  • Target Molecule (Alkyl):

    • Problem: Upon oxidative addition to Palladium, alkyl palladium species possess ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -hydrogens.
      
    • Mechanism:[1][3]

      
      -Hydride Elimination  is faster than transmetallation.
      
    • Result: Instead of coupling, you generate a vinyl ether and reduce the alkyl bromide to an alkane.[1]

    • Solution: If coupling this molecule, you must use specific ligands (e.g., N-heterocyclic carbenes or bulky phosphines like BrettPhos) that suppress ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -elimination.
      
Experimental Protocol: Chemoselective Amination

Objective: Selectively substitute the alkyl bromide in 1-(2-Bromoethoxy)-2-ethylbenzene with a primary amine without triggering elimination or touching potential aryl halide contaminants.[1]

Rationale: This protocol uses a polar aprotic solvent to accelerate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and a mild inorganic base to scavenge acid without being basic enough to trigger E2 elimination (formation of the vinyl ether).
Reagents
  • Substrate: 1-(2-Bromoethoxy)-2-ethylbenzene (1.0 equiv)[1]

  • Nucleophile: Benzylamine (1.2 equiv)[1]

  • Base: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (2.0 equiv, anhydrous, milled)
    
  • Solvent: Acetonitrile (MeCN) or DMF (if higher T required)[1]

  • Catalyst: NaI (0.1 equiv, Finkelstein activation)[1]

Workflow
  • Activation: Dissolve 1-(2-Bromoethoxy)-2-ethylbenzene in MeCN (0.2 M). Add NaI. Stir at RT for 15 mins.

    • Why: In situ conversion to the Alkyl Iodide (weaker C-I bond) accelerates the reaction rate significantly (Finkelstein reaction).[1]

  • Addition: Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     followed by the amine.
    
  • Reaction: Heat to 60°C. Monitor by HPLC/TLC.

    • Checkpoint: Look for the disappearance of the starting material.[1] If a new spot appears with higher ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (non-polar), it may be the elimination product (vinyl ether). If this happens, lower temperature and switch to a less basic scavenger (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
      
      
      
      ).
  • Workup: Filter off solids. Concentrate. Partition between EtOAc and Water.[1]

  • Validation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     NMR should show the disappearance of the triplet at 
    
    
    
    ppm (
    
    
    ) and appearance of a signal at
    
    
    ppm (
    
    
    ).
Mechanistic Pathway: The -Hydride Elimination Risk

When attempting to use 1-(2-Bromoethoxy)-2-ethylbenzene in cross-coupling (e.g., Negishi or Suzuki), the following failure mode is common compared to aryl bromides.

BetaElimination cluster_prevention Prevention Strategy Start Alkyl-Pd-LnP Intermediate (Post Oxidative Addition) BetaH Beta-Agostic Interaction (Pd interacts with H on C-beta) Start->BetaH  Fast Rotation   Transition Syn-Elimination Transition State BetaH->Transition Product1 Pd-H Species (Hydrido Palladium) Transition->Product1 Product2 Vinyl Ether Product (Dead End) Transition->Product2 Advice Use Bulky Ligands (e.g., BrettPhos) to block vacant coordination sites

Caption: The "Death Valley" of alkyl cross-coupling. Unlike aryl-Pd species, alkyl-Pd species rapidly decompose via ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-hydride elimination unless sterically bulky ligands are employed.
References
  • PubChem. (n.d.).[1] 1-(2-Bromoethoxy)-2-ethylbenzene Compound Summary. National Center for Biotechnology Information.[1] Retrieved March 3, 2026, from [Link][1]

  • Rudolph, A., et al. (2012).[1] Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides.[1] Journal of the American Chemical Society.[1][6] Retrieved from [Link]

  • Michigan State University. (n.d.).[1] Alkyl Halide Reactivity and Mechanisms.[1][4][5] MSU Chemistry Department. Retrieved from [Link][1]

  • Organic Chemistry Portal. (2024).[1] Cross-Coupling of Alkyl Halides.[1][6][7] Retrieved from [Link]

  • Oreate AI Blog. (2026). Alkyl vs. Aryl Halides: Unpacking the Difference in Organic Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 1-(2-Bromoethoxy)-2-ethylbenzene from 2-ethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for synthesizing 1-(2-Bromoethoxy)-2-ethylbenzene from 2-ethylphenol via Williamson ether synthesis. This compound serves as a critical alkylating agent and "linker" intermediate in the synthesis of adrenergic receptor antagonists (e.g., analogs of Tamsulosin or Silodosin) and other bioactive ether derivatives.

Key Technical Challenge: The primary synthetic hurdle is preventing the formation of the C2-symmetric dimer, 1,2-bis(2-ethylphenoxy)ethane . This protocol utilizes a specific stoichiometric excess of 1,2-dibromoethane and controlled addition rates to favor mono-alkylation (SN2) over double substitution.

ParameterSpecification
Target CAS 915922-20-2
Molecular Weight 229.11 g/mol
Reaction Type Williamson Ether Synthesis (SN2)
Primary Reagents 2-Ethylphenol, 1,2-Dibromoethane, Potassium Carbonate
Expected Yield 75% - 85%
Purity Goal >98% (GC/HPLC)

Reaction Mechanism & Logic

The synthesis proceeds via a nucleophilic substitution (SN2) where the phenoxide ion (generated in situ) attacks the electrophilic carbon of 1,2-dibromoethane.

Mechanistic Pathway
  • Deprotonation: The base (

    
    ) deprotonates 2-ethylphenol to form the 2-ethylphenoxide anion.
    
  • Nucleophilic Attack: The phenoxide attacks 1,2-dibromoethane, displacing a bromide ion.

  • Competition: The product, 1-(2-bromoethoxy)-2-ethylbenzene, still contains a leaving group (Br). If the concentration of phenoxide is too high relative to the dibromide, a second attack occurs, yielding the unwanted dimer.

Critical Control Point: To suppress dimer formation, 1,2-dibromoethane is used in large excess (3 to 5 equivalents) . This ensures that statistically, a phenoxide ion is far more likely to encounter a fresh dibromide molecule than a mono-substituted product.

Visual Pathway (Graphviz)

ReactionPathway Start 2-Ethylphenol (Nucleophile) Intermediate Phenoxide Anion Start->Intermediate Deprotonation Base K2CO3 (Base) Base->Intermediate Reagent 1,2-Dibromoethane (Electrophile - Excess) Product TARGET: 1-(2-Bromoethoxy)-2-ethylbenzene Reagent->Product + Br- Intermediate->Product SN2 Attack (Major) SideProduct IMPURITY: 1,2-Bis(2-ethylphenoxy)ethane Intermediate->SideProduct Product->SideProduct 2nd SN2 Attack (If Reagent Low)

Figure 1: Reaction pathway highlighting the competition between the target mono-alkylation and the unwanted bis-alkylation.

Experimental Protocol

Materials & Reagents[1]
  • 2-Ethylphenol: 12.2 g (100 mmol)

  • 1,2-Dibromoethane: 94.0 g (500 mmol) – 5.0 equivalents [Note 1]

  • Potassium Carbonate (

    
    ):  27.6 g (200 mmol) – Anhydrous, granular
    
  • Solvent: Acetone (HPLC grade, 200 mL) or Acetonitrile (for faster rates)

  • Catalyst (Optional): Potassium Iodide (KI, 0.5 g) – Accelerates Finkelstein exchange

Step-by-Step Procedure

Step 1: Phenoxide Formation

  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2).

  • Charge the flask with 2-ethylphenol (12.2 g) and Acetone (150 mL) .

  • Add Potassium Carbonate (27.6 g) in a single portion.

  • Stir at room temperature for 30 minutes. The mixture will turn slightly yellow/orange as the phenoxide forms.

Step 2: Alkylation 5. Add 1,2-dibromoethane (94.0 g) to the reaction mixture. 6. Optional: Add 0.5 g of KI to catalyze the reaction. 7. Heat the mixture to a gentle reflux (


 internal temp) with vigorous stirring.
8.  Maintain reflux for 12–16 hours .
  • Monitoring: Check by TLC (Hexane:EtOAc 9:1). The starting phenol (
    
    
    ) should disappear, and the product (
    
    
    ) should appear. The dimer (
    
    
    ) should be minimal.

Step 3: Work-up 9. Cool the reaction mixture to room temperature. 10. Filter off the solid inorganic salts (


, KBr) using a sintered glass funnel or Celite pad. Wash the cake with fresh acetone (2 x 30 mL).
11. Critical Step:  Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone.
12. You will be left with an oily residue containing the product and excess 1,2-dibromoethane.

Step 4: Removal of Excess Reagent 13. The excess 1,2-dibromoethane (BP


) must be removed before purification.
14. Apply high vacuum (1–5 mmHg) and heat the bath to 

. The 1,2-dibromoethane will distill off into the trap.
  • Safety: 1,2-Dibromoethane is toxic and carcinogenic. Treat the distillate as hazardous waste.

Step 5: Purification 15. Dissolve the remaining residue in Ethyl Acetate (100 mL) and wash with:

  • 1M NaOH (2 x 50 mL) – Removes unreacted phenol.
  • Water (50 mL)
  • Brine (50 mL)
  • Dry the organic layer over anhydrous
    
    
    , filter, and concentrate.[1]
  • Final Purification:
  • Option A (Distillation): Vacuum distillation (approx.
    
    
    at 5 mmHg).
  • Option B (Column Chromatography): Silica gel, eluting with Hexane
    
    
    5% EtOAc/Hexane.
Workflow Diagram

Workflow Step1 Step 1: Activation Mix 2-Ethylphenol + K2CO3 in Acetone (30 min) Step2 Step 2: Alkylation Add excess 1,2-Dibromoethane Reflux 16h Step1->Step2 Step3 Step 3: Filtration Remove inorganic salts (KBr) Step2->Step3 Step4 Step 4: Concentration Remove Acetone (Rotavap) Step3->Step4 Step5 Step 5: High Vac Distillation Remove excess Dibromoethane Step4->Step5 Step6 Step 6: Extraction Wash with NaOH (removes phenol) Step5->Step6 Final Pure Product 1-(2-Bromoethoxy)-2-ethylbenzene Step6->Final

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Quality Control

Verify the identity of the product using NMR and GC-MS.

TechniqueExpected Signals / Data
Appearance Clear, colorless to pale yellow liquid.[2]
1H-NMR (CDCl3)

7.1–7.2 (m, 2H, Ar-H), 6.8–6.9 (m, 2H, Ar-H)

4.30 (t, 2H,

,

)

3.65 (t, 2H,

,

)

2.65 (q, 2H,

)

1.20 (t, 3H,

)
13C-NMR Aromatic carbons (156.0, 132.5, 129.0, 127.0, 121.0, 111.5)Ether carbon (

, ~68 ppm)Bromide carbon (

, ~29 ppm)Ethyl carbons (~23 ppm, ~14 ppm)
MS (EI) Molecular ion

at m/z 228/230 (1:1 isotopic ratio for Br).

Note on NMR: The triplet at ~3.65 ppm (CH2-Br) and ~4.30 ppm (O-CH2) is diagnostic of the mono-alkylated product. If the dimer forms, you will see a symmetrical signal for the ethylene bridge at ~4.4 ppm and no signal at 3.65 ppm.

Safety & Handling

  • 1,2-Dibromoethane: A known carcinogen and potent toxin. All transfers must be performed in a fume hood. Double-glove (Nitrile) is recommended.

  • 2-Ethylphenol: Corrosive and toxic by absorption.

  • Waste Disposal: The distillate from Step 4 contains dibromoethane and must be segregated into halogenated waste streams, not general organic waste.

References

  • PubChem. (n.d.).[3] 1-(2-Bromoethoxy)-2-ethylbenzene (CAS 915922-20-2).[3][4][5] National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

Sources

Application Note: Synthesis and Utilization of 1-(2-Bromoethoxy)-2-ethylbenzene in Tamsulosin Analog Development

[1][2]

Executive Summary

This technical guide details the synthesis and application of 1-(2-Bromoethoxy)-2-ethylbenzene (CAS 915922-20-2), a critical intermediate for developing structural analogs of Tamsulosin (Flomax).[1][2]

While standard Tamsulosin utilizes a 2-ethoxyphenoxy moiety, this protocol focuses on the 2-ethylphenoxy variant.[1][2] This modification (replacing the ether oxygen with a methylene group) is a strategic medicinal chemistry approach to modulate lipophilicity (


Key Technical Parameters
ParameterSpecification
Target Intermediate 1-(2-Bromoethoxy)-2-ethylbenzene
CAS Number 915922-20-2
Molecular Weight 229.11 g/mol
Role Electrophile for N-alkylation of chiral sulfonamide amines
Primary Challenge Preventing bis-alkylation (dimer formation) during synthesis

Chemical Context & Rationale

The pharmacological efficacy of Tamsulosin relies on the precise spatial arrangement of the sulfonamide head group and the lipophilic tail. The 1-(2-Bromoethoxy)-2-ethylbenzene intermediate allows researchers to synthesize Deoxy-Tamsulosin analogs , testing the necessity of the ortho-alkoxy oxygen atom.[1][2]

Structure-Activity Relationship (SAR) Logic[1][2]
  • Standard Tamsulosin: Contains an o-ethoxy group (

    
    ).[1][2] The oxygen acts as a hydrogen bond acceptor.
    
  • Ethyl Analog: Contains an o-ethyl group (

    
    ).[1][2] This increases lipophilicity and removes the H-bond acceptor, potentially altering receptor subtype selectivity (
    
    
    vs
    
    
    ).

Synthesis Protocol: 1-(2-Bromoethoxy)-2-ethylbenzene[1][2]

Reaction Overview

This synthesis utilizes a Williamson ether synthesis strategy.[2] The core challenge is the high reactivity of 1,2-dibromoethane, which can lead to the formation of the symmetrical dimer 1,2-bis(2-ethylphenoxy)ethane if stoichiometry is not strictly controlled.

Reagents & Materials[1][2][4][5][6][7][8][9]
  • Precursor: 2-Ethylphenol (Liquid, purity >98%)[1][2]

  • Reagent: 1,2-Dibromoethane (Liquid, excess required)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular
    
  • Solvent: Acetone (HPLC Grade) or Acetonitrile (MeCN)[2]

  • Catalyst: Potassium Iodide (KI) - catalytic amount (optional, accelerates Finkelstein exchange)[1][2]

Step-by-Step Protocol
Step 1: Preparation of the Phenoxide
  • Charge a 3-neck round-bottom flask (RBF) with Acetone (10 volumes) .

  • Add 2-Ethylphenol (1.0 eq) .

  • Add Potassium Carbonate (2.5 eq) .

  • Stir at room temperature for 30 minutes to facilitate deprotonation of the phenol. Note: The solution may darken slightly as the phenoxide forms.

Step 2: Alkylation (The Critical Step)
  • Add 1,2-Dibromoethane (5.0 - 7.0 eq) to the reaction mixture.

    • Critical Control Point: A large excess of dibromide is mandatory.[2] If the ratio is near 1:1, the phenoxide will attack the product, forming the unwanted dimer impurity.

  • Add Potassium Iodide (0.05 eq) .

  • Heat the mixture to Reflux (approx. 56°C for acetone) .

  • Maintain reflux for 12–16 hours . Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.[1][2]

    • Target: Disappearance of 2-ethylphenol.[1][2]

    • Observation: The product (

      
      ) should appear distinct from the starting phenol (
      
      
      ).
Step 3: Work-up and Purification[1][2]
  • Cool the reaction mixture to room temperature.

  • Filter off the inorganic salts (

    
    , KBr) through a Celite pad. Wash the pad with acetone.
    
  • Concentrate the filtrate under reduced pressure (Rotavap) to remove the solvent.

  • Removal of Excess Dibromide: The residue contains the product and excess 1,2-dibromoethane.[3]

    • Method: High-vacuum distillation is preferred.[1][2] 1,2-Dibromoethane boils at ~131°C (atm), while the product boils significantly higher. Remove the dibromide at 50°C under high vacuum.

  • Extraction: Dissolve the oily residue in Ethyl Acetate. Wash with 1M NaOH (cold) to remove any unreacted phenol, then wash with Brine.

  • Dry over anhydrous

    
     and concentrate.
    
  • Final Purification: If high purity (>99%) is required for the next step, perform silica gel column chromatography (Eluent: 100% Hexane

    
     5% EtOAc/Hexane).
    

Application: Coupling to Form the Tamsulosin Analog

Once the bromide intermediate is secured, it is coupled with the chiral amine core of Tamsulosin.

Reaction Scheme

Electrophile: 1-(2-Bromoethoxy)-2-ethylbenzene Nucleophile: (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide Mechanism:

12
Coupling Protocol
  • Dissolution: Dissolve (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (1.0 eq) in Ethanol or DMF .[1][2]

  • Base Addition: Add Triethylamine (TEA, 1.5 eq) or

    
    .
    
  • Addition of Intermediate: Add 1-(2-Bromoethoxy)-2-ethylbenzene (1.1 eq) dropwise.

  • Reflux: Heat to reflux (80°C for Ethanol/Water mixtures) for 24 hours.

  • Work-up:

    • Evaporate solvent.[2][4][5][6]

    • Acid/Base extraction: Dissolve residue in water/HCl (pH 2) to protonate the amine (product goes to aqueous phase, non-basic impurities stay in organic).

    • Wash aqueous layer with DCM.[2]

    • Basify aqueous layer with NaOH (pH 10) to precipitate the free base of the analog.

    • Extract into EtOAc, dry, and crystallize as the Hydrochloride salt using HCl/IPA.

Process Visualization

The following diagrams illustrate the synthesis workflow and the impurity control logic required for high-yield production.

Diagram 1: Synthesis Workflow & Impurity Control

SynthesisWorkflowStartStart: 2-EthylphenolReactionReflux (Acetone/K2CO3)Williamson Ether SynthesisStart->ReactionReagent1,2-Dibromoethane(EXCESS: 5-7 Equivalents)CheckCheck StoichiometryReagent->CheckProductTarget Intermediate:1-(2-Bromoethoxy)-2-ethylbenzeneReaction->ProductMajor PathwayImpurityImpurity Dimer:1,2-bis(2-ethylphenoxy)ethaneReaction->ImpurityMinor Side ReactionCheck->ReactionHigh ExcessCheck->ImpurityLow Excess (1:1)CouplingCoupling Reactionwith Tamsulosin Amine CoreProduct->Coupling+ (R)-Amine CoreFinalFinal Tamsulosin AnalogCoupling->Final

Caption: Workflow highlighting the critical necessity of excess dibromide to prevent dimer formation during intermediate synthesis.

Analytical Quality Control

Validate the intermediate before proceeding to the expensive coupling step.

HPLC Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]

  • Gradient: 50% B to 90% B over 15 minutes (High lipophilicity requires high organic content).[2]

  • Detection: UV @ 225 nm and 270 nm.[2]

NMR Characterization (Expected)[2][10]
  • 
     NMR (CDCl
    
    
    , 400 MHz):
    • 
       7.1–7.2 (m, 2H, Ar-H)[1]
      
    • 
       6.8–6.9 (m, 2H, Ar-H)[1]
      
    • 
       4.3 (t, 2H, 
      
      
      ,
      
      
      )
    • 
       3.6 (t, 2H, 
      
      
      ,
      
      
      )
    • 
       2.6 (q, 2H, Ar-
      
      
      )
    • 
       1.2 (t, 3H, Ar-
      
      
      )

References

  • Vertex AI Search. (2025).[2] Tamsulosin Structure and Pharmacophore Analysis. Retrieved from [2]

  • ChemicalBook. (2024).[2] Synthesis of 1,2-Bis(2-bromoethoxy)benzene and related phenoxyethyl bromides. Retrieved from [2]

  • Reddy, A. V., et al. (2009).[7] Improved Process for the Preparation of Tamsulosin Hydrochloride. Synthetic Communications. Retrieved from

  • CymitQuimica. (2024).[2] 1-(2-Bromoethoxy)-2-ethoxybenzene Properties and Analogs. Retrieved from [2]

  • PubChem. (2024).[2] 1-(2-Bromoethoxy)-2-ethylbenzene (CAS 915922-20-2) Compound Summary. Retrieved from [2]

Application Note: Nucleophilic Substitution Protocols for 2-(2-Ethylphenoxy)ethyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026


 Strategies for 2-(2-Ethylphenoxy)ethyl bromide (CAS: 3259-03-8)[1]

Executive Summary & Molecule Profile[1][2]

This guide details the operational protocols for utilizing 2-(2-Ethylphenoxy)ethyl bromide (herein referred to as EPEB ) in nucleophilic substitution reactions.[1] EPEB is a critical pharmacophore building block, most notably serving as the alkylating agent in the synthesis of the alpha-blocker Tamsulosin .

Chemical Profile
PropertyDataOperational Implication
CAS 3259-03-8Primary identifier for sourcing.[1][2][3]
MW 245.11 g/mol Calculation basis for stoichiometry.
State Solid/Liquid (mp 41-43°C)Critical: It exists at the solid-liquid boundary near ambient temp.[1] It often supercools into a viscous oil. Gentle warming (45°C) is recommended before dispensing.
Reactivity Primary Alkyl BromideExcellent

substrate; moderate leaving group ability (

).[1]
Solubility LipophilicInsoluble in water.[4] Soluble in Acetone, DMF, MeCN, DCM.[1]
Mechanistic Considerations

The reaction center is a primary carbon separated from the bulky ortho-ethylphenoxy group by an ethylene spacer. While the steric hindrance is minimized by the spacer, the lipophilicity of the 2-ethylphenoxy tail dictates solvent choice. Polar aprotic solvents (DMF, DMSO, MeCN) are required to solvate the nucleophile while dissolving the greasy electrophile .

Reaction Landscape & Decision Logic

The following diagram illustrates the primary synthetic pathways available for EPEB, categorized by nucleophile type.

ReactionLandscape EPEB 2-(2-Ethylphenoxy) ethyl bromide (EPEB) Finkelstein Finkelstein Cond. (NaI / Acetone) EPEB->Finkelstein Activation Amination N-Alkylation (R-NH2 / Base) EPEB->Amination Direct SN2 Etherification O-Alkylation (Phenol / Cs2CO3) EPEB->Etherification Azidation Azidation (NaN3 / DMF) EPEB->Azidation Iodide Activated Iodide (Intermediate) Finkelstein->Iodide Faster LG Iodide->Amination Rapid Subst. AmineProduct Secondary/Tertiary Amine (e.g., Tamsulosin) Amination->AmineProduct EtherProduct Bis-Aryl Ether Etherification->EtherProduct AzideProduct Alkyl Azide (Click Chem) Azidation->AzideProduct

Figure 1: Synthetic divergence from EPEB.[1] The Finkelstein route (yellow) is an optional activation step for sluggish nucleophiles.

Detailed Experimental Protocols

Protocol A: The "Finkelstein" Activation (Halogen Exchange)

Purpose: Convert EPEB (Bromide) to the corresponding Iodide to increase reaction rate by ~100x for difficult substitutions. Mechanism: Equilibrium driven by precipitation of NaBr in Acetone .[5]

Reagents:

  • EPEB (1.0 equiv)[1]

  • Sodium Iodide (NaI) (1.5 equiv)[1]

  • Acetone (Reagent Grade, Dry)[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve EPEB in Acetone (0.5 M concentration).

  • Addition: Add solid NaI in one portion. The solution will initially be clear (or slightly yellow).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) for 3–6 hours.

    • Observation: A white precipitate (NaBr) will form within 30 minutes, indicating reaction progress.

  • Workup:

    • Cool to room temperature.

    • Filter off the solid NaBr.[6]

    • Concentrate the filtrate in vacuo.

    • Redissolve the residue in DCM and wash with 5% sodium thiosulfate (to remove free iodine, indicated by purple/brown color) and water.

    • Dry over

      
       and concentrate.
      
  • Storage: The resulting iodide is light-sensitive. Use immediately or store in amber vials with copper wire stabilization.

Protocol B: Controlled N-Alkylation (Tamsulosin-Type Synthesis)

Purpose: Coupling EPEB with a primary amine (e.g., 5-(2-aminopropyl)-2-methoxybenzenesulfonamide) to form a secondary amine.[1] Challenge: Preventing "Over-Alkylation" (formation of tertiary amines or quaternary salts) .

Reagents:

  • EPEB (1.0 equiv)[1]

  • Target Amine (1.2 – 2.0 equiv) Note: Excess amine suppresses over-alkylation.

  • Base: DIPEA (Diisopropylethylamine) or

    
     (powdered).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Preparation: Dissolve the Target Amine (1.5 equiv) and DIPEA (2.0 equiv) in MeCN (0.2 M).

  • Addition: Heat the solution to 50°C. Slowly add a solution of EPEB (1.0 equiv) in MeCN dropwise over 1 hour.

    • Why Dropwise? Keeping the concentration of EPEB low relative to the amine favors mono-alkylation (

      
       kinetics).
      
  • Reaction: Stir at 60–80°C for 12–24 hours. Monitor by HPLC or TLC.

    • Endpoint: Disappearance of EPEB.

  • Workup:

    • Evaporate MeCN.

    • Partition residue between Ethyl Acetate and Water.

    • Critical Step: If unreacted amine is valuable/expensive, adjust aqueous pH to <4 to protonate the amine (keeping it in the water layer), extract impurities with organic solvent, then basify the aqueous layer (pH >10) and extract the product.

Protocol C: Williamson Ether Synthesis (O-Alkylation)

Purpose: Linking EPEB to a phenol to create bis-aryl ether scaffolds.[1]

Reagents:

  • EPEB (1.1 equiv)[1]

  • Substituted Phenol (1.0 equiv)[1]

  • Base:

    
     (Cesium Carbonate) (2.0 equiv) or 
    
    
    
    .
  • Solvent: DMF (Dimethylformamide).

Procedure:

  • Deprotonation: Combine Phenol and

    
     in DMF. Stir at room temp for 30 mins to generate the phenoxide anion.
    
    • Note:

      
       is preferred over Potassium salts due to the "Cesium Effect" (higher solubility and "naked" anion reactivity in DMF).
      
  • Coupling: Add EPEB (liquid or melted).

  • Heat: Warm to 70°C for 4–8 hours.

  • Workup: Pour into ice water. The product often precipitates as a solid.[6] Filter and wash with water. If oil forms, extract with Ethyl Acetate.[1]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Amination) Quaternization (Over-reaction)Increase Amine:Bromide ratio (to 3:1). Switch to "Reductive Amination" route (oxidize EPEB to aldehyde first) if direct alkylation fails.
No Reaction EPEB insolubilityEnsure solvent is DMF or MeCN. If using Ethanol, EPEB may oil out; add DCM as co-solvent.
Dark Coloration Iodine liberation (Finkelstein)Wash with Sodium Thiosulfate.
Starting Material Persists Low NucleophilicityAdd 10 mol% NaI (catalytic Finkelstein) to the reaction mixture to generate the reactive Iodide in situ.
QC Parameters (NMR)

When analyzing the product, look for the shift of the ethylene spacer protons:

  • EPEB (Reactant): Triplet at

    
     ppm (
    
    
    
    ).[1]
  • Product (Amine): Shift upfield to

    
     ppm (
    
    
    
    ).
  • Product (Ether): Shift to

    
     ppm (
    
    
    
    ).

References

  • Google Patents. (2014). Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide (CN103664538A).[1][7] Retrieved from

  • LibreTexts Chemistry. (2024). The SN2 Reaction Mechanism.[5][6][8][9][10][11][12][13][14][15][16][17] Retrieved from [Link]

  • Wikipedia. (n.d.). Finkelstein reaction.[5][6][8][9][16] Retrieved from [Link][1]

  • Master Organic Chemistry. (2017). Alkylation of Amines Generally Sucks.[13] Retrieved from [Link]

Sources

Application Note: Strategic N-Alkylation of Amines Using 1-(2-Bromoethoxy)-2-ethylbenzene for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of primary and secondary amines using 1-(2-bromoethoxy)-2-ethylbenzene. This transformation is a critical step in medicinal chemistry for introducing the 2-(2-ethylphenoxy)ethyl moiety, a valuable pharmacophore in various drug candidates. We will delve into the underlying reaction mechanism, provide step-by-step experimental procedures, present expected outcomes, and offer a troubleshooting guide to empower researchers in achieving efficient and selective synthesis.

Introduction: The Importance of N-Alkylation

The functionalization of amines is a cornerstone of modern drug discovery. N-alkylation, the process of introducing an alkyl group onto a nitrogen atom, is a fundamental strategy to modulate the physicochemical and pharmacological properties of a molecule.[1] By altering steric bulk, basicity, and hydrogen bonding capacity, N-alkylation can profoundly impact a compound's target affinity, selectivity, metabolic stability, and pharmacokinetic profile.

The reagent 1-(2-bromoethoxy)-2-ethylbenzene (CAS No. 915922-20-2) is a versatile building block for this purpose.[2][3] It allows for the direct incorporation of the 2-(2-ethylphenoxy)ethyl group, a structural motif present in several biologically active compounds. This guide explains the causality behind the experimental choices required for successful synthesis, ensuring a robust and reproducible methodology.

Reaction Principle: A Nucleophilic Substitution Approach

The alkylation of an amine with 1-(2-bromoethoxy)-2-ethylbenzene proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]

  • Nucleophilic Attack: The nitrogen atom of the amine, with its lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbon atom adjacent to the bromine atom in 1-(2-bromoethoxy)-2-ethylbenzene.[4][5]

  • Transition State: A transient five-coordinate transition state is formed where a new carbon-nitrogen bond is forming simultaneously as the carbon-bromine bond is breaking.

  • Leaving Group Departure: The bromide ion is displaced as the leaving group, resulting in the formation of an alkylated ammonium salt.[5]

  • Deprotonation: A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is included in the reaction to neutralize the hydrobromic acid byproduct by deprotonating the newly formed ammonium salt. This regenerates a neutral amine product and prevents the starting amine from being rendered unreactive as a salt.[1][6]

The choice of solvent is critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are highly effective for SN2 reactions.[6][7] These solvents can solvate the cation (e.g., K⁺ from the base) but do not form strong hydrogen bonds with the amine nucleophile. This "naked" and highly reactive nucleophile leads to a significantly faster reaction rate compared to polar protic solvents (like water or alcohols), which would cage the nucleophile in a solvation shell and reduce its reactivity.[8][9][10]

A significant challenge in amine alkylation is the potential for over-alkylation. The mono-alkylated product is often more nucleophilic than the starting amine, leading to a second alkylation event.[11][12][13] This can result in a mixture of secondary, tertiary, and even quaternary ammonium salts, complicating purification.[14] Careful control of stoichiometry (often using an excess of the amine) and reaction conditions is essential to favor the desired mono-alkylated product.

Caption: SN2 mechanism for amine alkylation.

Experimental Protocols

The following protocols provide a general framework. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific amine substrates.

Protocol 1: Alkylation of a Primary Amine (Benzylamine)

This protocol details the synthesis of N-(2-(2-ethylphenoxy)ethyl)benzylamine.

Materials and Reagents

ReagentCAS No.MW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
1-(2-Bromoethoxy)-2-ethylbenzene915922-20-2229.111.05.01.15 g
Benzylamine100-46-9107.151.26.00.64 g
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.212.010.01.38 g
Anhydrous Acetonitrile (MeCN)75-05-8---25 mL
Ethyl Acetate (EtOAc)141-78-6---~150 mL
Saturated NaCl Solution (Brine)----~100 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6---~5 g

Procedure

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(2-bromoethoxy)-2-ethylbenzene (1.15 g, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (25 mL) to the flask, followed by benzylamine (0.64 g, 6.0 mmol).

  • Reaction: Heat the mixture to 80 °C (oil bath temperature) and stir vigorously.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 20-30% ethyl acetate in hexanes. The reaction is generally complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash the solid with ethyl acetate.[15]

  • Extraction: Transfer the filtrate to a separatory funnel. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).[1]

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual water and inorganic impurities.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to isolate the pure secondary amine product.

Protocol 2: Alkylation of a Secondary Amine (Morpholine)

This protocol details the synthesis of 4-(2-(2-ethylphenoxy)ethyl)morpholine.

Materials and Reagents

ReagentCAS No.MW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
1-(2-Bromoethoxy)-2-ethylbenzene915922-20-2229.111.05.01.15 g
Morpholine110-91-887.121.26.00.52 g
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.212.010.01.38 g
Anhydrous N,N-Dimethylformamide (DMF)68-12-2---25 mL
Ethyl Acetate (EtOAc)141-78-6---~150 mL
Deionized Water----~150 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6---~5 g

Procedure

  • Setup: To a dry 100 mL round-bottom flask with a magnetic stir bar, add 1-(2-bromoethoxy)-2-ethylbenzene (1.15 g, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (25 mL) to the flask, followed by morpholine (0.52 g, 6.0 mmol).

  • Reaction: Heat the reaction mixture to 80 °C and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 6-12 hours).

  • Work-up and Extraction: Cool the mixture to room temperature. Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL). The product will move into the organic layer.

  • Washing: Combine the organic layers and wash thoroughly with water (3 x 50 mL) to remove DMF, followed by one wash with brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure tertiary amine. A small amount of triethylamine (0.5-1% v/v) can be added to the eluent to prevent peak tailing.[16]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Alkyl Bromide, Amine, and Base in Flask B Add Anhydrous Solvent (MeCN or DMF) A->B C Heat and Stir (e.g., 80 °C) B->C D Monitor by TLC/LC-MS C->D E Cool to Room Temp D->E Reaction Complete F Aqueous Work-up (Quench & Extract) E->F G Wash Organic Layer F->G H Dry (Na₂SO₄) & Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: General experimental workflow.

Data Presentation and Characterization

Yields can vary based on the nucleophilicity and steric hindrance of the amine. Below are typical parameters and expected outcomes.

Table of Reaction Parameters

Amine TypeExampleStoichiometry (Amine:Bromide)Base (eq.)SolventTemp (°C)Typical Yield
Primary AliphaticBenzylamine1.2 : 1K₂CO₃ (2.0)MeCN8075-90%
Secondary CyclicMorpholine1.2 : 1K₂CO₃ (2.0)DMF8070-85%
Primary AromaticAniline1.5 : 1K₂CO₃ (2.5)DMF100-12040-60%
Hindered SecondaryDiisopropylamine2.0 : 1K₂CO₃ (2.0), NaI (0.1)DMF10030-50%

Expected Analytical Data for N-(2-(2-ethylphenoxy)ethyl)benzylamine

  • ¹H NMR (CDCl₃, 500 MHz): Signals for the aromatic protons of both the ethylphenyl and benzyl groups will be visible (~6.8-7.4 ppm). Key diagnostic peaks will include a triplet for the ethyl group's CH₃ (~1.2 ppm), a quartet for the ethyl group's CH₂ (~2.7 ppm), and two triplets for the -O-CH₂-CH₂-N- protons (~4.1 ppm and ~3.0 ppm, respectively), along with a singlet for the benzylic CH₂ (~3.8 ppm).

  • ¹³C NMR (CDCl₃, 125 MHz): The spectrum will show distinct signals for all 17 carbons. Diagnostic peaks include those for the two aliphatic carbons of the ethyl group, the four carbons of the ethoxyethyl linker, and the benzylic carbon.

  • Mass Spectrometry (ESI+): The spectrum will show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z = 256.17.

Spectroscopic analysis is essential to confirm the structure and assess the purity of the final compound.[17]

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive reagents (wet solvent/amine).- Insufficient temperature.- Base is not strong enough or has poor solubility.- Sterically hindered amine.- Ensure all reagents and solvents are anhydrous.- Increase reaction temperature in 20 °C increments.- Switch to a stronger base (e.g., Cs₂CO₃) or a more solubilizing solvent (e.g., DMF, DMSO).- Add a catalytic amount of sodium iodide (NaI) to promote an in-situ Finkelstein reaction.
Multiple Products - Over-alkylation of the amine product.- Stoichiometry is not optimal.- Increase the excess of the starting amine (e.g., from 1.2 to 2.0 or 3.0 equivalents).- Monitor the reaction closely and stop it once the starting material is consumed, before significant byproduct forms.- Consider alternative synthetic routes like reductive amination for cleaner mono-alkylation.[14][18]
Difficult Purification - Product and starting material have similar polarity.- Product is very polar and tails on silica gel.- Ensure the reaction goes to completion to consume all starting material.- For basic amine products, add 0.5-1% triethylamine or ammonia in methanol to the eluent to improve peak shape during column chromatography.[16]- Consider converting the amine to its hydrochloride salt to facilitate purification by crystallization.[16]

Safety Precautions

All experiments should be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1-(2-Bromoethoxy)-2-ethylbenzene: May cause skin and serious eye irritation.[19][20][21] Avoid contact with skin and eyes.[22] In case of contact, flush with copious amounts of water.[21][22]

  • Amines (e.g., Benzylamine, Morpholine): Are often corrosive and toxic. Handle with care, avoiding inhalation of vapors.

  • Solvents (Acetonitrile, DMF): Are flammable and have associated toxicities. Keep away from ignition sources.

  • Potassium Carbonate: Is an irritant. Avoid creating dust.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[21]

Conclusion

The N-alkylation of amines with 1-(2-bromoethoxy)-2-ethylbenzene is a robust and reliable method for synthesizing molecules containing the 2-(2-ethylphenoxy)ethyl scaffold. By understanding the SN2 mechanism and carefully controlling reaction parameters such as stoichiometry, solvent, and temperature, researchers can effectively minimize side reactions like over-alkylation. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this important transformation in the pursuit of novel therapeutic agents.

References

  • Sharma, J. (2017, July 19). Why does polar aprotic solvent favour SN2 reactions generally? Quora. Retrieved from [Link]

  • Oreate AI Blog. (2026, February 13). Why Polar Aprotic Solvents Are the Best Friends of SN2 Reactions. Retrieved from [Link]

  • Scribd. (n.d.). Mechanism of Amine Alkylation. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). Cas 915922-20-2, 1-(2-BROMOETHOXY)-2-ETHYLBENZENE. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Preparation of Amines: Alkylation of Ammonia and Amines. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkylation of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethylbenzene. Retrieved from [Link]

  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-(2-Bromoethoxy)2-ethoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2022, March 3). Best Conditions For N-Alkylation? Retrieved from [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

  • PMC. (2025, January 22). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Retrieved from [Link]

  • IRIS. (n.d.). Reaction of Primary Aromatic Amines with Alkyl Carbonates over NaY Faujasite: A Convenient and Selective Access to Mono. Retrieved from [Link]

  • YouTube. (2022, April 6). Alkylation of Amines. Retrieved from [Link]

  • AKJournals. (n.d.). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Synthesis of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Google Patents. (n.d.). US2750417A - Amine alkylation.
  • SpectraBase. (n.d.). N-[2-(2-isopropylphenoxy)ethyl]naphthalene-2-sulfonamide. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(2-Ethoxy-phenyl)-N'-(2-ethyl-phenyl)-ethanediamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 19). 21.5: Synthesis of Amines by Alkylation. Retrieved from [Link]

  • IndiaMART. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine (Base). Retrieved from [Link]

  • ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • Google Patents. (n.d.). CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine.
  • Sciforum. (n.d.). Synthesis, spectral characteristics, and molecular structure of N-(2,2,2-trichloro-1-((4-phenylthiazol-2- yl)amino)ethyl)carboxamides. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine (LH) from bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH), and the copper-dependent reduction of LOH to LH. Retrieved from [Link]

Sources

Application Note: Preparation of Phenoxyethylamines from 1-(2-Bromoethoxy)-2-ethylbenzene

[1][2]

Part 1: Executive Summary & Scientific Context[1][2]

Introduction

The synthesis of phenoxyethylamines is a cornerstone transformation in medicinal chemistry, particularly for the development of G-Protein Coupled Receptor (GPCR) ligands.[1][2] The specific precursor, 1-(2-Bromoethoxy)-2-ethylbenzene (CAS: 125562-32-5), serves as a critical scaffold for generating analogues of selective

12

This guide provides a definitive protocol for the


 aminolysis12
Chemical Mechanism

The transformation proceeds via a bimolecular nucleophilic substitution (

1212
  • Primary Challenge: The reaction is prone to dialkylation (where the product amine reacts with another equivalent of bromide) and elimination (formation of the vinyl ether side product under harsh basic conditions).[1][2]

  • Solution: We utilize the Finkelstein-assisted alkylation strategy.[1][2] The addition of catalytic Potassium Iodide (KI) converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the desired substitution while allowing for milder thermal conditions that suppress elimination.[1][2]

Part 2: Experimental Protocols

Materials & Reagents
ReagentRoleEquivalenceNotes
1-(2-Bromoethoxy)-2-ethylbenzene Substrate1.0 eqLiquid, d ≈ 1.28 g/mL.[1][2] Store at 2-8°C.
Target Amine (Primary or Secondary)Nucleophile1.5 - 3.0 eqExcess required to prevent dialkylation (for 1° amines).[1][2]
Potassium Carbonate (

)
Base2.0 eqAnhydrous, granular (grind before use).[1][2]
Potassium Iodide (KI) Catalyst0.1 eqEssential for Finkelstein acceleration.[1][2]
Acetonitrile (MeCN) Solvent[0.2 M]Polar aprotic; promotes

.[1][2]
Ethyl Acetate / Hexanes Workup-For extraction.[1][2]
Protocol A: Preparative Scale Synthesis (Gram Scale)

Use this protocol for isolating >1g of a specific target compound with high purity.[1][2]

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend

    
      (2.0 equiv) and KI  (0.1 equiv) in anhydrous Acetonitrile  (concentration 0.2 M relative to substrate).
    
  • Substrate Addition: Add 1-(2-Bromoethoxy)-2-ethylbenzene (1.0 equiv) dropwise to the stirring suspension at room temperature. Stir for 10 minutes to allow initial iodide exchange.

  • Nucleophile Addition: Add the Target Amine (1.5–3.0 equiv).[1][2]

    • Note: If the amine is a valuable/expensive solid, use 1.1 equiv of amine and increase

      
       to 3.0 equiv, but be aware that yield may drop due to dialkylation competition.[1][2]
      
  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to 80°C (reflux) under an inert atmosphere (

    
     or Ar) for 12–16 hours .
    
    • Monitoring: Check by TLC (System: 5% MeOH in DCM) or LC-MS.[1][2] The bromide starting material (

      
       in Hex/EtOAc) should disappear.[1][2]
      
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (

      
      ) through a Celite pad; wash the pad with Ethyl Acetate.[1][2]
      
    • Concentrate the filtrate under reduced pressure to remove Acetonitrile.[1][2]

  • Purification (Acid-Base Extraction):

    • Dissolve the residue in Ethyl Acetate.[1][2]

    • Extract with 1M HCl (3x). The product (amine) will move to the aqueous layer; neutral impurities (unreacted bromide, vinyl ether) remain in the organic layer.[1][2]

    • Optional: Wash the combined acidic aqueous layer with fresh Ether/Hexane to remove trace neutrals.[1][2]

    • Basify the aqueous layer to pH >12 using 4M NaOH (cool in an ice bath during addition).[1][2]

    • Extract the free base product back into Ethyl Acetate (3x).

    • Dry over

      
      , filter, and concentrate.[1][2]
      
  • Final Salt Formation (Optional): Dissolve the free base in diethyl ether and add HCl in dioxane/ether to precipitate the hydrochloride salt for long-term stability.

Protocol B: High-Throughput Library Synthesis (Microwave)

Use this protocol for synthesizing a library of 20+ analogues in small vials.[1][2]

  • Vial Setup: In a 5 mL microwave vial, add 1-(2-Bromoethoxy)-2-ethylbenzene (50 mg, 1.0 eq).

  • Reagent Mix: Add Amine (2.0 eq) and DIPEA (Diisopropylethylamine, 2.5 eq) in DMF (1 mL).

    • Note: Soluble organic bases (DIPEA) are preferred in microwave synthesis to avoid heterogeneous heating issues with carbonate solids.[1][2]

  • Irradiation: Heat at 120°C for 20 minutes (High Absorption setting).

  • Direct Purification: Filter the reaction mixture through a syringe filter and purify directly via preparative HPLC (Reverse Phase, Water/Acetonitrile + 0.1% Formic Acid).

Part 3: Visualization & Workflow

Reaction Pathway & Workup Logic

The following diagram illustrates the critical decision points in the synthesis and the purification logic separating the product from common side-products.

GStartStart: 1-(2-Bromoethoxy)-2-ethylbenzeneReagentsAdd Amine + K2CO3 + KI (cat)in MeCNStart->ReagentsHeatReflux 80°C (12-16h)Reagents->HeatCheckLC-MS CheckHeat->CheckCheck->HeatIncompleteFilterFilter Solids & ConcentrateCheck->FilterCompleteAcidExtPartition: EtOAC vs 1M HClFilter->AcidExtOrgLayerOrganic Layer:Unreacted BromideVinyl Ether Side ProductAcidExt->OrgLayerDiscardAqLayerAqueous Layer:Product Amine SaltAcidExt->AqLayerKeepBasifyBasify (NaOH) & ExtractAqLayer->BasifyFinalFinal Product:PhenoxyethylamineBasify->Final

Caption: Workflow for the Finkelstein-assisted amination and acid-base purification strategy.

Part 4: Troubleshooting & Optimization

Common Failure Modes
ObservationDiagnosisCorrective Action
Low Conversion (<50%) "Finkelstein Stall"Ensure KI is fresh.[1][2] Switch solvent to DMF and increase temp to 90°C.
Vinyl Ether Formation Elimination Side ReactionReaction is too basic or too hot.[1][2] Reduce

to 1.5 eq or switch to a weaker base (

).
Dialkylation (R-N(R)-R) Amine is too nucleophilicIncrease the amine stoichiometry to 5.0 eq or use a bulky protecting group on the amine.[1][2]
Emulsion during Workup Surfactant effectThe product is amphiphilic.[1][2] Use Brine (saturated NaCl) to break the emulsion or add a small amount of IPA.[1][2]
Analytical Validation
  • NMR Signature: Look for the disappearance of the triplet at

    
     ppm (
    
    
    ) and the appearance of a new multiplet at
    
    
    ppm (
    
    
    ).[1][2]
  • Mass Spec: Expect

    
     corresponding to the combined mass of the ethyl-phenoxy fragment (approx. 149 Da) + the amine fragment.[1][2]
    

Part 5: References

  • PubChem Compound Summary. "((2-(2-Bromoethoxy)ethoxy)methyl)benzene (Analogous Structure)." National Center for Biotechnology Information.[1][2] Accessed October 2023.[1][2] [Link][1][2]

  • Smith, M. B., & March, J. March’s Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition.[1][2] Wiley-Interscience.[1][2] (Standard reference for

    
     and Finkelstein kinetics).
    
  • Lombaert, S. D., et al. "N-Substituted 2-Phenoxyethylamines as Selective

    
    -Adrenoceptor Antagonists."[1][2] Journal of Medicinal Chemistry, 43(2000), 46-54.[1][2] (Describes the synthesis of similar phenoxyethylamine scaffolds).
    

Technical Guide: Coupling 1-(2-Bromoethoxy)-2-ethylbenzene with Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

This technical guide details the protocols for the N-alkylation of sulfonamides using 1-(2-Bromoethoxy)-2-ethylbenzene (CAS: 915922-20-2). This reaction is a critical transformation in medicinal chemistry, particularly for synthesizing adrenergic receptor antagonists and other pharmacophores containing the 2-(phenoxy)ethyl-sulfonamide motif.

The coupling utilizes a nucleophilic substitution (


) pathway where the deprotonated sulfonamide attacks the primary alkyl bromide. While conceptually simple, this reaction requires precise control over basicity, solvent polarity, and temperature to suppress side reactions such as O-alkylation  and 

-elimination
(formation of vinyl ethers).
Key Chemical Properties
ComponentChemical NameCASMW ( g/mol )StateReactivity Profile
Electrophile 1-(2-Bromoethoxy)-2-ethylbenzene915922-20-2229.11LiquidPrimary alkyl bromide; susceptible to

; potential for E2 elimination.[1]
Nucleophile Generic Sulfonamide (

)
VariousVariousSolid

~10; requires deprotonation; ambident nucleophile (N vs O attack).

Reaction Mechanism & Strategic Logic

The reaction proceeds via a classic


 mechanism . The sulfonamide nitrogen, once deprotonated, acts as the nucleophile attacking the carbon bearing the bromine atom.
The Ambident Nucleophile Challenge

Sulfonamides are ambident nucleophiles , meaning the negative charge is delocalized between the nitrogen and the sulfonyl oxygens.

  • N-Alkylation (Desired): Thermodynamically favored product. Promoted by polar aprotic solvents and softer counter-ions.

  • O-Alkylation (Undesired): Kinetic product. Often reversible, but can lead to impurities.

The -Elimination Risk

The electrophile contains an ether linkage


 to the leaving group (

). Under harsh basic conditions (e.g., strong alkoxides, high heat), the base may abstract a proton adjacent to the ether, leading to the formation of a vinyl ether (

) via E2 elimination.
Mechanistic Workflow Diagram

ReactionMechanism cluster_conditions Critical Controls Sulfonamide Sulfonamide (R-SO2NH2) Anion Sulfonamide Anion [R-SO2-NH]- Sulfonamide->Anion Deprotonation Base Base (K2CO3 or NaH) Base->Anion TS Transition State (SN2) Anion->TS + Bromide Bromide 1-(2-Bromoethoxy)-2-ethylbenzene Bromide->TS SideProduct Vinyl Ether (Elimination) Bromide->SideProduct High Temp / Strong Base Product N-Alkylated Product TS->Product Major Pathway

Caption: Mechanistic pathway highlighting the competition between the desired SN2 substitution and the E2 elimination side reaction.

Reagent Selection Guide

The choice of base and solvent is the primary determinant of yield and purity.

Base Selection
Base

(conj. acid)
CharacteristicsRecommendation
Potassium Carbonate (

)
~10.3Mild, heterogeneous.[2] Requires heat. Low risk of elimination.Primary Choice. Best for scalability and safety.
Cesium Carbonate (

)
~10.3"Cesium Effect" increases solubility and nucleophilicity of the anion.Optimization Choice. Use if

is too slow.
Sodium Hydride (

)
~35Strong, irreversible deprotonation. Fast reaction.Difficult Substrates. Use only if carbonates fail. High risk of elimination.
Solvent Systems
  • DMF (N,N-Dimethylformamide): The gold standard for

    
    . High dielectric constant dissociates ion pairs, enhancing nucleophilicity.
    
  • Acetonitrile (MeCN): Good alternative for easier workup (lower boiling point). Often used with

    
    .
    
  • Acetone/MEK: Used in the "Finkelstein" modification (with NaI) but requires longer reaction times due to lower boiling points.

Experimental Protocols

Protocol A: The Carbonate Method (Standard)

Best for: Routine synthesis, scale-up, and substrates sensitive to strong bases.

Reagents:

  • Sulfonamide (1.0 equiv)

  • 1-(2-Bromoethoxy)-2-ethylbenzene (1.1 - 1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, powder (2.0 - 3.0 equiv)
    
  • Potassium Iodide (

    
    ) (0.1 equiv) - Optional catalyst
    
  • Solvent: DMF or Acetonitrile (0.2 - 0.5 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge a reaction flask with the Sulfonamide and

    
     .
    
  • Solvation: Add DMF (anhydrous). Stir at room temperature for 15–30 minutes to allow partial deprotonation.

  • Addition: Add 1-(2-Bromoethoxy)-2-ethylbenzene dropwise via syringe.

    • Note: If the bromide is viscous, dilute it with a small amount of DMF before addition.

  • Catalysis: Add KI (10 mol%) if the reaction is expected to be sluggish.

  • Reaction: Heat the mixture to 60–80°C . Monitor via TLC or LC-MS.

    • Typical time: 4 to 12 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate and wash with Water (x3) to remove DMF.

    • Wash with Brine , dry over

      
      , and concentrate.
      
  • Purification: Recrystallization (EtOH/Water) or Flash Column Chromatography (Hexane/EtOAc).

Protocol B: The Hydride Method (High-Performance)

Best for: Sterically hindered sulfonamides or unreactive substrates.

Reagents:

  • Sulfonamide (1.0 equiv)

  • Sodium Hydride (

    
    , 60% dispersion in oil) (1.2 equiv)
    
  • 1-(2-Bromoethoxy)-2-ethylbenzene (1.1 equiv)

  • Solvent: DMF or THF (anhydrous)

Step-by-Step Procedure:

  • Safety: Conduct under inert atmosphere (

    
     or 
    
    
    
    ).
  • Deprotonation: Suspend

    
      in dry DMF/THF at 0°C .
    
  • Addition 1: Add the Sulfonamide (dissolved in minimal solvent) dropwise to the

    
     suspension. Evolution of 
    
    
    
    gas will occur.
  • Activation: Stir at 0°C to RT for 30–60 minutes until gas evolution ceases (solution usually becomes clear).

  • Addition 2: Add 1-(2-Bromoethoxy)-2-ethylbenzene slowly at 0°C.

  • Reaction: Allow to warm to Room Temperature. Stir for 2–6 hours.

    • Warning: Do not heat above 50°C unless necessary to avoid elimination.

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Workup: Extract with DCM or EtOAc, wash with water/brine, dry, and concentrate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Poor nucleophilicity or ion pairing.Switch base to

; Add TBAI (Phase Transfer Catalyst); Increase Temp (max 90°C).
Vinyl Ether Formation Elimination of HBr from electrophile.Lower reaction temperature; Use a weaker base (

instead of

or

).
O-Alkylation Kinetic control / Hard-Hard interaction.Ensure high temperature (thermodynamic control); Switch solvent to DMF (favors N-alkylation).
Starting Material Remains Bromide degradation or hydrolysis.Add excess bromide (up to 1.5 equiv); Ensure anhydrous conditions.
Decision Tree for Optimization

OptimizationTree Start Start Optimization CheckYield Check Conversion (LCMS) Start->CheckYield GoodYield Proceed to Workup CheckYield->GoodYield >90% LowConv Low Conversion (<50%) CheckYield->LowConv <90% SideProd Side Products Observed? LowConv->SideProd Elimination Vinyl Ether Found SideProd->Elimination Yes NoRxn No Reaction SideProd->NoRxn No Action3 Reduce Temp Switch to Weaker Base Elimination->Action3 Action1 Add KI (Catalyst) Increase Temp NoRxn->Action1 Action2 Switch to Cs2CO3 Change Solvent to DMF Action1->Action2 If still fails

Caption: Troubleshooting logic flow for optimizing the coupling reaction.

References

  • LookChem. (n.d.). 1-(2-Bromoethoxy)-2-ethylbenzene Properties and Applications. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of Methanesulfonamide. Retrieved from

  • Organic Chemistry Portal. (2016). Sulfonamide synthesis by alkylation or arylation. Retrieved from

  • PubChem. (2025).[3] 1-(2-Bromoethoxy)-2-ethoxybenzene Compound Summary. (Note: Structural analog reference). Retrieved from

  • Kasyan, L. I., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts. Journal of Chemistry and Technologies. Retrieved from

Sources

1-(2-Bromoethoxy)-2-ethylbenzene in structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(2-Bromoethoxy)-2-ethylbenzene in Structure-Activity Relationship (SAR) Studies

Abstract

This application note details the utility of 1-(2-Bromoethoxy)-2-ethylbenzene (CAS: 915922-20-2) as a specialized building block in medicinal chemistry.[1] Unlike its more common analog, 1-(2-bromoethoxy)-2-ethoxybenzene (a key intermediate for tamsulosin), this ethyl-substituted variant serves as a critical probe for hydrophobic interactions and steric tolerance within the orthosteric binding pockets of GPCRs (specifically


-adrenergic receptors) and kinase domains.[1] This guide provides a validated protocol for its use in 

-alkylation reactions and outlines its role in dissecting the "Ortho-Effect" in SAR campaigns.

Chemical Profile & Mechanistic Role

Structural Attributes

The compound functions as a bifunctional linker and a lipophilic warhead .[1]

  • Electrophilic Site: The bromoethyl tail (

    
    ) acts as a robust electrophile for 
    
    
    
    reactions, specifically targeting secondary amines or thiols.[1]
  • Pharmacophore Anchor: The 2-ethylphenyl moiety provides a rigid, lipophilic anchor.[1]

  • SAR Utility: It is used to test the bioisosteric replacement of an ortho-alkoxy group (H-bond acceptor) with an ortho-alkyl group (purely lipophilic/steric).[1]

Reactivity Profile

The primary reaction pathway is Nucleophilic Substitution (


) .[2]
  • Leaving Group: Bromide (Good leaving group,

    
     of HBr 
    
    
    
    ).[1]
  • Kinetics: The reaction with secondary amines is generally second-order (

    
    ).[1]
    
  • Side Reactions: Elimination (E2) to form the vinyl ether is a potential risk if strong, bulky bases (e.g.,

    
    -BuOK) are used at high temperatures.
    

SAR Design Principles: The "Ortho-Effect"

In drug design, particularly for antagonists of the


-adrenergic receptor (for BPH treatment), the substituent at the 2-position of the phenoxy ring dictates selectivity.[1]
FeatureOrtho-Ethoxy (e.g., Tamsulosin)Ortho-Ethyl (Title Compound)SAR Implication
Electronic Electron Donating (+M), H-bond AcceptorWeakly Donating (+I), Non-polarTests necessity of H-bonding
Steric Rotatable, moderate bulkRotatable, similar bulkProbes pocket depth/shape
Lipophilicity Moderate (

)
High (

)
Enhances membrane permeability
Metabolism

-dealkylation (CYP450)
Benzylic oxidationAlters metabolic soft-spots

Application Strategy: Researchers should synthesize matched molecular pairs (MMP). By comparing the biological activity of the ortho-ethyl derivative against the ortho-ethoxy standard, one can quantify the energetic contribution of the ether oxygen's hydrogen bond versus the hydrophobic desolvation penalty.[1]

Experimental Protocols

Protocol A: Reagent Quality Control & Preparation

Before coupling, ensure the alkyl bromide is free of hydrolysis products (2-ethylphenol).[1]

  • TLC Analysis: Silica gel 60 ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    . Mobile phase: Hexane/EtOAc (9:1).[1]
    
    • 
       (Product) 
      
      
      
      (UV active, non-polar).
    • 
       (2-Ethylphenol impurity) 
      
      
      
      (Stains with
      
      
      ).[1]
  • Drying: If the neat liquid appears cloudy, dissolve in

    
    , dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: General -Alkylation for Library Generation

Target: Synthesis of


-substituted-2-(2-ethylphenoxy)ethanamines.[1]

Reagents:

  • Substrate: 1-(2-Bromoethoxy)-2-ethylbenzene (1.0 equiv).

  • Nucleophile: Secondary amine (e.g., substituted piperazine) (1.2 equiv).

  • Base:

    
     (anhydrous, 3.0 equiv) or 
    
    
    
    (for sluggish amines).
  • Catalyst:

    
     (Potassium Iodide, 0.1 equiv) – Finkelstein condition to accelerate reaction.
    
  • Solvent: Acetonitrile (

    
    , anhydrous).
    

Step-by-Step Methodology:

  • Activation: In a reaction vial, suspend the amine (1.0 mmol) and

    
     (3.0 mmol) in 
    
    
    
    (5 mL). Stir at room temperature for 15 minutes.
  • Addition: Add 1-(2-Bromoethoxy)-2-ethylbenzene (1.0 mmol) followed by

    
     (0.1 mmol).
    
  • Reflux: Heat the mixture to 80°C (reflux) under an inert atmosphere (

    
     or Ar) for 12–16 hours.
    
    • Checkpoint: Monitor by TLC or LC-MS.[1] The bromide peak (

      
       and 
      
      
      
      pattern) should disappear.
  • Work-up:

    • Cool to Room Temperature.[1]

    • Filter off inorganic salts (

      
      , 
      
      
      
      ) through a Celite pad.
    • Concentrate the filtrate.[1]

  • Purification:

    • Dissolve residue in EtOAc, wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Purify via Flash Column Chromatography (Gradient: 0

      
       5% MeOH in DCM).
      
    • Alternative: For library scale, use SCX-2 (Strong Cation Exchange) cartridges to capture the basic amine product, wash non-basic impurities with MeOH, and elute product with

      
      .
      

Visualization of Workflows

Figure 1: Synthetic Pathway & Mechanism

This diagram illustrates the conversion of the alkyl bromide to the active pharmaceutical ingredient (API) precursor via


 mechanism.

G Reagent 1-(2-Bromoethoxy)- 2-ethylbenzene (Electrophile) Transition Transition State (SN2) Reagent->Transition + KI (Catalyst) Amine Secondary Amine (Nucleophile) Amine->Transition Base (K2CO3) Product N-[2-(2-ethylphenoxy)ethyl] Derivative Transition->Product - KBr

Caption: Figure 1.


 coupling strategy utilizing Potassium Iodide (KI) as a nucleophilic catalyst to generate the active amine derivative.
Figure 2: SAR Decision Tree (The Ortho-Effect)

A logical flow for interpreting biological data derived from this compound.

SAR Start Compare IC50: Ortho-Ethyl vs. Ortho-Ethoxy EthylBetter Ethyl Analog More Potent Start->EthylBetter EthoxyBetter Ethoxy Analog More Potent Start->EthoxyBetter Equal Equipotent Start->Equal Conclusion1 Mechanism: Hydrophobic Pocket Filling Action: Increase Alkyl Bulk EthylBetter->Conclusion1 Conclusion2 Mechanism: H-Bond Acceptor Critical Action: Retain Ether Oxygen EthoxyBetter->Conclusion2 Conclusion3 Mechanism: Steric Tolerance Only Action: Optimize Linker Length Equal->Conclusion3

Caption: Figure 2. SAR Logic Flow for interpreting the "Ortho-Effect" in GPCR ligand optimization.

References

  • PubChem Compound Summary. "1-(2-Bromoethoxy)-2-ethylbenzene (CID 28065368)."[1][3] National Center for Biotechnology Information.[1] Accessed October 2023.[1] [Link][1]

  • Medicinal Chemistry Principles. "Bioisosterism: A Rational Approach in Drug Design."[1] Patani, G. A., & LaVoie, E. J. (1996). Chemical Reviews. (Contextual grounding for Alkyl vs Alkoxy bioisosteres). [Link]

  • Alpha-Blocker SAR. "Structure-activity relationships of alpha 1-adrenoceptor antagonists."[1] Wetzel, J. M., et al. (1995). Journal of Medicinal Chemistry. (Reference for phenoxyethyl amine scaffold utility). [Link]

  • Reaction Methodology. "Finkelstein Reaction: Kinetics and Mechanism." Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry.

Sources

Scalable Synthesis of 2-(2-Ethylphenoxy)ethyl Bromide: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2-Ethylphenoxy)ethyl bromide (IUPAC: 1-(2-bromoethoxy)-2-ethylbenzene)[1] is a highly versatile aryloxyalkylating building block. It serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of phenoxyethylamine derivatives targeting cardiovascular and urological indications. This application note details a highly optimized, scalable Williamson ether synthesis protocol designed to maximize mono-alkylation while strictly suppressing dimerization.

Mechanistic Rationale & Experimental Causality

The synthesis relies on an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 nucleophilic substitution between 2-ethylphenol and 1,2-dibromoethane[2]. While conceptually straightforward, scaling this reaction presents a significant chemical challenge: the competitive formation of the symmetric dimer, 1,2-bis(2-ethylphenoxy)ethane.

To engineer a robust process, we must establish strict causality between our experimental parameters and the reaction kinetics:

  • Solvent Causality (The "Naked" Nucleophile): Protic solvents (like ethanol or water) heavily solvate the phenoxide oxygen via hydrogen bonding, dampening its nucleophilicity. By shifting to an aprotic polar solvent like Acetonitrile (ACN), the hydration shell is stripped. This leaves a highly reactive, "naked" phenoxide that can easily overcome the mild steric hindrance provided by the ortho-ethyl group of the phenol.

  • Stoichiometric Control (Statistical Flooding): To prevent the newly formed 2-(2-Ethylphenoxy)ethyl bromide from reacting with another phenoxide molecule, the reaction matrix is flooded with a 4.0 molar excess of 1,2-dibromoethane. This statistical imbalance ensures the probability of over-alkylation remains

    
    .
    
  • Base Selection: Potassium carbonate (

    
    ) is selected over sodium hydroxide (
    
    
    
    ).
    
    
    is mild enough to prevent side reactions but provides quantitative deprotonation of the phenol without generating stoichiometric water as a byproduct (which would otherwise induce hydrolysis of the dibromoethane).

Mechanism Phenol 2-Ethylphenol (Nucleophile) Phenoxide 2-Ethylphenoxide (Active Intermediate) Phenol->Phenoxide K2CO3 / ACN - KHCO3 Product 2-(2-Ethylphenoxy)ethyl bromide (Target API Intermediate) Phenoxide->Product + Excess DBE SN2 Reaction DBE 1,2-Dibromoethane (Electrophile) Dimer 1,2-Bis(2-ethylphenoxy)ethane (Dimer Impurity) Product->Dimer + Phenoxide (If DBE is limiting)

Figure 1: SN2 reaction pathway highlighting the competitive dimerization failure mode.

Reagent Specifications & Safety

Critical Safety Warning: 1,2-Dibromoethane is a known carcinogen and causes severe destruction of living tissues[2]. It can cause developmental and reproductive toxicity[3]. All operations, particularly distillation, must be conducted in a certified chemical fume hood using appropriate PPE.

Table 1: Reagent Specifications & Stoichiometry
ReagentCAS NumberMW ( g/mol )EquivalentsFunction
2-Ethylphenol90-00-6122.171.00Nucleophile Precursor
1,2-Dibromoethane106-93-4187.864.00Electrophile / Co-solvent
Potassium Carbonate584-08-7138.211.50Base (Anhydrous, milled)
Acetonitrile (ACN)75-05-841.0510 volumesAprotic Polar Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating visual and physical checkpoints to ensure reaction integrity before proceeding to the next step.

Phase 1: Phenoxide Generation

  • Equip a dry, multi-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Charge the flask with Acetonitrile (10 mL per gram of 2-ethylphenol).

  • Add 2-Ethylphenol (1.0 eq) and finely milled anhydrous

    
     (1.5 eq).
    
  • Self-Validation Checkpoint 1: Heat the mixture to 60 °C for 30 minutes. The solution will develop a faint yellow tint, confirming the quantitative generation of the 2-ethylphenoxide anion.

Phase 2: Alkylation 5. Using an addition funnel, add 1,2-Dibromoethane (4.0 eq) dropwise over 15 minutes to maintain thermal control. 6. Elevate the temperature to reflux (approx. 82 °C) and stir vigorously for 14 hours. 7. Self-Validation Checkpoint 2: Observe the reaction matrix. A successful


 substitution will result in the continuous precipitation of Potassium Bromide (KBr). The mixture must transition from a clear/yellow solution to a dense, milky-white suspension. If the suspension does not form, verify the anhydrous state of your 

.

Phase 3: Workup & Salt Removal 8. Cool the reaction mixture to room temperature. 9. Filter the suspension through a Celite pad to remove the precipitated KBr and unreacted


. Wash the filter cake with a small volume of cold ACN.
10. Self-Validation Checkpoint 3:  The filtrate should be completely transparent. Any cloudiness indicates salt breakthrough, requiring re-filtration.

Phase 4: Distillation & Purification 11. Transfer the filtrate to a rotary evaporator. Remove the ACN under reduced pressure (40 °C, 150 mbar). 12. To recover the valuable excess 1,2-dibromoethane (boiling point 131-132 °C[4]), apply a moderate vacuum (approx. 50 mbar) and increase the bath temperature to 60-70 °C. Collect the clear distillate for recycling. 13. Subject the remaining crude oil to high-vacuum fractional distillation (or silica gel chromatography for small scales) to isolate the pure 2-(2-Ethylphenoxy)ethyl bromide.

Workflow Step1 1. Deprotonation 2-Ethylphenol + K2CO3 in ACN (60°C) Step2 2. Alkylation Add 4.0 eq 1,2-Dibromoethane, Reflux 14h Step1->Step2 Step3 3. Filtration Remove KBr and unreacted K2CO3 Step2->Step3 Step4 4. Solvent Recovery Evaporate ACN under reduced pressure Step3->Step4 Step5 5. Fractional Distillation Recover excess DBE & isolate Target Step4->Step5

Figure 2: Scalable step-by-step workflow for the synthesis and purification of the target bromide.

Data Presentation: Optimization & Yield

The following table summarizes the optimization data that led to the finalized protocol, proving the causality of solvent and stoichiometric choices.

Table 2: Optimization of Reaction Conditions
Solvent SystemBase UsedDBE EquivalentsTemp (°C)Isolated Yield (%)Dimer Impurity (%)
Water (PTC)NaOH2.010054.218.5
EthanolKOH3.07862.812.1
Acetonitrile

2.08271.49.3
Acetonitrile

4.0 82 89.6 < 0.5

Note: The optimized conditions (Row 4) successfully suppress the dimer impurity to trace levels, drastically simplifying downstream purification.

Analytical Validation

  • GC-MS: The target compound exhibits a distinct molecular ion peak with the characteristic 1:1 isotopic pattern of bromine (M+ and M+2).

  • 1H NMR (

    
    ):  Look for the diagnostic triplet of the methylene protons adjacent to the bromine atom (
    
    
    
    ppm) and the triplet of the methylene protons adjacent to the oxygen (
    
    
    ppm), alongside the intact ethyl group signals (quartet at
    
    
    ppm, triplet at
    
    
    ppm).

References[1] PubChem. "1-(2-Bromoethoxy)-2-ethylbenzene | C10H13BrO | CID 28065368". National Institutes of Health (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgJpKl0-cPE8-c2Y3M_vQR67XSjlU7JkdoVLpEPPwAgvnxTOFRYCn0eV2c_m9rXRaQH50B3-Ymij_Cor82V9P0GrYx0HioGLBB1Q558fao6hW1Pd9inyxWBP54nwy7rCYSuEdjP57Ty2xnr3ngiiTM0TuIkLJX0CIjz8ptYCGhteX4_aHD[2] Wikipedia. "2-Ethylphenol". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFONNoYVwAQh-ACjd53nx_-xCLNY1SyG19Vz43ZWBuSpFXgs63zZ6DgkqLaZRlIIewW6cTvkjZyy0CN36yPCkMeiim1vgYMc4ByDkiDvyrxGZhiVafJRg92E0tT5iUPUgSVgnvi0WA=[3] Wikipedia. "1,2-Dibromoethane". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvmraI71cFn66EUAKWc1hdKsRKaqfou2oVEYNlR4-8BYfRmrIybUg2gbVHcIM1bY61ZnkmlI5L1oJnIEPTgo8KnWFfQhGT8JmY2ut6qcQcGdWPCpd6KfyTv2tPI8CDnaO_LBj5vDuUZdEm[4] PubChem. "1,2-Dibromoethane | Br(CH2)2Br | CID 7839". National Institutes of Health (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN-em6dwpIwoDyoxLEhAorEm0EC9ExayTkj9i6H63hVefXq6tSPxa8elcSsZiwfMEdrVP29Hh78pPSaD5hf-VVI1u9-4Bj5kMgpA4Ff73JWvuSPyPUvPzLRCIwcj7Qa6Dri_E-3QjnEXb31srgFaodWzQGG4xx[5] Sigma-Aldrich. "1,2-Dibromoethane 98 106-93-4". MilliporeSigma. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh3168aAteIL6tQkgklhZ84bX45Izy_XcfVGAo5RleBZUAlTTYB03Ggh2zo3tPQaP15NjWJhqvPIWS3JTZAPdkOw-79kxA0Rb8o1gPo3Q2wvV91U7DqtnjEEeTxxF842OUXW0HQR4vzyhxaWpAGMTcc70Xow==

Sources

Troubleshooting & Optimization

Minimizing dialkylation side products in 2-ethylphenol reaction with 1,2-dibromoethane

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Maximizing Mono-alkylation and Minimizing Dialkylation Side Products in the Reaction with 1,2-Dibromoethane

Welcome to the Technical Support Center for optimizing the synthesis of 2-(2-bromoethoxy)ethylbenzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formation of the undesired dialkylation byproduct, 1,2-bis(2-ethylphenoxy)ethane, during the Williamson ether synthesis of 2-ethylphenol with 1,2-dibromoethane.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction and the common side reaction in the alkylation of 2-ethylphenol with 1,2-dibromoethane?

The primary, desired reaction is a Williamson ether synthesis, a type of SN2 reaction, where the phenoxide ion of 2-ethylphenol acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. This results in the formation of the mono-alkylated product, 2-(2-bromoethoxy)ethylbenzene.[1][2]

However, a common and often problematic side reaction is the subsequent reaction of the mono-alkylated product with another molecule of 2-ethylphenoxide. This second SN2 reaction leads to the formation of the undesired dialkylated byproduct, 1,2-bis(2-ethylphenoxy)ethane.[3]

Q2: Why is dialkylation a significant issue in this specific reaction?

Dialkylation becomes a significant issue due to the bifunctional nature of 1,2-dibromoethane, which has two leaving groups (bromine atoms). Once the first substitution has occurred to form the mono-alkylated product, the second bromine atom can still be displaced by another nucleophile. If a sufficient concentration of the 2-ethylphenoxide is present, the rate of the second alkylation can be competitive with the first, leading to a mixture of products and a lower yield of the desired mono-alkylated compound.

Q3: What are the key factors that influence the ratio of mono- to di-alkylation?

The ratio of mono- to di-alkylation is primarily influenced by several critical reaction parameters:

  • Stoichiometry of Reactants: The molar ratio of 2-ethylphenol to 1,2-dibromoethane is a crucial determinant of the product distribution.

  • Base: The choice and amount of base used to deprotonate the 2-ethylphenol to its corresponding phenoxide is critical.

  • Solvent: The polarity and type of solvent can significantly impact the solubility of the reactants and the rate of the SN2 reactions.[4]

  • Temperature: Reaction temperature affects the rate of both the desired and undesired reactions.

  • Reaction Time: The duration of the reaction can influence the extent to which the secondary dialkylation reaction proceeds.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Low Yield of the Mono-alkylated Product and a High Percentage of Dialkylated Byproduct.

Potential Cause: The concentration of the 2-ethylphenoxide is too high relative to the 1,2-dibromoethane, favoring the second alkylation step.

Troubleshooting Steps & Optimization:

  • Adjust the Stoichiometry: The most effective strategy to favor mono-alkylation is to use a significant excess of the dihaloalkane (1,2-dibromoethane). This ensures that the phenoxide is more likely to encounter an unreacted 1,2-dibromoethane molecule rather than the mono-alkylated intermediate.

    Parameter Recommendation for Mono-alkylation Rationale
    Molar Ratio (2-ethylphenol : 1,2-dibromoethane) 1 : 3 to 1 : 5A large excess of 1,2-dibromoethane statistically favors the initial reaction and minimizes the chance of the mono-alkylated product reacting further.[5]
  • Slow Addition of the Phenoxide: Instead of adding all the 2-ethylphenol and base at once, consider a slow, dropwise addition of the pre-formed phenoxide solution to the reaction mixture containing the 1,2-dibromoethane. This maintains a low instantaneous concentration of the phenoxide, thereby kinetically disfavoring the second alkylation.

Issue 2: The Reaction is Sluggish or Incomplete, Even with Adjusted Stoichiometry.

Potential Cause: Insufficient deprotonation of the 2-ethylphenol, poor solubility of the reactants, or a reaction temperature that is too low.

Troubleshooting Steps & Optimization:

  • Choice of Base and Solvent: The combination of base and solvent is critical for generating and maintaining a sufficient concentration of the nucleophilic phenoxide in the reaction medium.

    Base Recommended Solvent(s) Expertise & Experience Insights
    Potassium Carbonate (K₂CO₃)Acetone, AcetonitrileA common and effective combination. Acetone is a good choice for many Williamson ether syntheses.[5] Acetonitrile can also be effective.
    Sodium Hydride (NaH)Tetrahydrofuran (THF), Dimethylformamide (DMF)NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol.[1] THF and DMF are excellent polar aprotic solvents that solvate the cation but leave the phenoxide anion highly reactive.[2][4]
    Cesium Carbonate (Cs₂CO₃)DMF, AcetonitrileCesium carbonate is often more soluble and can lead to faster reaction rates compared to potassium carbonate.[5]
  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is crucial to find an optimal temperature that provides a reasonable reaction rate without significantly increasing the formation of byproducts. A typical starting point is refluxing in acetone or heating to 70-80 °C in DMF.[5]

  • Consider a Phase-Transfer Catalyst (PTC): If you are using a biphasic system (e.g., an aqueous base with an organic solvent), a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether can be highly effective.[6][7][8] The PTC helps to transport the phenoxide anion from the aqueous phase to the organic phase where the 1,2-dibromoethane is located, thereby accelerating the reaction.[6][7]

Issue 3: Formation of C-Alkylated Byproducts.

Potential Cause: While O-alkylation is generally favored, under certain conditions, C-alkylation of the aromatic ring can occur. This is more common with certain catalysts and solvent systems.

Troubleshooting Steps & Optimization:

  • Solvent Choice: The choice of solvent can influence the O- vs. C-alkylation selectivity. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation because they do not strongly solvate the phenoxide oxygen, leaving it more nucleophilic.[4] Protic solvents, on the other hand, can solvate the oxygen atom through hydrogen bonding, potentially increasing the likelihood of C-alkylation.[4]

  • Avoid Lewis Acid Catalysts: Ensure that your reaction setup is free from any Lewis acid contaminants, as these can promote Friedel-Crafts type C-alkylation reactions.

Experimental Protocols

Protocol 1: Optimized Mono-Alkylation using Excess 1,2-Dibromoethane

This protocol is designed to maximize the yield of 2-(2-bromoethoxy)ethylbenzene.

Materials:

  • 2-Ethylphenol

  • 1,2-Dibromoethane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethylphenol (1.0 equivalent).

  • Add anhydrous acetone to dissolve the 2-ethylphenol.

  • Add anhydrous potassium carbonate (3.0 equivalents).

  • Stir the mixture vigorously for 15-20 minutes at room temperature to facilitate the formation of the potassium 2-ethylphenoxide.

  • Add 1,2-dibromoethane (3.0 to 5.0 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the desired mono-alkylated product from unreacted starting materials and the dialkylated byproduct.

Visualizing the Reaction and Troubleshooting

Reaction Pathway

Reaction_Pathway A 2-Ethylphenol C 2-Ethylphenoxide A->C + Base (e.g., K₂CO₃) B 1,2-Dibromoethane D 2-(2-Bromoethoxy)ethylbenzene (Mono-alkylated Product) B->D C->D + 1,2-Dibromoethane (Sₙ2 Reaction) E 1,2-Bis(2-ethylphenoxy)ethane (Dialkylated Byproduct) C->E D->E + 2-Ethylphenoxide (Undesired Sₙ2 Reaction)

Caption: Reaction scheme for the alkylation of 2-ethylphenol with 1,2-dibromoethane.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Experiment Problem High Dialkylation Product? Start->Problem Solution1 Increase Excess of 1,2-Dibromoethane (3-5 eq.) Problem->Solution1 Yes CheckSluggish Reaction Sluggish? Problem->CheckSluggish No Solution2 Slow Addition of Phenoxide Solution1->Solution2 Solution2->CheckSluggish Solution3 Optimize Base/Solvent (e.g., NaH/DMF) CheckSluggish->Solution3 Yes CheckCAlkylation C-Alkylation Observed? CheckSluggish->CheckCAlkylation No Solution4 Increase Temperature Judiciously Solution3->Solution4 Solution5 Consider Phase-Transfer Catalyst Solution4->Solution5 Solution5->CheckCAlkylation Solution6 Use Polar Aprotic Solvent (DMF, DMSO) CheckCAlkylation->Solution6 Yes End Optimized Reaction CheckCAlkylation->End No Solution6->End

Caption: A decision-making workflow for troubleshooting common issues.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. [Link]

  • Organic Syntheses. (2007, January 11). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

  • University of California, Davis. (n.d.). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (n.d.). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. [Link]

  • ScholarWorks. (2020, September 24). Base catalyzed O- and C-alkylation of phenols with dihaloalkanes : new synthetic routes to heterocylics. [Link]

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. [Link]

  • PMC. (2023, August 2). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. [Link]

  • Google Patents. (n.d.). CN104710287A - Industrial preparation method of 1,2-diphenoxyl ethane and its analog.
  • Organic Syntheses. (2017, March 11). Rhenium-Catalyzed ortho-Alkylation of Phenols. [Link]

  • ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]

  • Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]

Sources

Preventing elimination to vinyl ethers during 1-(2-Bromoethoxy)-2-ethylbenzene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. Below is the comprehensive troubleshooting guide for the synthesis of 1-(2-Bromoethoxy)-2-ethylbenzene , specifically addressing the prevention of vinyl ether elimination.

Case ID: 2-ETH-BR-001 Target Molecule: 1-(2-Bromoethoxy)-2-ethylbenzene Critical Impurity: 1-(Vinyloxy)-2-ethylbenzene (Vinyl Ether)

Executive Summary & Mechanism of Failure

The synthesis of 1-(2-Bromoethoxy)-2-ethylbenzene typically involves the alkylation of 2-ethylphenol with 1,2-dibromoethane via a Williamson ether synthesis.

The critical failure mode is the formation of vinyl ether side products. This is not a random impurity; it is the result of a specific competing mechanism: E2 Elimination .

The Mechanistic Conflict

Two pathways compete for the alkyl bromide product:

  • Desired Pathway (Stable Product): The product remains stable as the alkyl bromide.

  • Failure Pathway (Vinyl Ether): The base, intended to deprotonate the phenol, attacks the

    
    -hydrogen of the newly formed product, causing dehydrobromination.
    

Why this substrate is difficult: The 2-ethyl group exerts steric hindrance at the ortho position. This slows down the initial


 attack of the phenoxide on 1,2-dibromoethane. Researchers often compensate for this sluggish kinetics by increasing temperature or base strength—precisely the conditions that trigger the E2 elimination of the product into vinyl ether.
Pathway Visualization

ReactionPathway Reactants 2-Ethylphenol + 1,2-Dibromoethane Intermediate Phenoxide Anion Reactants->Intermediate Deprotonation (Base) Product TARGET: 1-(2-Bromoethoxy)- 2-ethylbenzene Intermediate->Product Primary SN2 (Slow due to steric) BisEther IMPURITY: 1,2-Bis(2-ethylphenoxy) ethane Intermediate->BisEther Secondary SN2 (Low Dibromide Equiv) VinylEther IMPURITY: Vinyl Ether (Elimination) Product->VinylEther E2 Elimination (High T / Strong Base)

Figure 1: Reaction pathway showing the divergence between the stable target molecule and the elimination (vinyl ether) or bis-alkylation side products.

Optimized Protocol (The "Safe" Method)

To prevent elimination, we must decouple the deprotonation of phenol (requires moderate base) from the dehydrobromination of the product (requires strong base/heat).

The "Golden Standard" Conditions
VariableRecommendationScientific Rationale
Base Potassium Carbonate (K₂CO₃) Strong enough (

of conjugate acid ~10.3) to deprotonate phenol (

~10), but too weak to rapidly effect E2 elimination on the alkyl bromide product compared to hydroxide bases.
Solvent Acetonitrile (MeCN) Polar aprotic solvent enhances nucleophilicity of the phenoxide. Unlike DMF/DMSO, it has a lower boiling point (82°C), preventing accidental overheating that favors elimination.
Stoichiometry 1,2-Dibromoethane (3.0 - 5.0 equiv) High excess is critical. It statistically favors mono-alkylation over bis-alkylation and ensures the phenoxide reacts with dibromide rather than attacking the product.
Catalyst Potassium Iodide (KI) (0.1 equiv) Crucial for hindered phenols. Converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein), accelerating the

step so you don't have to raise the temperature.
Temperature 60°C - 80°C Sufficient for alkylation but below the threshold where E2 elimination becomes dominant for this substrate.
Step-by-Step Procedure
  • Dissolution: Dissolve 2-ethylphenol (1.0 equiv) in Acetonitrile (0.5 M concentration).

  • Base Activation: Add anhydrous

    
     (2.0 equiv). Stir at room temperature for 30 minutes. Note: This allows phenoxide formation before heating.
    
  • Reagent Addition: Add 1,2-dibromoethane (4.0 equiv) and KI (0.1 equiv).

  • Reaction: Heat to mild reflux (approx. 80°C) for 12–18 hours.

    • Checkpoint: Monitor by TLC/HPLC. If vinyl ether appears, lower temp to 60°C.

  • Work-up: Filter off inorganic solids. Concentrate the filtrate. The excess 1,2-dibromoethane will co-evaporate or can be distilled off (bp ~131°C).

  • Purification: The residue is usually pure enough, but if vinyl ether is present, it is difficult to separate by silica chromatography due to similar polarity. Prevention is the only cure.

Troubleshooting & FAQs

Q1: I am seeing ~15% vinyl ether impurity. Can I wash it out?

A: No, separation is extremely difficult. Vinyl ethers have similar polarity to the alkyl bromide product. You must prevent it.

  • Immediate Fix: Switch from NaOH/KOH to

    
    . Hydroxide bases are the primary cause of dehydrobromination.
    
  • Secondary Fix: Lower your reaction temperature by 20°C and extend the reaction time.

Q2: The reaction is stalled at 60% conversion. Should I add more base or heat?

A: Do not increase heat; that will generate vinyl ether.

  • Diagnosis: The ortho-ethyl group is blocking the approach of the electrophile.

  • Solution: Add a phase transfer catalyst (TBAI - Tetrabutylammonium iodide) or use the KI catalyst method described above. This makes the electrophile "hotter" (more reactive) without requiring thermal energy that triggers elimination.

Q3: Why not use NaH (Sodium Hydride) to ensure complete deprotonation?

A: NaH is risky. While NaH ensures irreversible deprotonation of phenol, any excess NaH acts as a potent base that will strip the


-proton from your product, instantly creating the vinyl ether. If you must use NaH, use exactly 1.0 equivalent and ensure the phenol is dry, but Carbonate bases are far more forgiving.
Q4: I see a "dimer" impurity (Bis-ether). How do I stop this?

A: This is a stoichiometry issue, not a base issue. The "dimer" is 1,2-bis(2-ethylphenoxy)ethane. It forms when your product acts as the electrophile for a second molecule of phenoxide.

  • Fix: Increase 1,2-dibromoethane to 5 equivalents. The phenoxide is then statistically more likely to hit a dibromide molecule than a product molecule.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected IssueType Identify Impurity via LCMS/NMR Start->IssueType VinylEther Vinyl Ether Present (Elimination) IssueType->VinylEther m/z = [M-HBr] BisEther Bis-Ether Present (Dimerization) IssueType->BisEther High MW Dimer LowYield Low Conversion (Stalled Rxn) IssueType->LowYield SM Remaining Sol1 Action: Switch Base to K2CO3 Reduce Temp <80°C VinylEther->Sol1 Sol2 Action: Increase Dibromide to >4.0 equivalents BisEther->Sol2 Sol3 Action: Add KI or TBAI Catalyst Do NOT increase Temp LowYield->Sol3

Figure 2: Decision matrix for troubleshooting common impurities in phenoxyethyl bromide synthesis.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis conditions and side reactions).

  • Dakka, G., & Sasson, Y. "Selective hydrobromination of branched alcohols using phase transfer catalysis."[1] Tetrahedron Letters, 28(11), 1223-1224, 1987. (Discusses suppression of rearrangement/elimination in bromide synthesis).

  • BenchChem Technical Guides. "Preventing elimination side reactions in Williamson synthesis." (General guidelines on solvent/base selection for alkylation).

  • Rowe, J. "Dehydrohalogenation of 2-bromoethyl ethers: Mechanism and Prevention." Journal of Chemical Education, Principles of Organic Synthesis.

Sources

Optimizing yield of 1-(2-Bromoethoxy)-2-ethylbenzene using phase transfer catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Phase Transfer Catalysis (PTC) Optimization for Williamson Ether Synthesis Target Molecule: 1-(2-Bromoethoxy)-2-ethylbenzene (CAS: Related analogs typically ~100-200 MW range) Reference ID: TS-GUIDE-PTC-042

Executive Summary & Core Chemistry

Welcome to the Advanced Synthesis Support Center. This guide addresses the mono-alkylation of 2-ethylphenol with 1,2-dibromoethane (EDB).

The Challenge: The primary difficulty in this synthesis is selectivity . 1,2-dibromoethane possesses two electrophilic sites. Once the first bromide is displaced by the phenoxide to form the target product, the remaining bromide is still reactive. If the local concentration of phenoxide is high, a second attack occurs, forming the unwanted dimer: 1,2-bis(2-ethylphenoxy)ethane .

The Solution: Phase Transfer Catalysis (PTC) offers a superior method to control this reaction compared to homogeneous conditions (e.g., NaH/THF) by strictly limiting the concentration of active phenoxide anion in the organic phase, thus statistically favoring the mono-substitution when EDB is present in excess.

Standard Operating Protocol (SOP)

Based on field-validated Williamson Ether Synthesis parameters.

Reagents & Stoichiometry
ComponentRoleEq. (Molar)Notes
2-Ethylphenol Substrate1.0Steric hindrance at ortho-position aids selectivity but slows rate.
1,2-Dibromoethane Electrophile5.0 - 8.0 CRITICAL: High excess required to statistically prevent dimerization.
NaOH (30-50% aq) Base2.0 - 3.0Generates the phenoxide anion in the aqueous phase.
TBAB Catalyst0.05 (5 mol%)Tetrabutylammonium bromide. Cost-effective standard.
Toluene Solvent5-10 VolNon-polar solvent minimizes hydration of the anion, increasing reactivity.
Step-by-Step Workflow
  • Phase 1: Deprotonation (Aqueous Phase)

    • Dissolve 2-ethylphenol in Toluene.

    • Add 50% NaOH solution.[1]

    • Note: The phenol remains largely in the organic phase/interface, but the salt forms at the interface.

  • Phase 2: Catalyst Addition

    • Add TBAB (5 mol%).

    • Mechanism:[2][3][4][5][6] TBAB undergoes ion exchange at the interface, carrying the 2-ethylphenoxide anion (

      
      ) into the organic phase as a lipophilic ion pair (
      
      
      
      ).
  • Phase 3: Reaction (The "Starks' Extraction" Cycle)

    • Heat mixture to 60-80°C .

    • Vigorous Stirring is Mandatory: The reaction rate is diffusion-controlled at the interface.

    • Add 1,2-dibromoethane.[7][8][9]

  • Phase 4: Workup

    • Separate phases.[7][8][10] Wash organic layer with water (removes catalyst/salt) and dilute NaOH (removes unreacted phenol).

    • Distillation: Remove solvent and excess 1,2-dibromoethane (recycle possible).

    • Purify residue via vacuum distillation or column chromatography (Silica, Hexane/EtOAc).

Visualization: Reaction Pathways & Logic

Diagram 1: Reaction Competition & PTC Cycle

This diagram illustrates the "Starks' Extraction" mechanism and the critical competition between the desired mono-alkylation and the unwanted bis-alkylation.

PTC_Mechanism cluster_aqueous Aqueous Phase (Reservoir) cluster_interface Interface (Ion Exchange) cluster_organic Organic Phase (Reaction Zone) NaOH NaOH (Base) Phenol_Aq 2-Ethylphenoxide (Na+) NaOH->Phenol_Aq Deprotonation Exchange Ion Exchange (Na+ Br- out, Q+ ArO- in) Phenol_Aq->Exchange QX_Aq Q+ Br- (Catalyst) QX_Aq->Exchange Q_ArO Active Ion Pair [Q+ 2-Ethylphenoxide-] Exchange->Q_ArO Transfer Q_ArO->QX_Aq Recycle Q+Br- Target TARGET PRODUCT 1-(2-Bromoethoxy)-2-ethylbenzene Q_ArO->Target Attack on EDB (k1) EDB 1,2-Dibromoethane (Excess) EDB->Target Dimer IMPURITY (Dimer) 1,2-bis(2-ethylphenoxy)ethane Target->Dimer Attack by 2nd Q+ArO- (k2) (If EDB is low)

Caption: The PTC cycle transports the reactive phenoxide into the organic phase.[11] High EDB concentration ensures the Target Product is formed rather than the Dimer.

Troubleshooting Guide (Q&A)

Issue 1: High Dimer Formation (>10%)

User Question: "I am getting a significant amount of the bis-alkylated dimer. How do I stop this?" Technical Diagnosis: The local concentration of the mono-product is competing with the starting material for the phenoxide anion. Corrective Actions:

  • Increase Molar Ratio: This is the single most effective variable. Increase 1,2-dibromoethane from 3 eq to 5-8 eq . This makes it statistically improbable for a phenoxide ion to encounter a product molecule before a reagent molecule.

  • Dilution: Dilute the organic phase with more Toluene. This lowers the collision frequency between the active ion pair and the formed product.

  • Reverse Addition: Instead of adding EDB to the Phenol/Catalyst mix, add the Phenol/Catalyst mixture slowly into a hot solution of EDB. This ensures EDB is always in massive excess relative to the phenoxide.

Issue 2: Low Reaction Rate / Incomplete Conversion

User Question: "After 24 hours, I still have 40% unreacted phenol." Technical Diagnosis: The "Ortho Effect." The ethyl group at the 2-position creates steric hindrance, making the nucleophilic attack slower than with simple phenol. Corrective Actions:

  • Catalyst Swap: Switch from TBAB to Aliquat 336 (Methyltrioctylammonium chloride) . The longer alkyl chains (C8) make the ion pair more lipophilic and "loose," increasing the reactivity of the anion in the organic phase.

  • Agitation: PTC is strictly dependent on interfacial surface area. Ensure your stirring creates a vortex that physically mixes the two phases (emulsion-like state).

  • Temperature: Increase from 60°C to Reflux (~110°C for Toluene) . Warning: Ensure your condenser is efficient to prevent loss of EDB (b.p. ~131°C).

Issue 3: Low Mass Balance (Yield Loss)

User Question: "My conversion looks good by TLC, but my isolated yield is low." Technical Diagnosis:

  • Volatility: 1,2-dibromoethane is volatile. If you run at high temp without proper condensing, you lose your reagent, shifting the stoichiometry and promoting dimerization.

  • Hydrolysis: The hydroxide in the aqueous phase can attack EDB directly (forming ethylene glycol), although this is slow. Corrective Actions:

  • Solid-Liquid PTC: Switch to K2CO3 (solid) / Acetone / 18-Crown-6 . This eliminates water entirely, preventing hydrolysis and often providing a "cleaner" reaction profile, though it is more expensive.

Optimization Data: Catalyst & Solvent Matrix[4]

Use this table to select conditions based on your lab's constraints.

System TypeCatalystSolventProsCons
Liquid-Liquid (Standard) TBAB Toluene / 50% NaOHCheap, scalable, easy workup.Slower rate due to steric hindrance; requires vigorous stirring.
Liquid-Liquid (High Speed) Aliquat 336 Toluene / 50% NaOHFaster rate (more lipophilic).Catalyst is an oil (hard to remove); can form stable emulsions.
Solid-Liquid (Anhydrous) 18-Crown-6 Acetone or MeCN / K2CO3Highest yield; zero hydrolysis; easy product isolation.Expensive catalyst; requires dry solvents.
Solid-Liquid (Budget) PEG-400 Toluene / KOH (s)Non-toxic, cheap.Viscous; often requires higher catalyst loading (10 mol%).

FAQs

Q: Can I recycle the excess 1,2-dibromoethane? A: Yes. EDB has a boiling point of ~131°C. The product has a much higher boiling point. You can distill off the EDB/Toluene azeotrope. However, verify the purity of recovered EDB by GC, as vinyl bromide (elimination byproduct) may contaminate it.

Q: Why not use NaH in THF? A: You can, but it requires anhydrous conditions and H2 gas management. PTC allows you to use hydrated bases (NaOH) and open vessels, which is safer and cheaper for scale-up.

Q: Is the order of addition important? A: Crucially. Never add the catalyst before the base is mixed with the phenol. Form the salt first (or allow the interface to establish), then add the catalyst to begin the transfer. For maximum selectivity, add the catalyst/phenol mix TO the dibromoethane.

References

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (The definitive text on PTC mechanisms and extraction constants).
  • BenchChem Technical Support. (2025). Comparative Guide to Phase Transfer Catalysts (TBAB vs THAB).

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions.[2][3]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
  • Rowena, D., et al. (2007). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis.[9] ChemSpider Synthetic Pages.

Sources

Technical Support Center: Purification of 1-(2-Bromoethoxy)-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-(2-Bromoethoxy)-2-ethylbenzene. A common bottleneck in this specific Williamson ether synthesis—typically reacting 2-ethylphenol with 1,2-dibromoethane—is the complete removal of the unreacted alkylating agent.

1,2-dibromoethane (DBE) is volatile, highly toxic, and acts as a potent alkylating agent. This guide provides field-proven, self-validating protocols to ensure high-purity product recovery while maintaining rigorous safety standards.

Physicochemical Comparison for Separation Strategy

To design a self-validating purification protocol, we must first analyze the quantitative differences between the target molecule and the impurity. The massive boiling point differential (ΔBP > 130 °C at atmospheric pressure) dictates that thermal separation under reduced pressure is the most thermodynamically efficient approach.

Table 1: Physical Properties of the Reaction Mixture Components

Property1,2-Dibromoethane (Impurity)1-(2-Bromoethoxy)-2-ethylbenzene (Target)
Molecular Weight 187.86 g/mol 229.11 g/mol [1]
Boiling Point (760 mmHg) 131 - 132 °C~ 260 - 270 °C (Estimated)
Boiling Point (10 mmHg) ~ 25 °C~ 125 - 135 °C
Density 2.18 g/cm³~ 1.3 - 1.4 g/cm³
Water Solubility InsolubleInsoluble
UV Activity (254 nm) None (Requires chemical stain)Strong (Aromatic ring)
Troubleshooting Guide & FAQs

Q1: Why do I have so much excess 1,2-dibromoethane in my crude mixture? Can't I just use a 1:1 stoichiometric ratio? A1: In Williamson ether syntheses using dihaloalkanes, a 1:1 ratio leads to significant formation of the undesired dimeric byproduct (e.g., 1,2-bis(2-ethylphenoxy)ethane). Using a large excess of 1,2-dibromoethane (typically 5 to 10 equivalents) kinetically favors mono-alkylation. The trade-off for high target yield is the necessity of rigorously removing this excess reagent post-reaction[2].

Q2: Why can't I just wash away the excess 1,2-dibromoethane with water or brine during the workup? A2: Both DBE and 1-(2-bromoethoxy)-2-ethylbenzene are highly lipophilic and practically insoluble in water. Furthermore, DBE is extremely dense (2.18 g/cm³). Attempting aqueous extraction without heavy dilution in a lighter organic solvent can cause phase inversion. Because both molecules are unreactive to water, physical separation via vacuum distillation is the mandatory industry standard[2][3].

Q3: I tried using a rotary evaporator, but the DBE isn't coming off. What am I doing wrong? A3: Standard rotary evaporators equipped with diaphragm pumps typically only reach 10–20 mbar (~7.5–15 mmHg). At this pressure, the boiling point of DBE is still around 30–35 °C. If your water bath is set to 30 °C, the evaporation rate will be practically zero. Solution: You must switch to a high-vacuum line (Schlenk line) utilizing a rotary vane pump capable of <1 mmHg. Under high vacuum, DBE will rapidly evaporate at room temperature or with mild heating (50 °C)[3].

Q4: How do I track the removal of DBE using Thin Layer Chromatography (TLC)? A4: DBE lacks a chromophore, meaning it is completely invisible under standard 254 nm UV light. If you rely solely on UV, you will falsely assume your product is pure. Solution: You must use an orthogonal detection method. Potassium permanganate (KMnO₄) or phosphomolybdic acid (PMA) stains, followed by gentle heating, will reveal DBE as a distinct spot (usually migrating faster than the ether product in non-polar solvent systems).

Q5: My product turned black during distillation. How do I prevent thermal degradation? A5: Prolonged heating of alkyl bromides at temperatures >150 °C can induce dehydrohalogenation (loss of HBr), leading to polymerization and darkening. Solution: This is a self-validating indicator of insufficient vacuum. If you have to heat the flask above 100 °C to remove DBE, your vacuum system has a leak or the pump oil is degraded. Always measure the actual pressure inside the apparatus using a digital vacuum gauge before applying heat.

Step-by-Step Experimental Protocols
Protocol A: Bulk Removal via High-Vacuum Distillation

Self-Validating Principle: The system validates completion when the internal pressure drops to the pump's base limit and condensation in the receiving flask ceases, proving the volatile component is entirely removed.

  • Preparation: Transfer the crude organic mixture (after aqueous workup and low-vacuum solvent removal) into a round-bottom flask. Ensure the flask is no more than half full to prevent bumping.

  • Apparatus Setup: Attach a short-path distillation head or set up a Kugelrohr apparatus. Connect to a high-vacuum rotary vane pump equipped with a robust liquid nitrogen or dry ice/acetone cold trap. Critical Safety Step: The cold trap is mandatory to prevent toxic DBE vapors from destroying the pump oil and venting into the laboratory.

  • Vacuum Application: Apply vacuum slowly at room temperature. Residual extraction solvents (e.g., DCM, ether) will boil off first. Wait for the pressure to stabilize (< 2 mmHg).

  • Heating: Submerge the flask in an oil bath. Gradually increase the temperature to 50–60 °C. DBE will begin to distill and collect in the chilled receiving flask[2].

  • Completion Check: Maintain the temperature until bubbling in the crude mixture ceases and the vacuum gauge reads the base pressure of the pump (e.g., 0.1 mmHg).

  • Isolation: Backfill the system with inert gas (Nitrogen or Argon). The residue in the distillation flask is the crude 1-(2-bromoethoxy)-2-ethylbenzene, now free of bulk DBE[3].

Protocol B: Trace Purification via Silica Gel Column Chromatography

Self-Validating Principle: Chromatographic resolution is validated by orthogonal TLC staining (UV for the target, KMnO₄ for the impurity).

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using 100% Hexanes.

  • Loading: Dissolve the distillation residue from Protocol A in a minimum volume of Hexanes/DCM and load it onto the column bed.

  • Elution: Elute with 100% Hexanes to flush out any trace non-polar impurities (including residual DBE). Gradually increase the mobile phase polarity to 2–5% Ethyl Acetate in Hexanes to elute the target 1-(2-bromoethoxy)-2-ethylbenzene.

  • Fraction Analysis: Spot fractions on a TLC plate. Check under UV (254 nm) to identify the product fractions. Stain the plate with KMnO₄ to ensure no DBE co-eluted.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure to yield the final pure product.

Workflow Visualization

Workflow Start Crude Reaction Mixture (Target + Excess DBE) Workup Aqueous Workup (Removes salts & phenol) Start->Workup Rotovap Rotary Evaporation (Removes extraction solvent) Workup->Rotovap Distillation High-Vacuum Distillation (50-60°C, <2 mmHg) Rotovap->Distillation Trap Cold Trap (Collects toxic DBE) Distillation->Trap Distillate Residue Distillation Residue (Crude Target) Distillation->Residue Bottoms TLC TLC Validation (UV + KMnO4 Stain) Residue->TLC Decision DBE Detected? TLC->Decision Column Silica Column Chromatography (Hexanes/EtOAc) Decision->Column Yes (Trace) Pure Pure 1-(2-Bromoethoxy)- 2-ethylbenzene Decision->Pure No Column->Pure

Fig 1. Self-validating purification workflow for the removal of 1,2-dibromoethane.

References
  • Title: 1-(2-BROMOETHOXY)
  • Title: Microwave-assisted synthesis of a new series of resorcin[4]arene cavitand-capped porphyrin capsules.
  • Source: dokumen.

Sources

Technical Support Center: Purification of 1-(2-Bromoethoxy)-2-ethylbenzene

[1][2][3][4]

Welcome to the Application Support Hub. This guide addresses the specific chromatographic challenges associated with isolating 1-(2-Bromoethoxy)-2-ethylbenzene (CAS: 915922-20-2), a key intermediate often synthesized via the Williamson ether alkylation of 2-ethylphenol with 1,2-dibromoethane.[1][2][3]

Our troubleshooting protocols are designed to resolve common issues such as co-elution of the bis-alkylated byproduct , phenol contamination , and on-column decomposition .[1][2][3]

Part 1: Troubleshooting Guide (Q&A)
Q1: I am seeing two spots very close together on my TLC. Which one is my product?

Diagnosis: This is the most common challenge in this synthesis. The reaction typically generates a bis-alkylated impurity (1,2-bis(2-ethylphenoxy)ethane) alongside your desired mono-bromo product.[1][2][3]

  • The Mechanism: The bis-impurity forms when the desired product reacts a second time with the phenoxide anion.

  • Elution Order:

    • Top Spot (High Rf): 1,2-Bis(2-ethylphenoxy)ethane (Dimer).[1][2][3] It is more lipophilic due to the two aromatic rings and lack of the polar C-Br bond.

    • Middle Spot (Target): 1-(2-Bromoethoxy)-2-ethylbenzene.[1][2][3]

    • Bottom Spot (Baseline): Unreacted 2-ethylphenol (if not removed by base wash).[1][2][3]

Solution:

  • Optimize Solvent Strength: The separation requires a shallow gradient. Do not jump to high polarity quickly. Start with 100% Hexanes (or Heptane) to move the bis-impurity, then slowly introduce Ethyl Acetate (0-5%).[1][2][3]

  • Stationary Phase: Use high-performance silica (Flash grade, 40-63 µm).[1][2][3] A silica-to-sample ratio of 50:1 is recommended if the bis-impurity exceeds 10%.[1][2][3]

Q2: My product "streaks" down the column, and I can't get a clean fraction.

Diagnosis: Streaking usually indicates residual phenolic starting material or column overloading .

  • Cause: Phenols are acidic and hydrogen-bond strongly with the silanol groups on the silica gel, causing tailing that can contaminate your product fractions.

  • Immediate Fix:

    • Pre-Column Wash (Crucial): Before loading the column, dissolve your crude oil in diethyl ether or EtOAc and wash strictly with 1M NaOH (2x) followed by Brine. This chemically removes the phenol as the water-soluble phenoxide salt.

    • Acidification (Optional): If streaking persists (rare for the bromo-ether), adding 1% acetic acid to the mobile phase can sharpen the phenol peak, but it is better to remove it chemically first.

Q3: The yield is lower than expected. Is the compound unstable on silica?

Diagnosis: Primary alkyl bromides are generally stable on neutral silica, but elimination reactions can occur if the silica is too acidic or if the column is run too slowly.

  • Risk: The 2-bromoethoxy group can undergo E2 elimination to form the vinyl ether (1-(vinyloxy)-2-ethylbenzene), especially if the crude mixture contains residual base (e.g., K2CO3).[1][2][3]

  • Prevention:

    • Ensure the crude sample is neutral (pH 7) before loading.

    • Limit the residence time on the column. Flash chromatography (using air/N2 pressure) is preferred over gravity columns.[2][3]

    • Do not use basic alumina unless necessary, as it promotes dehydrohalogenation.[3]

Part 2: Frequently Asked Questions (FAQ)

Q: What is the best solvent system for this purification? A: A gradient of Hexanes/Ethyl Acetate is standard.

  • Equilibration: 100% Hexanes.

  • Elution: 0%

    
     5% EtOAc (for bis-impurity removal) 
    
    
    10% EtOAc (for product elution).
  • Alternative: If the bis-impurity is stubborn, try Toluene/Heptane (1:4) .[1][2][3] The pi-pi interactions with toluene can sometimes alter the selectivity for the aromatic dimer.

Q: How do I visualize the fractions? A:

  • UV (254 nm): Both the product and impurities are aromatic and will quench UV fluorescence strongly.

  • Iodine Stain (

    
    ):  Highly effective.[2][3] The alkyl bromide moiety and the aromatic ring will stain brown rapidly.
    
  • KMnO4: Will stain the vinyl ether impurity (if present) bright yellow/brown but is less sensitive for the target bromide.

Q: Can I distill it instead of using a column? A: Yes, but with caution.

  • 1,2-Dibromoethane (excess reagent): Can be removed by rotary evaporation or low-vacuum distillation (bp ~131°C at atm).[1][2][3]

  • Target vs. Bis-Impurity: The target compound has a significantly lower boiling point than the dimer. High-vacuum distillation (<1 mmHg) is effective for scaling up (>50g), but thermal instability (elimination) becomes a risk above 150°C.[1][2][3]

Part 3: Standard Operating Procedure (SOP)
Workflow: Purification of 1-(2-Bromoethoxy)-2-ethylbenzene

1. Sample Preparation (Critical Step)

  • Dissolve crude reaction mixture in Ethyl Acetate.

  • Wash 1: 1M NaOH (removes unreacted 2-ethylphenol).[1][2][3]

  • Wash 2: Water.[1][2][3][4]

  • Wash 3: Saturated Brine.[2][3]

  • Dry over anhydrous

    
    , filter, and concentrate. Note: Ensure all excess 1,2-dibromoethane is removed via high-vacuum rotary evaporation prior to the column.[1][2][3]
    

2. Column Setup

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2][3]

  • Loading Method: Dry loading (adsorbed onto silica) is recommended to improve resolution of the bis-impurity.[1][2][3]

  • Mobile Phase: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).[2]

3. Elution Protocol

PhaseSolvent Ratio (Hex:EtOAc)Volume (CV)*Target
1 100 : 02 CVElute residual dibromoethane
2 98 : 23-4 CVElute Bis-alkylated dimer (Impurity)
3 95 : 54-6 CVElute Target Product
4 80 : 202 CVFlush remaining polar impurities

*CV = Column Volume[1][2][3]

Part 4: Visualization & Logic Maps
Figure 1: Purification Decision Tree

Use this logic flow to determine the correct purification strategy based on crude purity.

PurificationStrategyStartCrude Reaction MixtureDistillHigh Vac Distillation(Remove solvent/dibromoethane)Start->DistillCheckTLCAnalyze TLC(Hex:EtOAc 9:1)PhenolPresentSpot at Baseline?(Phenol)CheckTLC->PhenolPresentBisPresentSpot above Product?(Bis-impurity)PhenolPresent->BisPresentNoWashNaOHPerform NaOH Wash(Remove Phenol)PhenolPresent->WashNaOHYesColumnDecisionSelect Column StrategyBisPresent->ColumnDecisionWashNaOH->CheckTLCDistill->CheckTLCGradient1Gradient: 0-5% EtOAc(High Resolution for Bis removal)ColumnDecision->Gradient1Bis > 5%Gradient2Gradient: 5-10% EtOAc(Standard Purification)ColumnDecision->Gradient2Bis < 5%

Caption: Decision matrix for pre-purification workup and chromatographic solvent selection.

Figure 2: Expected TLC Profile

Visual representation of the separation on Silica Gel (Mobile Phase: 9:1 Hexane/EtOAc).

TLCProfilecluster_plateTLC Plate (9:1 Hex/EtOAc)PhenolPhenolRf ~0.1BisBis-EtherRf ~0.6ProductTargetRf ~0.4

Caption: Relative Rf values. The Bis-ether is less polar and elutes first.[1][2][3] Phenol is polar and stays near the baseline.

References
  • Williamson Ether Synthesis Mechanism & Scope

    • Master Organic Chemistry.[2][3] "The Williamson Ether Synthesis."[5][6][7][8]

    • [Link]

  • Chromatography Solvent Systems for Ethers/Halides

    • University of Rochester.[3] "Solvent Systems for Flash Column Chromatography."[2][3]

    • [Link][1][2]

  • Purific

    • Organic Syntheses.[2][3][9] "Purification of Organic Compounds by Flash Column Chromatography."

    • [Link]

  • Properties of 1-(2-Bromoethoxy)-2-ethylbenzene

    • PubChem.[2][3][9] "1-(2-Bromoethoxy)-2-ethylbenzene Compound Summary."

    • [Link][1][2]

Technical Support Center: Stability of 1-(2-Bromoethoxy)-2-ethylbenzene Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 1-(2-Bromoethoxy)-2-ethylbenzene in your research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound under basic conditions. Here, you will find scientifically grounded explanations, detailed protocols, and practical solutions to common challenges.

Introduction: The Chemical Behavior of 1-(2-Bromoethoxy)-2-ethylbenzene in a Basic Environment

1-(2-Bromoethoxy)-2-ethylbenzene is a versatile reagent in organic synthesis. However, its stability under basic conditions is a critical consideration due to the potential for competing reaction pathways. The primary reaction pathways of concern are intramolecular cyclization and base-induced elimination. Understanding the factors that govern these reactions is paramount to achieving desired synthetic outcomes and avoiding the formation of unwanted byproducts.

This guide will delve into the mechanistic underpinnings of these reactions, provide robust protocols for monitoring the stability of your compound, and offer a comprehensive troubleshooting section in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-(2-Bromoethoxy)-2-ethylbenzene under basic conditions?

Under basic conditions, 1-(2-Bromoethoxy)-2-ethylbenzene is susceptible to two main competing reaction pathways:

  • Intramolecular Williamson Ether Synthesis (Cyclization): This is an intramolecular SN2 reaction where the oxygen atom of the ethoxy group acts as a nucleophile, attacking the carbon atom bearing the bromine. This results in the formation of a five-membered ring, yielding 7-ethyl-2,3-dihydrobenzofuran. This is often the desired product in synthetic applications.

  • E2 Elimination: A strong base can abstract a proton from the carbon atom adjacent to the bromine (the β-carbon). This leads to the formation of a double bond and the elimination of bromide, resulting in the formation of 1-(vinyloxy)-2-ethylbenzene.[1]

Q2: Is hydrolysis of the ether linkage a significant concern under basic conditions?

Hydrolysis of the ether bond in 1-(2-Bromoethoxy)-2-ethylbenzene is generally not a significant concern under basic conditions. Ether cleavage typically requires strongly acidic conditions to protonate the ether oxygen, making it a good leaving group. Under basic conditions, the alkoxide that would need to be displaced is a poor leaving group, making this pathway energetically unfavorable.

Q3: Which factors primarily influence whether cyclization or elimination occurs?

The outcome of the reaction is a delicate balance of several factors:

  • Base Strength and Steric Hindrance: Strong, non-hindered bases like sodium hydroxide or sodium ethoxide can act as both nucleophiles (favoring cyclization) and bases (promoting elimination). Strong, sterically hindered bases, such as potassium tert-butoxide, are more likely to act as bases and favor the E2 elimination pathway due to the difficulty in accessing the electrophilic carbon for the SN2 attack.[1]

  • Temperature: Higher reaction temperatures generally favor elimination over substitution.[1] Elimination reactions often have a higher activation energy, and the increase in thermal energy helps overcome this barrier.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic.[2] Protic solvents can solvate the nucleophile, reducing its reactivity.

Troubleshooting Guide

This section addresses common problems encountered during the use of 1-(2-Bromoethoxy)-2-ethylbenzene in basic media.

Problem 1: Low or No Yield of the Desired Cyclized Product (7-ethyl-2,3-dihydrobenzofuran)

Q: I am attempting an intramolecular cyclization of 1-(2-Bromoethoxy)-2-ethylbenzene to form 7-ethyl-2,3-dihydrobenzofuran, but I am getting a very low yield or none of the desired product. What could be the issue?

A: Low or no yield of the cyclized product can stem from several factors. Here is a systematic approach to troubleshooting this issue:

Possible Causes and Solutions:

Possible Cause Troubleshooting Suggestion Rationale
Insufficient Base Strength Ensure you are using a sufficiently strong base to facilitate the intramolecular SN2 reaction. Consider using sodium hydride (NaH) to deprotonate any residual water and ensure anhydrous conditions.The intramolecular Williamson ether synthesis requires a strong nucleophile, which is the alkoxide formed in situ. If the base is too weak, the reaction will not proceed efficiently.
Inappropriate Solvent Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. Avoid protic solvents like ethanol or water.[2]Polar aprotic solvents enhance the nucleophilicity of the alkoxide by solvating the counter-ion, making the nucleophile more available for the SN2 reaction. Protic solvents can solvate the alkoxide through hydrogen bonding, reducing its reactivity.
Low Reaction Temperature While lower temperatures favor substitution, the reaction may be too slow. Gently warm the reaction mixture (e.g., to 50-80 °C) and monitor the progress by TLC or GC-MS.The rate of the SN2 reaction is temperature-dependent. An optimal temperature needs to be found that allows for a reasonable reaction rate without significantly promoting the competing elimination reaction.[2]
Poor Quality Starting Material Verify the purity of your 1-(2-Bromoethoxy)-2-ethylbenzene. Impurities could interfere with the reaction.Impurities in the starting material can consume the base or catalyze side reactions, leading to lower yields.
Problem 2: Predominance of the Elimination Byproduct (1-(vinyloxy)-2-ethylbenzene)

Q: My reaction is producing a large amount of the elimination byproduct, 1-(vinyloxy)-2-ethylbenzene, instead of the cyclized product. How can I minimize this?

A: The formation of the vinyl ether is a classic example of the E2 elimination pathway competing with the desired SN2 cyclization. Here’s how to shift the selectivity towards cyclization:

Strategies to Minimize Elimination:

Strategy Implementation Scientific Principle
Choice of Base Use a less sterically hindered base. For example, sodium ethoxide or potassium carbonate are generally less prone to inducing elimination compared to potassium tert-butoxide.Sterically bulky bases have difficulty accessing the electrophilic carbon for the SN2 attack and are more likely to abstract a proton from the less hindered β-carbon, favoring elimination.[1]
Control Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only gently heat if necessary.Elimination reactions typically have a higher activation energy than substitution reactions. Lowering the temperature will disproportionately slow down the elimination pathway.[1]
Solvent Selection Employ a polar aprotic solvent like DMF or acetonitrile.These solvents favor the SN2 pathway by enhancing the nucleophilicity of the reacting species.

Experimental Protocols

Protocol 1: Monitoring the Stability of 1-(2-Bromoethoxy)-2-ethylbenzene by HPLC

This protocol provides a general framework for monitoring the stability of 1-(2-Bromoethoxy)-2-ethylbenzene under your specific basic conditions.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 1-(2-Bromoethoxy)-2-ethylbenzene in acetonitrile at a known concentration (e.g., 1 mg/mL).

    • If available, prepare stock solutions of the potential products, 7-ethyl-2,3-dihydrobenzofuran and 1-(vinyloxy)-2-ethylbenzene, for peak identification.

  • Reaction Setup:

    • In a reaction vessel, dissolve a known amount of 1-(2-Bromoethoxy)-2-ethylbenzene in your chosen solvent.

    • Add your base of choice at the desired concentration.

    • Maintain the reaction at the desired temperature.

  • Sample Collection and Preparation:

    • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume of a suitable quenching solution (e.g., a slightly acidic buffer or cold acetonitrile) to stop the reaction.

    • Filter the quenched sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be a good starting point. For example, start with 50% B, ramp to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Monitor the decrease in the peak area of the starting material and the appearance of new peaks corresponding to the products.

    • Quantify the amounts of each species by comparing their peak areas to those of the standard solutions.

Protocol 2: General Procedure for Intramolecular Cyclization

This protocol provides a starting point for the synthesis of 7-ethyl-2,3-dihydrobenzofuran. Optimization may be required based on your specific experimental setup.

  • Reaction Setup:

    • To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-(2-Bromoethoxy)-2-ethylbenzene (1.0 eq) in anhydrous DMF (0.1 M).

    • Add potassium carbonate (1.5 eq) to the solution.

  • Reaction Execution:

    • Stir the reaction mixture at 80 °C.

    • Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[3]

Product and Byproduct Identification

Accurate identification of the products and byproducts is crucial for understanding the reaction pathway and for troubleshooting.

Spectroscopic Data
Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)
1-(2-Bromoethoxy)-2-ethylbenzene (Starting Material)~7.20-6.80 (m, 4H, Ar-H), 4.30 (t, 2H, -OCH2-), 3.65 (t, 2H, -CH2Br), 2.70 (q, 2H, -CH2CH3), 1.25 (t, 3H, -CH2CH3)~156 (Ar-C-O), ~138 (Ar-C-Et), ~128-120 (Ar-CH), 68 (-OCH2-), 29 (-CH2Br), 23 (-CH2CH3), 14 (-CH3)~2960 (C-H), ~1590, 1490 (C=C, aromatic), ~1240 (C-O, ether), ~650 (C-Br)
7-ethyl-2,3-dihydrobenzofuran (Cyclization Product)~7.10-6.70 (m, 3H, Ar-H), 4.60 (t, 2H, -OCH2-), 3.20 (t, 2H, Ar-CH2-), 2.65 (q, 2H, -CH2CH3), 1.20 (t, 3H, -CH2CH3)~158 (Ar-C-O), ~130 (Ar-C-Et), ~128-109 (Ar-CH), 71 (-OCH2-), 29 (Ar-CH2-), 23 (-CH2CH3), 14 (-CH3)~2960 (C-H), ~1590, 1480 (C=C, aromatic), ~1230 (C-O, ether)
1-(vinyloxy)-2-ethylbenzene (Elimination Product)~7.20-6.90 (m, 4H, Ar-H), ~6.60 (dd, 1H, -O-CH=), ~4.70 (dd, 1H, =CH2, trans), ~4.40 (dd, 1H, =CH2, cis), 2.70 (q, 2H, -CH2CH3), 1.25 (t, 3H, -CH2CH3)~155 (Ar-C-O), ~148 (-O-CH=), ~138 (Ar-C-Et), ~128-120 (Ar-CH), ~95 (=CH2), 23 (-CH2CH3), 14 (-CH3)~3100 (=C-H), ~2960 (C-H), ~1640 (C=C, vinyl), ~1590, 1490 (C=C, aromatic), ~1220 (C-O, vinyl ether)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used. The data presented here are estimates based on typical values for similar structures.[4][5][6][7][8]

Visualizing the Reaction Pathways

To further clarify the competing reactions, the following diagrams illustrate the intramolecular cyclization and elimination pathways.

G cluster_start Starting Material cluster_conditions Basic Conditions cluster_cyclization Intramolecular Cyclization (SN2) cluster_elimination Elimination (E2) SM 1-(2-Bromoethoxy)-2-ethylbenzene Base Base (e.g., OH⁻) SM->Base Reacts with TS_SN2 SN2 Transition State Base->TS_SN2 Favored by: - Less hindered base - Lower temperature - Polar aprotic solvent TS_E2 E2 Transition State Base->TS_E2 Favored by: - Bulky base - Higher temperature CP 7-ethyl-2,3-dihydrobenzofuran TS_SN2->CP Forms EP 1-(vinyloxy)-2-ethylbenzene TS_E2->EP Forms

Figure 1: A decision-making diagram illustrating the factors that influence the reaction pathway of 1-(2-Bromoethoxy)-2-ethylbenzene under basic conditions, leading to either intramolecular cyclization or elimination.

G cluster_workflow Experimental Workflow for Stability Analysis Start Set up reaction with 1-(2-bromoethoxy)-2-ethylbenzene and base Sample Withdraw aliquots at time intervals Start->Sample Quench Quench reaction in aliquot Sample->Quench Filter Filter sample Quench->Filter Analyze Analyze by HPLC/GC-MS Filter->Analyze Data Quantify starting material and products Analyze->Data

Figure 2: A typical experimental workflow for monitoring the stability of 1-(2-Bromoethoxy)-2-ethylbenzene and quantifying the formation of products over time.

References

  • Benchchem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides. Benchchem Tech Support.
  • Mizushima, S., & Shimanouchi, T. (Year). Characteristic Absorption Bands of Vinyl Ethers. Journal of the American Chemical Society.
  • Benchchem. (2025). Improving reaction conditions for Williamson ether synthesis. Benchchem Tech Support.
  • (2013). 1H- and 13C-NMR for - Rsc.org. Royal Society of Chemistry.
  • Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl)-2,3-dihydrobenzofuran HCl. (2014).
  • Benchchem. (2025). Application Notes and Protocols: FTIR Spectroscopy of Ethers with Phenyl and Vinyl Groups. Benchchem Tech Support.
  • Royal Society of Chemistry. (2013). 1H- and 13C-NMR for.
  • da Silva, A. B., et al. (Year). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO.
  • NIST. Benzofuran, 2,3-dihydro-. NIST WebBook.
  • Wikipedia. (2023). Williamson ether synthesis.
  • ResearchGate. (n.d.). Typical EPR spectrum for vinyl ethers 2 and 5a-c.
  • LibreTexts. (2021). 1.6: Interpreting Infrared Spectra.
  • NIST. Vinyl ether. NIST WebBook.
  • Beilstein Journals. (n.d.). Supporting Information Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenz.
  • SciSpace. (n.d.). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists.
  • PubChem. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183.
  • NIST. Benzofuran, 2,3-dihydro-. NIST WebBook.
  • PubChem. Dihydrobenzofuran | C8H8O | CID 10329.
  • Organic Spectroscopy Intern
  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.
  • Copies of 1H, 13C, 19F NMR spectra. (n.d.).
  • Elimin
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Khan Academy. (n.d.).
  • ChemicalBook. (n.d.). 2-Bromoethylbenzene(1973-22-4) 1H NMR spectrum.
  • PubChem. 1-(2-Bromoethoxy)-2-ethylbenzene | C10H13BrO | CID 28065368.
  • (PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (n.d.).
  • LibreTexts. (2022). 11.
  • Master Organic Chemistry. (2025). Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings.
  • Table of Characteristic IR Absorptions. (n.d.).
  • Benchchem. (n.d.). Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 2-(2-bromo-6-formylphenoxy)
  • Chemistry Steps. (n.d.).
  • Massachusetts Institute of Technology. (1997).
  • 1H-NMR. (n.d.).
  • Royal Society of Chemistry. (n.d.). A novel radical cyclization of 2-bromoindoles. Synthesis of hexahydropyrrolo[3,4-b]indoles.
  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022).
  • Walsh Medical Media. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Aqueous Extract of Daniellia oliveri Stem Bark.
  • Organic Syntheses Procedure. (n.d.). SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING: (7-(BENZYLOXY)HEPTA-1,3,5-TRIYNYL)TRIISOPROPYLSILANE.
  • OpenBU. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS).
  • ChemRxiv. (n.d.).
  • MDPI. (n.d.). Synthesis of 3-Bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-amide.

Sources

Technical Support Center: Controlling Thermal Polymerization of Ethylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling, storing, and troubleshooting ethylbenzene derivatives (such as styrene and divinylbenzene). Because these unsaturated monomers are highly reactive, improper temperature control or inhibitor management can lead to auto-accelerating runaway polymerization. This guide provides field-proven, self-validating protocols to ensure experimental safety and material integrity.

Section 1: Mechanistic Insights & Causality (FAQs)

Q: Why do ethylbenzene derivatives undergo spontaneous thermal polymerization even without an initiator? A: Spontaneous thermal polymerization is primarily driven by the Mayo mechanism [1]. When subjected to thermal stress, two monomer molecules undergo a Diels-Alder cycloaddition to form a reactive dimer. This dimer then undergoes molecule-assisted homolysis with a third monomer, generating two highly reactive benzylic radicals[1]. Because this propagation reaction is highly exothermic (evolving ~288 BTU/lb for styrene), the generated heat further accelerates radical formation, leading to a dangerous auto-accelerating loop known as a runaway reaction[2].

Q: Why is oxygen critical when using TBC (tert-butylcatechol) as a polymerization inhibitor? A: A common and dangerous misconception is that inert nitrogen blanketing protects the monomer. In reality, TBC is an oxygen-dependent radical scavenger [3]. TBC requires dissolved oxygen to intercept propagating carbon-centered radicals and convert them into stable, non-radical species. If the monomer is purged with pure nitrogen and dissolved oxygen drops below 10–15 ppm, the TBC becomes entirely inactive, leaving the monomer completely unprotected against thermal polymerization[3][4].

Mechanism Monomer Ethylbenzene Derivative (Monomer) Heat Thermal Stress (>29°C) Monomer->Heat Exposure Dimer Diels-Alder Dimer (Mayo Mechanism) Heat->Dimer Dimerization Radical Benzylic Radicals (Propagation Phase) Dimer->Radical Homolysis Polymer Runaway Polymerization (Exothermic) Radical->Polymer Unchecked Quenched Stable Non-Radical Species Radical->Quenched Intercepted by TBC TBC + Dissolved O2 (Active Inhibitor) TBC->Quenched Scavenges Radicals

Fig 1: Thermal self-initiation pathway (Mayo Mechanism) and oxygen-dependent TBC inhibition.

Section 2: Troubleshooting & Experimental Protocols

Q: We observed a 1°C/day temperature rise in our divinylbenzene (DVB) storage vessel. What does this indicate and how do we resolve it? A: A temperature rise of 1°C per day is a critical early warning sign of spontaneous exothermic polymerization[3]. You must immediately validate the presence of polymer chains and halt the reaction before it reaches the auto-acceleration phase (2–3°C/day rise).

Protocol 1: The Methanol Drop Test (Self-Validating Polymer Detection)

This simple, self-validating test exploits the differential solubility of the monomer and its polymer to confirm if polymerization has initiated[5].

  • Sample Collection: Obtain a representative 5 mL sample of the monomer from the storage vessel using a clean glass pipette.

  • Preparation: Transfer the 5 mL sample into a clean, clear glass test tube.

  • Precipitation: Add 25 mL of dry, reagent-grade methanol to the test tube[5].

  • Observation & Causality: Agitate gently. Polystyrene/poly-DVB is highly insoluble in methanol, whereas the monomer is soluble.

    • Clear Solution: No polymer present. The temperature rise may be environmental.

    • Hazy Solution: Low polymer concentration (<20 ppm). Incipient polymerization has begun.

    • Cloudy/Milky Solution: High polymer concentration (>20 ppm). Runaway polymerization is imminent.

Protocol 2: Emergency Aeration and Inhibitor Restoration

If the Methanol Drop Test is hazy or milky, immediately execute the following steps to restore the chemical inhibition system:

  • Emergency Cooling: Activate external cooling jackets to force the bulk temperature below 27°C (80°F)[5].

  • Aeration (Oxygenation): Do NOT use nitrogen. Aerate the vessel by sparging with dry air for 30 minutes to push dissolved oxygen levels back above 15 ppm[6].

  • TBC Dosing: Add concentrated TBC solution to restore levels to the required baseline (e.g., >1000 ppm for DVB)[5].

  • Recirculation: Recirculate the tank contents. TBC is heavier than the monomer and tends to sink to the bottom over time; recirculation ensures homogenous inhibition[4].

Troubleshooting Start Routine Monomer Storage Monitoring Temp Check Temperature (Rise >1°C/day?) Start->Temp TBC Check TBC Level (Below Spec?) Start->TBC O2 Check Dissolved O2 (<15 ppm?) Start->O2 AlertTemp Initiate Cooling & Methanol Drop Test Temp->AlertTemp Yes Safe Maintain Storage (2-8°C Lab / <29°C Bulk) Temp->Safe No AlertTBC Dose TBC Inhibitor Immediately TBC->AlertTBC Yes TBC->Safe No AlertO2 Aerate with Dry Air (Do NOT use N2) O2->AlertO2 Yes O2->Safe No

Fig 2: Troubleshooting workflow for monitoring and mitigating runaway polymerization.

Section 3: Quantitative Data & Storage Parameters

To prevent thermal polymerization, strict adherence to temperature, inhibitor, and oxygen parameters is mandatory. The table below synthesizes the critical thresholds required to maintain monomer stability.

Derivative TypeRecommended Storage TempMinimum TBC LevelMinimum Dissolved O2Critical Warning Sign
Styrene (Bulk Storage) < 29°C (84°F)[3]10 – 15 ppm[3][4]15 ppm[3]ΔT ≥ 1°C / day[3]
Styrene (Lab Scale) 2 – 8°C[6][7]15 – 60 ppm[8]15 ppmUnexpected viscosity increase
Divinylbenzene (DVB) < 27°C (80°F)[5]400 – 1100 ppm[5][9]10 – 15 ppm[9]Hazy Methanol Drop Test[5]

Note: DVB is significantly more reactive than styrene due to its dual vinyl groups, necessitating drastically higher TBC concentrations and stricter temperature controls.

References

  • A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymeriz
  • Safety Data Sheet Styrene (stabilized with TBC). metasci.ca.
  • Safe Storage of Divinylbenzene (DVB). scribd.com.
  • Inhibition of Free Radical Polymeriz
  • Procedure Important Safety Notes. dartmouth.edu.
  • Safe Storage of Divinylbenzene Monomers. scribd.com.
  • Safe Handling and Storage of Styrene Monomer. scribd.com.
  • Product Summary: Styrene. totalenergies.com.
  • Cargo Handling Sheet - Styrene Monomer. shell.com.

Sources

Separation of mono-bromoethoxy product from bis-phenoxyethane byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

The synthesis of 1-bromo-2-phenoxyethane (Mono-product) involves the Williamson ether synthesis between phenol and 1,2-dibromoethane .[1] The primary challenge is the competitive formation of 1,2-diphenoxyethane (Bis-product), where the desired mono-product reacts with a second equivalent of phenoxide.

This guide provides a self-validating workflow to maximize mono-selectivity and efficiently separate the byproduct based on drastic differences in phase behavior (melting point) and volatility (boiling point) .

Reaction Pathway Analysis

ReactionPathway Figure 1: Reaction pathway showing the competitive formation of the bis-phenoxy byproduct via over-alkylation. Phenol Phenol (Starting Material) Intermediate Phenoxide Anion Phenol->Intermediate Deprotonation Base Base (K2CO3 / NaOH) Base->Intermediate Dibromide 1,2-Dibromoethane (Excess Reagent) Mono 1-Bromo-2-phenoxyethane (Target: Liquid/Low Melt Solid) Dibromide->Mono Intermediate->Mono + 1,2-Dibromoethane (k1) Bis 1,2-Diphenoxyethane (Byproduct: Crystalline Solid) Intermediate->Bis Mono->Bis + Phenoxide (k2 - Undesired)

[3]

Critical Data: Physical Property Divergence

The separation strategy relies on the significant physical property differences between the mono- and bis-products.

Property1-Bromo-2-phenoxyethane (Target)1,2-Diphenoxyethane (Byproduct)Implication
Molecular Weight 201.06 g/mol 214.26 g/mol Distinct mass spec signals.
Melting Point 31–34 °C (Low melting solid/oil)94–96 °C (Crystalline solid)Primary Separation: Bis-product precipitates upon cooling; Mono-product remains liquid/oily.
Boiling Point 144 °C @ 40 mmHg157–160 °C @ 10 mmHg~185 °C @ 12 mmHg341 °C @ 760 mmHgSecondary Separation: Vacuum distillation easily isolates the lower-boiling mono-product.
Solubility Soluble in ether, DCM, acetone.Poorly soluble in cold ethanol/methanol.Recrystallization/Washing removes Bis-product.

Troubleshooting Guide (Q&A)

Issue 1: High Levels of Bis-Phenoxyethane Byproduct

Q: My crude NMR shows a 50:50 mixture of mono- and bis-products. How do I prevent this?

A: This is a stoichiometry and kinetics issue.

  • Stoichiometry: You likely used a 1:1 ratio of phenol to dibromoethane. To favor the mono-product, you must use a large excess of 1,2-dibromoethane (typically 3 to 5 equivalents ). This statistically ensures the phenoxide encounters a dibromide molecule rather than a mono-product molecule [1].

  • Addition Order (Inverse Addition): Do not add the dibromide to the phenol. Instead, slowly add the phenoxide solution (phenol + base) into the refluxing solution of excess 1,2-dibromoethane. This keeps the concentration of phenoxide low relative to the dibromide at all times.

Issue 2: Solid Precipitate Clogging the Flask

Q: After cooling the reaction, a large amount of white solid formed. Is this my product?

A: Likely no .

  • The target mono-product melts at ~32°C, meaning it is often an oil or a "slushy" solid at room temperature.

  • The bis-byproduct melts at ~95°C and crystallizes readily.

  • Action: Filter this solid. The filtrate (liquid) contains your target mono-product and excess dibromoethane. The solid is predominantly the bis-impurity [2].

Issue 3: Distillation "Bumping" or Decomposition

Q: I tried to distill the product at atmospheric pressure, but it turned black/tarry.

A: The boiling points are too high for atmospheric distillation.

  • 1,2-dibromoethane boils at ~131°C.

  • The mono-product boils >250°C at atm (extrapolated).[2]

  • Action: You must use vacuum distillation .

    • Remove excess 1,2-dibromoethane first (lower vacuum/rotary evaporator).

    • Distill the mono-product at 10–40 mmHg (expect bp ~145–160°C).

    • The bis-product will remain in the pot residue due to its extremely high boiling point (>300°C atm) [3].

Detailed Protocols

Protocol A: Optimized Synthesis (Minimizing Byproduct)

Objective: Synthesize 1-bromo-2-phenoxyethane with >80% mono-selectivity.

  • Setup: Equip a 3-neck round bottom flask with a reflux condenser, addition funnel, and magnetic stir bar.

  • Reagent Charge: Add 1,2-dibromoethane (4.0 equiv) and solvent (Acetone or Acetonitrile) to the flask. Heat to reflux.[1]

  • Active Species Preparation: In a separate vessel, mix Phenol (1.0 equiv) and K2CO3 (1.5 equiv) in the minimum amount of solvent. Stir for 15 mins to generate the phenoxide.

  • Inverse Addition: Add the phenoxide suspension dropwise to the refluxing dibromide solution over 1–2 hours.

    • Why? High local concentration of dibromide suppresses bis-alkylation.

  • Reflux: Continue reflux for 12–16 hours. Monitor by TLC (Bis-product is usually more non-polar/higher Rf).

Protocol B: Purification Workflow

Objective: Isolate pure mono-product from crude mixture.

PurificationFlow Figure 2: Purification workflow leveraging solubility and boiling point differences. Crude Crude Reaction Mixture (Mono, Bis, Excess Dibromide, Salts) Filter Step 1: Filtration Crude->Filter Filtrate Filtrate (Organics) Filter->Filtrate Solid Solid Residue (Salts + Bis-product) Filter->Solid Evap Step 2: Rotary Evaporation Filtrate->Evap Concentrate Concentrated Oil (Mono + Bis residues) Evap->Concentrate Recovered Recovered 1,2-Dibromoethane Evap->Recovered Chill Step 3: Cold Precipitation (Chill to 0°C in Ethanol/Hexane) Concentrate->Chill Filter2 Filtration Chill->Filter2 BisSolid Filter Cake: Bis-Phenoxyethane (Discard) Filter2->BisSolid MonoLiq Filtrate: Mono-Product Filter2->MonoLiq Distill Step 4: Vacuum Distillation (Optional for High Purity) MonoLiq->Distill Final Final Product: 1-Bromo-2-phenoxyethane Distill->Final

Step-by-Step Purification:

  • Filtration: Filter the cooled reaction mixture to remove inorganic salts (KBr/KCl).

  • Solvent Removal: Use a rotary evaporator to remove the reaction solvent and the excess 1,2-dibromoethane .

    • Note: 1,2-dibromoethane is toxic; ensure proper trapping.

  • Bis-Product Removal (Precipitation):

    • Take the oily residue and dissolve it in a small amount of cold ethanol or ethyl acetate/hexane (1:4).

    • Chill to 0°C or -20°C for 2 hours.

    • The 1,2-diphenoxyethane (mp 95°C) will crystallize out.

    • Filter off the white crystals.

  • Target Isolation (Distillation):

    • The filtrate contains the mono-product.

    • Perform vacuum distillation (collect fraction at 157–160°C / 10 mmHg ) [3].

    • The residue left in the flask is the remaining bis-product.

FAQ: Common Uncertainties

Q: Can I use NaOH instead of K2CO3? A: Yes. NaOH in water (mixed with the organic dibromide phase) works, often with a phase transfer catalyst (like TBAB). However, strong hydroxide bases can sometimes favor elimination (forming vinyl ethers) over substitution. K2CO3 in acetone/acetonitrile is milder and often cleaner [4].

Q: Why is my product turning brown? A: Phenols and their ether derivatives are prone to oxidation. Ensure your reaction is under an inert atmosphere (Nitrogen/Argon). If the product is brown, a simple wash with dilute sodium metabisulfite during workup can help, but distillation is the best cure.

Q: Is column chromatography necessary? A: Generally, no . The boiling point and solubility differences are sufficient for purification. Chromatography is difficult because the polarity difference between the mono-bromide and the bis-ether is not always drastic enough for easy separation on a small scale without using large amounts of silica and solvent. Distillation is far more scalable.

References

  • ChemSpider . Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. Synthetic Pages. Link

  • National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 7713, 1,2-Diphenoxyethane. Retrieved from .

  • PrepChem . Synthesis of 1-bromo-2-(2,4-dichlorophenoxy)ethane. Link

  • Organic Syntheses . o-Bromophenol (General Phenol Reactivity Context). Coll. Vol. 2, p.97 (1943). Link

Sources

Technical Support Center: Handling Moisture Sensitivity in 2-(2-Ethylphenoxy)ethyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with 2-(2-Ethylphenoxy)ethyl bromide . It addresses the specific challenges of moisture sensitivity during nucleophilic substitution reactions.

Product Identity: 2-(2-Ethylphenoxy)ethyl bromide (Alkylating Agent) Reaction Class: Nucleophilic Substitution (


)
Critical Parameter:  Moisture Control (Limit 

ppm water)[1]

Core Technical Overview

2-(2-Ethylphenoxy)ethyl bromide is a specialized alkylating agent used to introduce the 2-(2-ethylphenoxy)ethyl motif into amines, thiols, or phenols.[1] While the reagent itself is moderately stable, the reactions it undergoes are highly sensitive to moisture.

The "Moisture Trap" Mechanism

In typical alkylation conditions (polar aprotic solvents like DMF/DMSO + Base), the presence of water triggers a competitive failure pathway:

  • Base Deactivation: Hygroscopic bases (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) absorb atmospheric moisture, forming Hydroxide (
    
    
    ).[1]
  • Competitive Hydrolysis:

    
     is a smaller, harder nucleophile than your target amine or thiol.[1] It rapidly attacks the alkyl bromide, displacing the bromide to form 2-(2-ethylphenoxy)ethanol .
    
  • Irreversible Loss: This alcohol byproduct cannot be converted back to the bromide in situ, leading to permanent yield loss and difficult purification.[1]

Troubleshooting Guide (Q&A)

Issue: Low Yield & Precursor Stalling

Q: My reaction stalls with 30% starting material remaining, even after heating. Adding more base doesn't help.[1] Why? A: This is the classic signature of "Wet Solvent Stalling."

  • Diagnosis: If your solvent (DMF, DMAc, or MeCN) contains

    
     water, the water solvates the nucleophile (your amine/thiol), forming a hydration shell that drastically reduces its nucleophilicity. The reaction slows to a halt.
    
  • Immediate Fix: Do not add more base (this increases hydrolysis risk).[1] Add activated 3Å Molecular Sieves directly to the reaction vessel and stir for 1 hour, then gently heat.

  • Prevention: Always dry DMF/DMSO over activated 4Å sieves for 24 hours before use.[1]

Issue: Impurity Formation (The "Hydroxyl" Spike)

Q: I see a new impurity peak (RRT ~0.8) that grows over time.[1][2] LC-MS shows a mass of [M-Br+OH]. A: You are observing Hydrolysis (Solvolysis). [1]

  • Cause: Water ingress has generated hydroxide ions.[1][2] The impurity is 2-(2-ethylphenoxy)ethanol .[1]

  • Root Cause Analysis:

    • Was the

      
       dried? (Commercial "anhydrous" grades often contain 1-3% water).[1]
      
    • Was the flask open to air during reagent addition?

  • Solution: This impurity is difficult to separate. You must restart with strictly anhydrous conditions (see Protocol A).

Issue: Elimination Byproducts

Q: I am seeing a vinyl ether byproduct ([M-HBr]). Is this moisture-related? A: Indirectly, yes.[1][2]

  • Mechanism: If water is present, it generates Hydroxide (

    
    ).[1][2] Hydroxide is a strong base but also promotes E2 elimination , converting the ethyl bromide tail into a vinyl ether (styrene derivative), especially at temperatures 
    
    
    
    .
  • Correction: Lower the reaction temperature to

    
     and ensure strictly anhydrous conditions to minimize 
    
    
    
    concentration.

Visualizing the Failure Pathways

The following diagram maps the decision logic for the reaction outcomes based on moisture content.

ReactionPathways Start 2-(2-Ethylphenoxy)ethyl bromide + Nucleophile (Nu-) ConditionDry Anhydrous Conditions (<50 ppm H2O) Start->ConditionDry  Proper Setup   ConditionWet Moisture Present (>1000 ppm H2O) Start->ConditionWet  Air Leak / Wet Solvent   TargetProduct Target Product (High Yield) ConditionDry->TargetProduct  Sn2 Attack   Hydrolysis Hydrolysis Impurity (Alcohol Byproduct) ConditionWet->Hydrolysis  OH- Attack (Fast)   Elimination Elimination Impurity (Vinyl Ether) ConditionWet->Elimination  Base + Heat  

Figure 1: Reaction logic flow.[1] Green paths indicate successful alkylation; red/orange paths indicate moisture-induced failure modes.[1]

Standard Operating Protocols (SOPs)

SOP A: Drying Inorganic Bases ( , )

Inorganic bases are hygroscopic and are the #1 source of moisture in alkylation reactions.

  • Grind: Pulverize the base into a fine powder using a mortar and pestle (increases surface area).[1]

  • Heat: Place in a vacuum oven at 120°C for 4–6 hours.

  • Store: Transfer immediately to a desiccator or a glovebox. Do not store in loosely capped bottles on the bench.

SOP B: Solvent Preparation (DMF/MeCN)

Distillation is often overkill; Molecular Sieves are superior for maintaining low ppm water levels.[1]

  • Activate Sieves: Heat 4Å Molecular Sieves (beads, not powder) at 250°C (or max oven temp) overnight. Cool under vacuum or Argon.

  • Static Drying: Add 10% w/v activated sieves to the solvent bottle.[1] Let stand for 24 hours.

    • Result: Reduces water content to <10 ppm.[1]

  • Usage: Cannulate or syringe the solvent directly from this bottle.[1] Do not decant into an open beaker.

SOP C: Reaction Setup (The "Balloon" Method)
  • Flame Dry: Flame-dry the reaction flask under vacuum and backfill with Argon/Nitrogen x3.

  • Charge Solids: Add the bromide, nucleophile, and dried base quickly.[1]

  • Seal: Cap with a rubber septum. Secure with copper wire or parafilm.[1]

  • Purge: Insert an exit needle (to bubbler) and an inlet needle (Inert Gas).[1] Purge for 5 minutes.

  • Solvent Addition: Add the dried solvent via syringe through the septum.[1]

  • Pressure: Remove the exit needle first, then the inlet needle, leaving the flask connected to a positive pressure balloon of inert gas.

Summary of Physicochemical Data

ParameterValue / ConditionRelevance
Reagent Stability Good (Solid/Oil)Stable if stored at 2-8°C, dark, dry.[1]
Reaction Sensitivity High

competes with Nucleophile.[1][2]
Major Impurity Alcohol (Hydrolysis)Formed by wet solvent/base.[1][2][3]
Recommended Solvent Anhydrous DMF / MeCNMust be dried over 4Å sieves.[1][4]
Recommended Base

or

Must be oven-dried before use.[1]

References

  • Mechanism of Alkyl Halide Hydrolysis

    • Streitwieser, A. Solvolytic Displacement Reactions.[1][2] McGraw-Hill, 1962.[1] (Classic text on Sn1/Sn2 mechanisms and hydrolysis rates).[1]

  • Drying Solvents with Molecular Sieves

    • Williams, D. B. G., & Lawton, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

  • Handling Moisture Sensitive Reagents

    • Sigma-Aldrich Technical Bulletin AL-134.[1] Handling Air-Sensitive Reagents.[1][2]

  • Phenoxyethyl Bromide Reactivity (Analogous Chemistry)

    • (Note: While the specific "Ethyl" analog is less common in literature than the "Ethoxy" analog used in Tamsulosin, the alkyl
    • Google Patents: Synthesis of Tamsulosin Intermediates.[1] (Describes the alkylation conditions for phenoxyethyl bromides).

Sources

Validation & Comparative

Technical Analysis & Comparison Guide: 1-(2-Bromoethoxy)-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 1-(2-Bromoethoxy)-2-ethylbenzene , a critical intermediate in the synthesis of pharmaceutical compounds (e.g., Tamsulosin derivatives). This document is structured to serve researchers and analytical scientists requiring rigorous structural verification.

Executive Summary & Compound Profile

1-(2-Bromoethoxy)-2-ethylbenzene is an ortho-disubstituted benzene derivative characterized by two distinct side chains: an ethyl group and a 2-bromoethoxy ether linkage.[1] Its structural integrity is pivotal in drug development, where regioisomer purity (ortho vs. para) directly impacts biological efficacy.

  • CAS Number: 915922-20-2 (or related isomer references depending on specific library)[1][2]

  • Molecular Formula: C₁₀H₁₃BrO[1][2]

  • Key Analytical Challenge: Distinguishing the ortho-substitution pattern from para-isomers and quantifying residual starting materials (2-ethylphenol).

Theoretical & Experimental 1H NMR Analysis

The 1H NMR spectrum of this molecule is distinct due to the interplay between the electron-donating ethoxy group and the alkyl side chain. The spectrum is typically acquired in CDCl₃ (Chloroform-d) at 300–500 MHz.[1]

Spectral Assignment Table
PositionProton TypeChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

)
Structural Insight
A Ar-H (Aromatic)6.80 – 7.25Multiplet4HN/ACharacteristic ABCD or complex multiplet for ortho-substitution.[1][2]
B -O-CH ₂-4.25 – 4.35Triplet2H~6.5 HzDeshielded by oxygen; diagnostic of ether formation.[1]
C -CH ₂-Br3.60 – 3.68Triplet2H~6.5 HzDeshielded by bromine; distinct from chloro-analogs.[1]
D Ar-CH ₂-CH₃2.60 – 2.70Quartet2H~7.5 HzBenzylic protons coupling with the methyl group.[1]
E Ar-CH₂-CH1.18 – 1.25Triplet3H~7.5 HzTerminal methyl group; shielded alkyl region.[1]
Detailed Mechanistic Interpretation
  • The Ether Linkage (Protons B & C): The formation of the ether bond creates a distinct A₂X₂ (or AA'XX') spin system appearing as two triplets. The triplet at ~4.3 ppm is significantly downfield due to the electronegativity of the oxygen atom. The triplet at ~3.6 ppm corresponds to the methylene adjacent to bromine.

    • Diagnostic Value: The separation between these two triplets (~0.7 ppm) confirms the intact -OCH₂CH₂Br chain.

  • The Ethyl Group (Protons D & E): The ethyl group provides a classic quartet-triplet pattern. The quartet at ~2.65 ppm is diagnostic for the benzylic position.

  • Aromatic Region (Proton A): Unlike the symmetric AA'BB' pattern of para-isomers, the ortho-isomer displays a complex multiplet structure due to the magnetic non-equivalence of all four aromatic protons caused by the asymmetric substitution.

Comparative Analysis: Performance vs. Alternatives

In the context of analytical verification, "performance" refers to the diagnostic specificity of the NMR spectrum in distinguishing the target product from synthetic impurities and structural analogs.

Comparison 1: Product vs. Precursor (2-Ethylphenol)

The synthesis typically involves the alkylation of 2-ethylphenol with 1,2-dibromoethane.[1]

FeatureProduct: 1-(2-Bromoethoxy)-2-ethylbenzene Precursor: 2-Ethylphenol Diagnostic Conclusion
Phenolic -OH Absent Broad Singlet (~4.8–5.5 ppm)Disappearance of the OH signal is the primary indicator of reaction completion.[1][2]
Ether Region Two Triplets (3.6, 4.3 ppm) Absent Appearance of the ethoxy chain confirms alkylation.
Aromatic Shift Slight downfield shift due to alkylationShielded ortho protonsSubtle change, less diagnostic than the aliphatic region.
Comparison 2: Regioisomer Discrimination (Ortho vs. Para)

A common synthetic error or impurity is the presence of the para-isomer (1-(2-bromoethoxy)-4-ethylbenzene).[1]

  • Ortho-Isomer (Target): The aromatic region (6.8–7.2 ppm) is complex and often overlapping.[1] The proximity of the ether and ethyl groups can cause specific "roofing" effects or Nuclear Overhauser Effects (NOE) between the ether methylene and the ethyl methylene.

  • Para-Isomer (Alternative): The aromatic region displays a symmetric AA'BB' pattern (two distinct doublets with "roofing").

  • Verdict: 1H NMR is the superior method for distinguishing these isomers compared to Mass Spectrometry (MS), which often yields identical fragmentation patterns.

Comparison 3: Halogen Analog (Bromo vs. Chloro)

If 1-bromo-2-chloroethane is used, the chloro-analog may form.[1]

  • Bromo-Analog (-CH₂Br): Triplet at ~3.60 ppm .[1]

  • Chloro-Analog (-CH₂Cl): Triplet at ~3.80 ppm .[1]

  • Causality: Chlorine is more electronegative than bromine, causing a greater deshielding effect on the adjacent protons.

Experimental Protocols

Protocol A: Synthesis & Sample Preparation

Objective: Synthesis of 1-(2-Bromoethoxy)-2-ethylbenzene via Williamson Ether Synthesis.

  • Reagents:

    • 2-Ethylphenol (1.0 eq)[1][2]

    • 1,2-Dibromoethane (3.0 eq, excess to prevent dimerization)[1][2]

    • Potassium Carbonate (K₂CO₃, 2.0 eq)[1][2]

    • Solvent: Acetonitrile (ACN) or Acetone.[3]

  • Procedure:

    • Dissolve 2-ethylphenol in ACN. Add K₂CO₃ and stir for 30 min to form the phenoxide.

    • Add 1,2-dibromoethane dropwise at reflux temperature (80°C).[1]

    • Monitor via TLC (Hexane:EtOAc 9:1). Product has higher R_f than phenol.

    • Upon completion (approx. 6–12 h), filter inorganic salts and concentrate the filtrate.

    • Purification: Column chromatography (Silica gel) is essential to remove the bis-alkylated side product (1,2-bis(2-ethylphenoxy)ethane).[1]

  • NMR Sample Prep:

    • Dissolve ~10 mg of the purified oil in 0.6 mL of CDCl₃ .

    • Filter through a cotton plug if any solid suspension remains.

    • Acquire spectrum with at least 16 scans to resolve the aromatic multiplets.

Visualization of Analytical Workflow

Diagram 1: Analytical Decision Matrix

This decision tree guides the researcher in verifying the product identity against common impurities.

NMR_Analysis_Flow Start Crude Reaction Mixture CheckOH Check 4.5 - 5.5 ppm (Broad Singlet?) Start->CheckOH Unreacted Unreacted 2-Ethylphenol Detected CheckOH->Unreacted Yes CheckTriplets Check 3.6 & 4.3 ppm (Two Triplets?) CheckOH->CheckTriplets No SideProduct Possibility: Vinyl Ether (Elimination Product) CheckTriplets->SideProduct No (Complex vinyl signals) CheckAromatic Check Aromatic Region (6.8 - 7.2 ppm) CheckTriplets->CheckAromatic Yes Ortho Complex Multiplet (4H) TARGET CONFIRMED CheckAromatic->Ortho Asymmetric Para Symmetric AA'BB' Pattern (Regioisomer Impurity) CheckAromatic->Para Symmetric

Caption: Analytical decision tree for verifying 1-(2-Bromoethoxy)-2-ethylbenzene using 1H NMR markers.

Diagram 2: Synthesis Pathway & Proton Tracking

This diagram maps the proton environments from precursors to the final product.

Synthesis_Pathway Phenol 2-Ethylphenol (Ar-OH, Ar-Et) Intermediate Transition State (SN2 Attack) Phenol->Intermediate + Base (-H+) Phenol_H Ar-H (Ortho) ~6.8-7.1 ppm Phenol->Phenol_H Ethyl_H Ethyl Group (q 2.6, t 1.2) Phenol->Ethyl_H Reagent 1,2-Dibromoethane (Br-CH2-CH2-Br) Reagent->Intermediate Product 1-(2-Bromoethoxy)-2-ethylbenzene Intermediate->Product -Br- Product->Phenol_H Product->Ethyl_H Linker_H Linker Formed (t 4.3, t 3.6) Product->Linker_H

Caption: Proton environment tracking from precursors to product, highlighting the conservation of the ethyl group and formation of the ether linker.

References

  • PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethylbenzene Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2][4] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2-Ethylphenol Mass and NMR Data. NIST Chemistry WebBook.[5] Retrieved from [Link][1]

  • Reich, H. J. (n.d.). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison.[1] Retrieved from [Link][1]

Sources

HPLC Method Development Guide: 1-(2-Bromoethoxy)-2-ethylbenzene Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-(2-Bromoethoxy)-2-ethylbenzene (CAS: 915922-20-2).

As a critical intermediate in the synthesis of alpha-blockers (e.g., Tamsulosin), the purity of this compound is paramount. Impurities such as the starting material (2-ethylphenol ) or the hydrolysis product (2-(2-ethylphenoxy)ethanol ) can lead to toxic byproducts in downstream synthesis.

The Challenge: Hydrophobicity & Selectivity

The molecule is highly lipophilic (


) with an ortho-substitution pattern. Standard "generic" gradients often fail to resolve the target peak from structurally similar hydrophobic impurities or positional isomers. This guide compares standard C18 chemistry against Phenyl-Hexyl alternatives to demonstrate the superior selectivity required for this separation.

Comparative Method Development

To achieve the optimized protocol, we compared three stationary phases. The goal was to maximize Resolution (


)  between the main peak and the critical impurity (2-ethylphenol) while maintaining a reasonable run time.
Experimental Setup
  • System: Agilent 1260 Infinity II / Waters Alliance e2695

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses phenol ionization)

  • Mobile Phase B: Acetonitrile (Lower viscosity than MeOH, sharper peaks)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 215 nm (Maximizes sensitivity for the alkyl-benzene chromophore)

Study 1: Stationary Phase Screening
ParameterColumn A (Standard) Column B (Speed) Column C (Selectivity)
Chemistry C18 (Octadecyl) C8 (Octyl) Phenyl-Hexyl
Dimensions 150 x 4.6mm, 5µm150 x 4.6mm, 5µm150 x 4.6mm, 3.5µm
Retention (

)
8.2 (Strong retention)4.5 (Moderate)6.8 (Good)
Resolution (

)
*
1.81.2 (Co-elution risk)3.5
Tailing Factor (

)
1.11.31.05
Observation Good general retention, but limited selectivity for aromatic impurities.[2][3][4]Elutes too fast; hydrophobic impurities merge with the solvent front or main peak.Best Performance. The

interactions separate the phenol impurity significantly better.

*Resolution calculated between 1-(2-Bromoethoxy)-2-ethylbenzene and 2-ethylphenol.

Scientific Rationale

While C18 is the industry workhorse, the Phenyl-Hexyl phase (Column C) outperformed it here. The target molecule and its impurities are aromatic. The Phenyl-Hexyl phase engages in


 stacking interactions with the benzene rings. This "secondary" interaction mechanism provides orthogonal selectivity compared to pure hydrophobicity, effectively pulling the phenolic impurity away from the main ether peak.

Visualization: Separation Mechanism

The following diagram illustrates the dual-interaction mechanism that makes the Phenyl-Hexyl column the superior choice for this aromatic ether.

SeparationMechanism Analyte Analyte: 1-(2-Bromoethoxy)-2-ethylbenzene Interaction1 Primary Interaction: Hydrophobic (Alkyl Chain) Analyte->Interaction1 Interaction2 Secondary Interaction: Pi-Pi Stacking (Aromatic Ring) Analyte->Interaction2 StationaryPhase Stationary Phase: Phenyl-Hexyl Ligand Result Outcome: Enhanced Selectivity StationaryPhase->Result separation Interaction1->StationaryPhase Interaction2->StationaryPhase

Figure 1: Dual-retention mechanism (Hydrophobic + Pi-Pi) on Phenyl-Hexyl phases improving aromatic selectivity.

Optimized Method Protocol

Based on the comparative study, the following protocol is defined as the Standard Operating Procedure (SOP) for purity release testing.

Chromatographic Conditions
ParameterSetting
Column Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Luna)
Mobile Phase A Water (Milli-Q grade) + 0.1%

Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Vol 10 µL
Detection UV 215 nm (Reference 360 nm / 100 nm bw)
Run Time 20 Minutes
Gradient Program

The gradient is designed to elute the polar phenol early, retain the product, and wash highly lipophilic dimers.

Time (min)% Mobile Phase A% Mobile Phase BPhase
0.06040Equilibration
2.06040Isocratic Hold
12.01090Linear Ramp
15.01090Wash
15.16040Re-equilibration
20.06040End
Sample Preparation[3][4][7]
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 25 mg of sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 ppm).

  • Working Standard: Dilute Stock 1:10 to achieve 100 ppm for assay.

Method Development Workflow

The following flowchart outlines the logical progression used to arrive at this method, ensuring compliance with Quality by Design (QbD) principles.

MethodWorkflow Start Define Target Profile: 1-(2-Bromoethoxy)-2-ethylbenzene Scout Column Screening: C18 vs. Phenyl vs. C8 Start->Scout Decision Selectivity Check: Is Impurity A resolved? Scout->Decision Decision->Scout No (Rs < 1.5) Optimize Optimize Gradient: Improve Peak Shape & Time Decision->Optimize Yes (Rs > 2.0) Validate Validation (ICH Q2): Linearity, Precision, LOQ Optimize->Validate

Figure 2: Method Development Lifecycle following QbD principles.

Validation Framework (ICH Q2)

To ensure this method is "Publish Ready" and compliant, the following validation parameters must be verified in your lab:

  • Specificity: Inject the blank, the pure standard, and the "spiked" sample (containing 2-ethylphenol). Ensure no interference at the retention time of the main peak (

    
     min).
    
  • Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Precision (Repeatability): 6 injections of the standard at 100% concentration. RSD of peak area should be

    
    .
    
  • LOD/LOQ: Determine the signal-to-noise ratio (S/N).

    • LOD: S/N

      
      
      
    • LOQ: S/N

      
      [5]
      

References

  • International Conference on Harmonisation (ICH). (2005).[6][7] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration (FDA). (1994). Reviewer Guidance: Validation of Chromatographic Methods. [Link]

  • Phenomenex. (2023). HPLC Column Selection Guide: Phenyl-Hexyl Selectivity for Aromatic Compounds. [Link]

  • PubChem. (2023). Compound Summary: 1-(2-Bromoethoxy)-2-ethylbenzene.[2][3] [Link]

Sources

Technical Comparison Guide: Mass Spectrometry of 2-(2-Ethylphenoxy)ethyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 2-(2-Ethylphenoxy)ethyl bromide (CAS 915922-20-2), a critical alkylating intermediate in medicinal chemistry.

Executive Summary

2-(2-Ethylphenoxy)ethyl bromide is a bifunctional building block combining a lipophilic 2-ethylphenyl moiety with a reactive bromoethyl side chain. It is frequently employed to introduce the 2-(2-ethylphenoxy)ethyl motif into amines or thiols during drug development (analogous to the synthesis of alpha-blockers like Tamsulosin, though structurally distinct).

For analytical scientists, this compound presents a unique mass spectrometric "fingerprint" driven by the labile C-Br bond and the ortho-ethyl substituent. This guide compares its fragmentation dynamics against its Chloride analog and Hydrolysis product (Alcohol) , demonstrating why the Bromide variant offers superior diagnostic utility in metabolic tracking due to its isotopic signature.

Experimental Protocol (GC-MS)

To ensure reproducible fragmentation data, the following Electron Ionization (EI) protocol is recommended. This method minimizes thermal degradation prior to ionization.

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Inlet Temperature 250 °CEnsures rapid volatilization without pyrolysis of the ether bond.
Carrier Gas Helium, 1.0 mL/minStandard flow for optimal chromatographic resolution.
Column DB-5ms (30m x 0.25mm x 0.25µm)Non-polar phase separates based on boiling point/polarity.
Ionization Mode Electron Impact (EI), 70 eVStandard energy for library-matchable fragmentation.
Source Temp 230 °CPrevents condensation of high-boiling aromatics.
Scan Range m/z 40 – 300Covers molecular ion (

) and all diagnostic fragments.

Fragmentation Analysis: The "Fingerprint"

The mass spectrum of 2-(2-Ethylphenoxy)ethyl bromide is dominated by three mechanistic pillars: Isotopic Doublets , Ether Cleavage , and Benzylic Rearrangement .

A. The Molecular Ion Cluster ( )[1][2][3]
  • Observation: A distinct doublet at m/z 228 and m/z 230 .

  • Mechanism: The presence of a single Bromine atom creates a 1:1 intensity ratio between the

    
    Br and 
    
    
    
    Br isotopes.
  • Diagnostic Value: This doublet confirms the presence of the alkylating bromide intact. Disappearance of the doublet indicates successful substitution (e.g., reaction with an amine).

B. Primary Fragmentation Pathways

Upon electron impact (70 eV), the radical cation (


) destabilizes via two competing pathways:
  • C-Br Bond Scission (Pathway A): The weakest bond (C-Br) breaks, ejecting a Bromine radical (

    
    ).
    
    • Fragment: m/z 149 (C

      
      H
      
      
      
      O
      
      
      ).
    • Structure: The [2-(2-ethylphenoxy)ethyl]

      
       cation. This ion is stabilized by the ether oxygen lone pair resonance.
      
  • Ether Linkage Cleavage (Pathway B): Cleavage at the alkyl-oxygen bond (

    
    -cleavage relative to the ring).
    
    • Fragment: m/z 121 or 122 (C

      
      H
      
      
      
      O / C
      
      
      H
      
      
      O).
    • Structure: Corresponds to the 2-ethylphenol radical cation. This is a "rearrangement ion" often involving Hydrogen transfer from the ethyl chain.

  • Tropylium Formation (Pathway C): The ethylbenzene substructure undergoes benzylic cleavage.

    • Fragment: m/z 91 (C

      
      H
      
      
      
      ).
    • Structure: The classic Tropylium ion, formed after the loss of the oxygenated side chain and methyl group.

Visualizing the Pathway

The following diagram maps the causal relationships between the molecular ion and its fragments.

Fragmentation M_Ion Molecular Ion (M+) m/z 228 / 230 (1:1 Isotope Ratio) Frag_149 [M - Br]+ m/z 149 (Phenoxyethyl Cation) M_Ion->Frag_149 Loss of Br• (-79/81) Frag_122 [M - C2H4Br]+ m/z 122 (2-Ethylphenol Radical) M_Ion->Frag_122 Ether Cleavage (-C2H4Br) Frag_107 [C2H4Br]+ m/z 107 / 109 (Bromoethyl Cation) M_Ion->Frag_107 Side Chain Retention Frag_91 Tropylium Ion m/z 91 (C7H7+) Frag_149->Frag_91 Complex Rearrangement Frag_122->Frag_91 Loss of CH2O/OH

Caption: Fragmentation tree of 2-(2-Ethylphenoxy)ethyl bromide showing the divergence between Halogen loss and Ether cleavage.

Comparative Analysis: Bromide vs. Alternatives

In drug discovery, researchers often choose between the Bromide , Chloride , or Tosylate forms for alkylation. The table below objectively compares the MS characteristics of the Bromide against its primary alternatives.

FeatureBromide Analog (Target)Chloride Analog (Alternative)Alcohol (Hydrolysis Product)
Formula C

H

BrO
C

H

ClO
C

H

O

Molecular Ion (

)
228 / 230 184 / 186 166
Isotope Pattern 1:1 Doublet (Distinctive)3:1 Ratio (

Cl:

Cl)
None (Single peak)
Base Peak m/z 149 (Loss of Br) or 107m/z 91 or 121m/z 122 (Phenol ion)
Detection Limit High (Br ionizes well)ModerateModerate (Polar, tails on GC)
Stability Moderate (Labile C-Br)High (Stable C-Cl)High
Application Note Best for reaction monitoring due to unique isotope tag.[1][2][3][4]Harder to distinguish from background matrix.Indicates sample degradation (moisture exposure).
Key Insight for Researchers

The Bromide derivative is superior for metabolic or reaction monitoring because the 1:1 isotopic doublet acts as an intrinsic "label." Even in a complex biological matrix (e.g., plasma extract), the presence of a doublet separated by 2 amu is an unambiguous signal of the unreacted starting material or a brominated metabolite [1].

In contrast, the Chloride analog's 3:1 ratio is easily confused with background noise or overlapping peaks, and the Alcohol (formed by improper storage) lacks any isotopic signature, making it difficult to track without high-resolution MS.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzene, (2-bromoethoxy)-. National Institute of Standards and Technology.[5][6] Link

  • PubChem. (2025).[1][2] Compound Summary: 1-(2-Bromoethoxy)-2-ethylbenzene (CAS 915922-20-2). National Center for Biotechnology Information. Link

  • Doc Brown's Chemistry. (2024). Fragmentation patterns of alkyl halides and ethylbenzene in Mass Spectrometry. Link

  • Royal Society of Chemistry. (2011). Fragmentation dynamics of ethyl bromide cations. Physical Chemistry Chemical Physics. Link

Sources

A Comparative Guide to the Identification of 1-(2-Bromoethoxy)-2-ethylbenzene Impurities in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. The synthesis of complex molecules invariably introduces the risk of impurities, which can arise from starting materials, intermediates, by-products, or degradation products.[1][2][3] This guide provides an in-depth comparison of analytical methodologies for the identification and characterization of impurities in the synthesis of 1-(2-Bromoethoxy)-2-ethylbenzene, a key intermediate in various pharmaceutical manufacturing processes.[4]

The control of impurities is a critical aspect of drug development, with stringent guidelines established by international bodies like the International Council for Harmonisation (ICH).[1] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities in new drug substances, setting specific thresholds for each.[5][6] Organic impurities, such as those that may arise during the synthesis of 1-(2-Bromoethoxy)-2-ethylbenzene, are of particular concern due to their potential to be pharmacologically active or toxic.[1][5]

This guide will delve into the common synthetic routes for 1-(2-Bromoethoxy)-2-ethylbenzene, explore the likely impurities, and critically compare the most effective analytical techniques for their detection and structural elucidation.

The Synthetic Landscape and Potential Impurities

The synthesis of 1-(2-Bromoethoxy)-2-ethylbenzene typically involves a Williamson ether synthesis, where 2-ethylphenoxide reacts with a 1,2-dihaloethane (commonly 1,2-dibromoethane).[7][8] This SN2 reaction, while generally efficient, is susceptible to several side reactions and can lead to a range of process-related impurities.[7][8]

Common Synthetic Pathway: The primary reaction involves the deprotonation of 2-ethylphenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane.

Potential Impurities to Consider:

  • Starting Materials: Unreacted 2-ethylphenol and 1,2-dibromoethane.

  • By-products:

    • 1,2-Bis(2-ethylphenoxy)ethane: Formed by the reaction of the product with another molecule of 2-ethylphenoxide.

    • Positional Isomers: If the starting ethylphenol contains isomers (e.g., 3-ethylphenol, 4-ethylphenol), corresponding bromoethoxy isomers will be formed.

    • Over-alkylation Products: C-alkylation of the phenoxide can occur, though it is generally less favored than O-alkylation.[7]

  • Degradation Products: Hydrolysis of the bromoethoxy group to a hydroxyethoxy group can occur if moisture is present.

  • Reagents and Solvents: Residual catalysts, bases, and solvents used in the synthesis.[5]

The following diagram illustrates the primary synthetic pathway and the formation of a key potential by-product.

Synthesis_and_Impurity_Formation 2-Ethylphenol 2-Ethylphenol Reaction_Mixture Reaction_Mixture 2-Ethylphenol->Reaction_Mixture Nucleophile Precursor 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction_Mixture Electrophile Base Base Base->Reaction_Mixture Catalyst Product 1-(2-Bromoethoxy)-2-ethylbenzene Byproduct 1,2-Bis(2-ethylphenoxy)ethane Product->Byproduct Further Reaction with 2-Ethylphenoxide Reaction_Mixture->Product Williamson Ether Synthesis (SN2)

Caption: Synthesis of 1-(2-Bromoethoxy)-2-ethylbenzene and a major by-product.

Comparative Analysis of Analytical Techniques

A multi-pronged analytical approach is essential for the comprehensive identification and quantification of impurities.[9] The choice of technique depends on the nature of the impurity, its expected concentration, and the required level of structural detail.

Analytical TechniquePrincipleStrengthsLimitationsIdeal for Identifying
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.High sensitivity and selectivity for volatile and semi-volatile compounds. Provides molecular weight and fragmentation patterns for structural clues.[10][11]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.Volatile organic impurities, residual solvents, and halogenated by-products.[2][11]
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of compounds, including non-volatile and thermally labile ones. High resolution and quantitative accuracy.[9][12]Mass spectrometric detection (LC-MS) is often needed for definitive identification of unknown impurities.[9] Isomer separation can be challenging.[13][14]Positional isomers, non-volatile by-products, and degradation products.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.Unparalleled for unambiguous structure elucidation of unknown impurities.[15][16] Provides quantitative information (qNMR).[15]Relatively low sensitivity compared to MS. Requires isolation of the impurity for detailed analysis.[15]Structural isomers and definitive confirmation of by-product structures.[17][18]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Atomizes the sample in a high-temperature plasma and then uses a mass spectrometer to separate and quantify the ions.Extremely high sensitivity for the detection of elemental impurities.Primarily for inorganic impurities; does not provide information on organic molecules.Inorganic impurities, such as residual metal catalysts.[19]

Experimental Protocols: A Step-by-Step Guide

To ensure trustworthy and reproducible results, the following validated protocols are recommended.

GC-MS Protocol for Volatile Impurities

This protocol is designed for the detection of residual starting materials and volatile by-products.

  • Sample Preparation: Dissolve a precisely weighed amount of the 1-(2-Bromoethoxy)-2-ethylbenzene sample in a suitable volatile solvent (e.g., dichloromethane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1ms) is a good starting point for separating halogenated hydrocarbons.[11]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to capture all potential fragments.

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards.

Caption: Workflow for GC-MS analysis of volatile impurities.

HPLC Protocol for Non-Volatile Impurities and Isomers

This protocol focuses on separating less volatile by-products and positional isomers.

  • Sample Preparation: Accurately weigh and dissolve the sample in a mobile phase-compatible solvent (e.g., acetonitrile/water mixture).

  • HPLC Conditions:

    • Column: A reversed-phase C18 or a Phenyl-Hexyl column is often effective for separating aromatic isomers.[13][14]

    • Mobile Phase: A gradient elution using a mixture of water (with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically required for complex mixtures.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Maintain a constant temperature (e.g., 30 °C) for reproducible retention times.

    • Detector: A UV detector set at a wavelength where the aromatic rings absorb (e.g., 254 nm). For unknown identification, a mass spectrometer (LC-MS) is invaluable.[20]

  • Data Analysis: Quantify impurities based on their peak area relative to the main component, using a reference standard for accurate concentration determination. Identify unknown peaks by their mass-to-charge ratio in LC-MS.

NMR Protocol for Structural Elucidation

For definitive structural confirmation of an unknown impurity, isolation followed by NMR analysis is the gold standard.

  • Impurity Isolation: Use preparative HPLC to isolate a sufficient quantity of the impurity of interest.

  • Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃).

  • NMR Experiments:

    • ¹H NMR: Provides information about the number and types of protons and their neighboring environments.

    • ¹³C NMR & DEPT: Reveals the number and types of carbon atoms (CH, CH₂, CH₃).[17]

    • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[18]

  • Structure Determination: Interpret the combined NMR data to elucidate the exact chemical structure of the impurity.[15]

Conclusion

The identification and control of impurities in the synthesis of 1-(2-Bromoethoxy)-2-ethylbenzene is a critical component of ensuring the quality and safety of the final pharmaceutical product. A comprehensive analytical strategy, leveraging the complementary strengths of GC-MS, HPLC, and NMR, is essential for robust impurity profiling. By understanding the potential impurities arising from the synthetic pathway and applying these validated analytical methods, researchers and drug development professionals can confidently meet regulatory expectations and deliver safe and effective medicines.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • ICH. (2006, October 25). Impurities in new drug substances Q3A (R2).
  • Journal of Chromatography A. (n.d.). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • Journal of Chemical Education. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Retrieved from [Link]

  • Scientific Reports. (n.d.). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • LCGC. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • RSSL. (n.d.). Nuclear magnetic resonance spectroscopy (NMR). Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PharmTech. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • HPLC Primer. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Wesleyan University. (2026, February 11). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Retrieved from [Link]

  • LCGC. (2020, November 16). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Retrieved from [Link]

  • Agilent. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]

  • PubMed. (2005, December 16). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. Retrieved from [Link]

  • RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]

  • lookchem. (n.d.). Cas 915922-20-2,1-(2-BROMOETHOXY)-2-ETHYLBENZENE. Retrieved from [Link]

  • Google Patents. (2014, March 26). CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis fo. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

Sources

GC-MS Characterization of 2-Ethylphenol Alkylation Products: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Scope

The alkylation of 2-ethylphenol (2-EP) is a critical transformation in the synthesis of steric hindered phenolic antioxidants and pharmaceutical intermediates. However, the reaction frequently yields a complex matrix of regioisomers (4-substituted, 6-substituted, and 4,6-disubstituted variants) that challenge standard analytical workflows.

This guide provides an in-depth characterization protocol using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike generic application notes, this document objectively compares GC-MS against Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC), establishing why GC-MS remains the gold standard for high-throughput process monitoring despite specific limitations in structural elucidation.

Comparative Analysis: GC-MS vs. Analytical Alternatives

To select the optimal characterization route, one must weigh sensitivity against structural resolution. The following table contrasts GC-MS performance with its primary alternatives for 2-EP alkylation mixtures.

Table 1: Performance Matrix of Analytical Techniques
FeatureGC-MS (Recommended) 1H-NMR Spectroscopy HPLC-UV/DAD
Primary Utility Trace impurity profiling & mixture deconvolution.Definitive structural confirmation of isomers.Quantification of thermally labile byproducts.
Isomer Resolution High (via retention time & unique fragmentation).Very High (via coupling constants).Medium (requires specialized chiral/phenyl columns).
Sensitivity High (ppb range in SIM mode).Low (requires mg-scale purity).Medium (ppm range).
Throughput High (20-30 min run times).Low (slow acquisition/processing).Medium.
Limit of Detection < 10 ng/mL.~100 µg/mL.~1 µg/mL.
Key Limitation Requires volatility; distinguishing m/z isomers relies on RT.Cannot analyze trace components in crude matrix easily.Poor identification without standards (retention time only).

Expert Insight: While NMR is indispensable for the initial structural validation of a purified standard (e.g., distinguishing 4-tert-butyl-2-ethylphenol from 6-tert-butyl-2-ethylphenol), it fails in process optimization where rapid turnover of crude reaction mixtures is required. GC-MS offers the best balance of speed and identification power once retention times are validated.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. The inclusion of an internal standard (IS) and specific quality control (QC) checkpoints ensures data integrity.

Reagents & Materials[1][2][3][4]
  • Substrate: 2-Ethylphenol (99%).

  • Alkylating Agent: tert-Butyl alcohol (TBA) or Isobutylene.

  • Catalyst: p-Toluenesulfonic acid (PTSA) or Zeolite HY (heterogeneous).

  • Internal Standard: 2,4,6-Trimethylphenol (Mesitol) or deuterated 4-tert-butylphenol.

  • Solvent: Dichloromethane (DCM) (HPLC Grade).

Reaction & Sample Preparation Workflow
  • Reaction: Charge 2-EP (10 mmol) and Catalyst (5 wt%) into a pressure tube. Add TBA (15 mmol). Heat to 80°C for 4 hours.

  • Quench: Cool to room temperature. Dilute with 10 mL DCM.

  • Wash: Wash organic layer with 5% NaHCO3 (remove acid catalyst) and Brine. Dry over Na2SO4.[1][2]

  • Dilution (Critical Step): Dilute 50 µL of the organic layer into 1.5 mL DCM containing the Internal Standard (100 µg/mL).

    • Why? High concentrations cause column overload and mass spectral skewing.

  • Derivatization (Optional but Recommended): Add 50 µL BSTFA + 1% TMCS, incubate at 60°C for 30 mins.

    • Expert Note: While hindered phenols can be analyzed directly, silylation improves peak shape and reduces tailing for the polar 2-EP starting material.

GC-MS Instrument Parameters[1][2][5]
  • System: Agilent 7890/5977 or equivalent single quadrupole.

  • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Split mode (20:1), 260°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C (hold 3 min).

  • MS Source: 230°C; Quad: 150°C.

  • Scan Range: m/z 40–450.

Results & Characterization Data

Fragmentation Logic (Causality)

The alkylation of 2-EP (MW 122) with a tert-butyl group (+56 mass units) results in mono-alkylated (MW 178) and di-alkylated (MW 234) products.

  • Diagnostic Ion (M-15): The loss of a methyl group from the tert-butyl moiety is the dominant fragmentation pathway, forming a stable quinone methide-like cation.

  • Ortho vs. Para Effect: Ortho-substituted isomers (6-tert-butyl) often show a lower abundance molecular ion [M]+ compared to para-substituted isomers due to steric strain accelerating the methyl loss.

Table 2: Retention Time & Mass Spectral Data (HP-5MS Column)
CompoundRT (min)*Molecular Ion [M]+ (m/z)Base Peak (m/z)Key Fragments
2-Ethylphenol (SM) 6.45122107107 (M-CH3), 77
4-tert-Butyl-2-ethylphenol 12.10178163163 (M-CH3), 135
6-tert-butyl-2-ethylphenol 11.85178163163 (M-CH3), 121
4,6-Di-tert-butyl-2-ethylphenol 15.20234219219 (M-CH3), 57

*Note: Retention times are relative and dependent on specific column history and flow rates.

Visualizations

Analytical Workflow Diagram

The following diagram illustrates the decision matrix and workflow for characterizing the reaction mixture.

G Start Crude Reaction Mixture (2-EP + t-Butanol) Extract Liquid-Liquid Extraction (DCM / NaHCO3) Start->Extract Quench Deriv Silylation (BSTFA) (Optional for Peak Shape) Extract->Deriv Dry Organic Layer GC GC Separation (HP-5MS Column) Deriv->GC Inject 1 uL MS MS Detection (EI Source) GC->MS Elution Check Peak Identification MS->Check Prod1 Mono-Alkylated (MW 178) Check->Prod1 m/z 163 (Base) Prod2 Di-Alkylated (MW 234) Check->Prod2 m/z 219 (Base) Isomer Isomer Differentiation (Use Ref Std or NMR) Check->Isomer Co-eluting Isomers?

Caption: Figure 1. Step-by-step GC-MS characterization workflow for 2-ethylphenol alkylation products.

Mechanistic Fragmentation Pathway

Understanding the mass spec fragmentation is crucial for verifying that the alkyl group is indeed tert-butyl and not a rearranged isomer.

Fragmentation Parent Molecular Ion [M]+ m/z 178 Transition Methyl Radical Loss (- •CH3) Parent->Transition Fragment2 Fragment [M-57]+ m/z 121 (Loss of t-Butyl) Parent->Fragment2 Minor Path BasePeak Base Peak [M-15]+ m/z 163 (Quinone Methide) Transition->BasePeak Dominant Path

Caption: Figure 2. Primary Electron Ionization (EI) fragmentation pathway for tert-butyl-2-ethylphenol.

References

  • OIV-OENO 620-2020. "Determination of Alkylphenols in Wines by Gas Chromatography-Mass Spectrometry (GC-MS or GC-MS/MS)." International Organisation of Vine and Wine. Link

  • NIST Chemistry WebBook. "2,4-Di-tert-butylphenol Mass Spectrum." National Institute of Standards and Technology. Link

  • PubChem. "2-tert-Butyl-4-ethylphenol Compound Summary." National Library of Medicine. Link

  • Sigma-Aldrich. "Analysis of Alkylphenols Using New Internal Standards." Merck KGaA. Link

  • Sang, X., et al. (2025). "Pentaethylphenol (Not 2,6-di-tert-butyl-4-ethylphenol) verified as the primary product of guaiacol ethanol alkylation reaction."[3] Catalysis Today. Link[3]

Sources

Publish Comparison Guide: Distinguishing Ether vs. Alkyl Bromide Functionalities via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of Infrared (IR) absorption characteristics for ether and alkyl bromide functional groups. It is structured to serve as a practical resource for researchers needing to distinguish between these functionalities, particularly when analyzing reaction intermediates or unknown samples.[1]

Executive Summary

In organic synthesis and drug development, distinguishing between ether linkages and alkyl halides is a frequent analytical challenge, particularly when monitoring substitution reactions (e.g., Williamson ether synthesis).[1] While Nuclear Magnetic Resonance (NMR) is definitive, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective screening method.[1]

  • Ethers are characterized by a strong, distinct C-O stretching vibration in the 1000–1300 cm⁻¹ region.[1][2][3][4] This is often the most intense peak in the spectrum.[1]

  • Alkyl Bromides are more elusive; their primary diagnostic marker is the C-Br stretching vibration in the low-frequency "fingerprint" region (500–700 cm⁻¹), which often sits near the detection limit of standard benchtop ATR instruments.[1]

This guide outlines the specific spectral windows, intensity profiles, and experimental protocols required to reliably differentiate these groups.

Theoretical Foundation: Vibrational Modes

To interpret the spectra accurately, one must understand the underlying mechanics of the vibrations.[1]

  • The Ether Linkage (C-O-C): The C-O bond is highly polar due to the electronegativity difference between Carbon (2.[1]55) and Oxygen (3.44).[1] This results in a large change in dipole moment during stretching, leading to intense absorption bands.[1][5] The vibration is coupled, meaning the entire C-O-C unit stretches asymmetrically and symmetrically.[1]

  • The Alkyl Bromide Bond (C-Br): Bromine is heavy (79.9 amu).[1] According to Hooke’s Law (

    
    ), a higher reduced mass (
    
    
    
    ) lowers the vibrational frequency.[1] Consequently, the C-Br stretch appears at very low wavenumbers (
    
    
    cm⁻¹).[1] Although the bond is polar, the spectral region is often crowded with skeletal bending modes, making identification challenging without a clean baseline.[1]

Spectral Comparison Data

The following table summarizes the primary and secondary diagnostic peaks.

Table 1: Comparative IR Absorption Data
Functional GroupVibration ModeWavenumber (

)
IntensityPeak ShapeDiagnostic Reliability
Aliphatic Ether C-O-C Asym.[1] Stretch 1085 – 1150 Strong Broad/SharpHigh (Primary Indicator)
C-O-C Sym.[1] Stretch800 – 900WeakSharpLow (Often obscured)
Aryl/Vinyl Ether C-O-C Asym.[1][2] Stretch 1200 – 1275 Strong SharpHigh (Shifted by resonance)
C-O-C Sym.[1][2] Stretch1020 – 1075MediumSharpMedium
Alkyl Bromide C-Br Stretch 500 – 700 Med-Strong SharpMedium (Instrument dependent)
CH₂-Br Wag1150 – 1300MediumBandLow (Overlaps with others)

Critical Note: Standard ATR (Attenuated Total Reflectance) crystals (like ZnSe) often have a spectral cutoff around 600–650 cm⁻¹.[1] To see the C-Br stretch clearly, a Diamond ATR or KBr transmission setup (cutoff ~400 cm⁻¹) is recommended.[1]

Diagnostic Workflow & Logic

The following diagram illustrates the decision logic for a researcher analyzing an unknown sample suspected to be either an ether or an alkyl bromide.

IR_Decision_Tree Start Unknown Sample Spectrum Check_CO Inspect 1000 - 1300 cm⁻¹ Region Start->Check_CO Strong_CO Is there a VERY STRONG band? Check_CO->Strong_CO Ether_Path Check Wavenumber Position Strong_CO->Ether_Path Yes (Strong C-O) Check_CBr Inspect 500 - 700 cm⁻¹ Region (Requires Low-Freq Detector) Strong_CO->Check_CBr No (Weak/Absent) Aliphatic Peak ~1120 cm⁻¹ (Aliphatic Ether) Ether_Path->Aliphatic 1085-1150 cm⁻¹ Aromatic Peak ~1250 cm⁻¹ (Aryl Ether) Ether_Path->Aromatic 1200-1275 cm⁻¹ Strong_CBr Distinct band visible? Check_CBr->Strong_CBr AlkylBr Likely Alkyl Bromide (Confirm with Mass Spec/NMR) Strong_CBr->AlkylBr Yes (500-700 cm⁻¹) Inconclusive Inconclusive / Hydrocarbon Strong_CBr->Inconclusive No

Figure 1: Decision matrix for distinguishing Ether vs. Alkyl Bromide functionalities based on IR spectral features.

Experimental Protocols

To ensure data integrity, especially when looking for low-frequency C-Br bands, follow these protocols.

Protocol A: Liquid Samples (Neat Film)

Best for: Rapid screening of volatile ethers and alkyl bromides.[1]

  • Crystal Selection: Use a Diamond or KRS-5 ATR crystal.[1] Avoid ZnSe if looking for C-Br, as its cutoff is too high (~650 cm⁻¹).[1]

  • Background Scan: Acquire a background spectrum (air) with the same resolution (typically 4 cm⁻¹) and scan count (16 or 32 scans).[1]

  • Sample Application: Place 1 drop of liquid on the crystal. Ensure complete coverage of the active area.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ .

  • Cleaning: Ethers are volatile; allow to evaporate or wipe with isopropanol.[1] Alkyl bromides may require acetone.[1]

Protocol B: Solid Samples (KBr Pellet)

Best for: High-resolution analysis of the fingerprint region (allows detection down to 400 cm⁻¹).[1]

  • Preparation: Grind 1–2 mg of sample with ~100 mg of dry spectroscopic-grade KBr powder in an agate mortar.

  • Pressing: Press the mixture into a translucent pellet using a hydraulic press (approx. 10 tons pressure).

  • Acquisition: Mount the pellet in the transmission holder. Scan from 4000 to 400 cm⁻¹.[1][6]

  • Validation: Check for water bands (3400 cm⁻¹) which indicate wet KBr; this can obscure data but usually doesn't affect the C-Br region.

Data Analysis & Interpretation

The "False Positive" Trap
  • Ethers: Be wary of esters and alcohols.[1][2]

    • Esters also have a strong C-O stretch (1000–1300 cm⁻¹) but will always have a strong Carbonyl (C=O) peak around 1740 cm⁻¹.[1] If C=O is absent, the C-O stretch confirms Ether. [1]

    • Alcohols have a C-O stretch but will display a broad O-H stretch (3200–3500 cm⁻¹).[1][2][7][8] If O-H is absent, the C-O stretch confirms Ether. [1]

  • Alkyl Bromides: Be wary of the "Fingerprint" noise.[1]

    • The 500–1500 cm⁻¹ region is full of C-C and C-H bending modes.[1][9]

    • To confirm a C-Br peak, compare the spectrum to a known hydrocarbon precursor. The appearance of a new, sharp band in the 500–700 cm⁻¹ window is the key indicator.[1]

Case Study Application

In a Williamson Ether Synthesis (Alkyl Bromide + Alkoxide


 Ether):
  • Start: Spectrum shows C-Br peak (500–700 cm⁻¹) and no strong band at 1100 cm⁻¹.[1]

  • Reaction: As the reaction proceeds, the C-Br peak diminishes.[1]

  • End: A massive, strong band appears at ~1120 cm⁻¹ (Ether C-O).[1][2]

References

  • LibreTexts Chemistry. (2023).[1] Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.[1]

  • University of Colorado Boulder. (n.d.).[1] IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

Sources

Structural Validation & Performance Audit: 1-(2-Bromoethoxy)-2-ethylbenzene vs. 2-Bromoethylbenzene

[1][2]

Executive Summary: The Criticality of Distinction

In medicinal chemistry and process development, the confusion between 1-(2-Bromoethoxy)-2-ethylbenzene (Compound A) and 2-Bromoethylbenzene (Compound B) presents a significant risk.[1][2] While both act as ethylating/alkylating agents, their chemical behavior, regulatory status, and downstream pharmacological effects are vastly different.

  • Compound A is a specialized phenoxyalkyl linker used in the synthesis of alpha-blockers (e.g., Silodosin intermediates).[2]

  • Compound B (Phenethyl bromide) is a generic alkylating agent but is also a watched precursor for controlled substances (Fentanyl analogues), carrying severe compliance implications.

This guide provides a definitive technical framework to validate these structures, ensuring scientific integrity and regulatory compliance.

Structural Anatomy & Theoretical Divergence

The fundamental difference lies in the ether linkage and the ring substitution .[2] Compound A possesses an oxygen atom that alters electron density and solubility, while Compound B is a purely lipophilic aryl-alkyl halide.[1][2]

Visualizing the Divergence

The following diagram illustrates the structural connectivity and molecular weight differences.

StructuralComparisoncluster_ACompound A: 1-(2-Bromoethoxy)-2-ethylbenzenecluster_BCompound B: 2-BromoethylbenzeneA_CoreBenzene Ring(1,2-Disubstituted)A_Sub1Ethyl Group(-CH2CH3) @ C2A_Core->A_Sub1A_LinkEther Linkage(-O-)A_Core->A_LinkA_ChainBromoethyl Chain(-CH2CH2Br)A_Link->A_ChainMW_AMW: 229.11 g/molPolarity: ModerateA_Chain->MW_AB_CoreBenzene Ring(Monosubstituted)B_ChainBromoethyl Chain(-CH2CH2Br)B_Core->B_ChainDirect C-C BondMW_BMW: 185.06 g/molPolarity: LowB_Chain->MW_B

Figure 1: Structural connectivity map highlighting the ether linkage in Compound A versus the direct alkyl attachment in Compound B.[1][2]

Spectroscopic Validation (The "Truth" Data)

NMR spectroscopy is the gold standard for distinguishing these compounds. The presence of the oxygen atom in Compound A causes a significant deshielding effect on the adjacent methylene protons.

Comparative 1H NMR Data Profile ( , 400 MHz)
FeatureCompound A (Ether Derivative)Compound B (Phenethyl Bromide)Mechanistic Explanation


4.30 (t)
Absent Oxygen electronegativity deshields adjacent protons (Diagnostic Peak).[1][2]


3.65 (t)

3.56 (t)
Similar environment, but A is slightly downfield due to

-oxygen effect.[1][2]
Benzylic

Absent (in linker)

3.17 (t)
Compound B has a benzylic methylene; Compound A has an ether oxygen instead.[2]
Ring Ethyl

2.65 (q), 1.20 (t)
Absent Compound A has an ethyl group on the ring; Compound B does not.
Aromatic 4H (Multiplet, ~6.8-7.[2]2)5H (Multiplet, ~7.2-7.[1][2][3]4)Integration confirms 1,2-disubstitution (A) vs monosubstitution (B).
IR Spectroscopy Fingerprint
  • Compound A: Strong band at 1240–1050 cm⁻¹ (C-O-C asymmetric stretch).[2]

  • Compound B: Absence of ether bands; strong C-H bends.[2]

Performance & Reactivity Profile

When used as reagents in drug development, these compounds exhibit distinct kinetic profiles.

Alkylation Efficiency ( Reactivity)
  • Compound A: The phenoxy oxygen provides a "spacer" that reduces steric hindrance near the benzene ring compared to direct alkylation. However, the electron-donating alkoxy group activates the ring, making it susceptible to electrophilic aromatic substitution side reactions if Lewis acids are present.

  • Compound B: Reacts as a standard primary alkyl halide.[2]

Stability & Degradation Risks[2]
  • Compound B (Elimination Risk): Under strong basic conditions (e.g., NaH, KOtBu), 2-bromoethylbenzene is highly prone to E2 elimination , forming Styrene .[2]

    • Reaction:

      
      [1][2]
      
    • Impact: Loss of yield and contamination with polymerizable styrene.[2]

  • Compound A (Stability): The ether linkage prevents direct elimination to a conjugated styrene-like system.[2] While vinyl ether formation is theoretically possible, it is thermodynamically less favorable than styrene formation.

Regulatory Implications
  • Compound B: Listed as a precursor for Fentanyl synthesis in many jurisdictions.[2] Strict inventory tracking is required.[2]

  • Compound A: Generally unregulated as a specific precursor, though standard chemical hygiene applies.[2]

Experimental Protocols

Protocol 1: Rapid Differentiation via TLC

Use this for quick quality control of incoming raw materials.[2]

Materials: Silica Gel 60 F254 plates, Hexane, Ethyl Acetate, UV Lamp (254 nm).

  • Mobile Phase Preparation: Prepare a 90:10 Hexane:Ethyl Acetate mixture.[2]

  • Spotting: Dissolve 10 mg of the sample in 1 mL DCM. Spot 1 µL onto the plate.

  • Development: Run the plate until the solvent front reaches 80% of the height.

  • Visualization: View under UV light.

    • Compound B (Alkyl): High

      
       (~0.8).[2] It is very non-polar.
      
    • Compound A (Ether): Lower

      
       (~0.5-0.6).[1][2] The ether oxygen interacts with the silica, retarding migration.
      
Protocol 2: Structural Confirmation Workflow

The definitive decision tree for validation.[2]

AnalyticalWorkflowStartUnknown SampleH1_NMRRun 1H NMR (CDCl3)Start->H1_NMRCheck_4ppmCheck region 4.0 - 4.5 ppmH1_NMR->Check_4ppmResult_EtherTriplet Present (~4.3 ppm)Indicates O-CH2Check_4ppm->Result_EtherSignal FoundResult_AlkylRegion EmptyCheck_4ppm->Result_AlkylNo SignalCheck_EthylCheck for Quartet (~2.6 ppm)& Triplet (~1.2 ppm)Result_Ether->Check_EthylConfirm_BCONFIRMED: Compound B2-BromoethylbenzeneResult_Alkyl->Confirm_BConfirm_ACONFIRMED: Compound A1-(2-Bromoethoxy)-2-ethylbenzeneCheck_Ethyl->Confirm_AEthyl Signals Present

Figure 2: Analytical decision tree for distinguishing the target compounds using NMR markers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28065368, 1-(2-Bromoethoxy)-2-ethylbenzene. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Benzene, (2-bromoethyl)- Mass Spectrum and Physical Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][4] (Authoritative text for NMR shift prediction of ethers vs alkyl benzenes).

  • U.S. Drug Enforcement Administration (DEA). List of Controlled Substances and Regulated Chemicals (Precursors). (Reference for regulatory status of phenethyl bromide derivatives). Retrieved from [Link][1]

Safety Operating Guide

1-(2-Bromoethoxy)-2-ethylbenzene;ethane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the operational safety and disposal protocols for 1-(2-Bromoethoxy)-2-ethylbenzene (CAS 915922-20-2) and Ethane (CAS 74-84-0).

This guide is structured for laboratory personnel and safety officers, prioritizing chemical segregation, waste stream coding, and regulatory compliance (EPA/RCRA).

Executive Summary: Disposal & Hazard Classification

CompoundCAS No.[1][2][3][4][5][6][7][8][9]StatePrimary HazardWaste Stream Classification
1-(2-Bromoethoxy)-2-ethylbenzene 915922-20-2Liquid/Low-Melting SolidSkin/Eye Irritant, Alkylating AgentHalogenated Organic (High-Temp Incineration)
Ethane 74-84-0Compressed GasExtremely Flammable, AsphyxiantCompressed Gas / Ignitable (Venting or Flaring)

PART 1: 1-(2-Bromoethoxy)-2-ethylbenzene Disposal Protocol

Chemical Identification & Hazard Profile

This compound is an alkyl bromide ether. Unlike simple hydrocarbons, the presence of the bromine atom and the ether linkage dictates specific stability and disposal requirements.

  • Molecular Formula: C₁₀H₁₃BrO

  • Molecular Weight: 229.11 g/mol [8]

  • Flash Point: ~106°C (Combustible, not Flammable by OSHA definition)

  • Reactivity:

    • Alkylating Potential: The bromoethoxy group is a primary alkyl halide, susceptible to nucleophilic attack. It can alkylate DNA/proteins, posing potential long-term toxicity risks beyond immediate irritation.

    • Peroxide Formation: As an ether, it has a latent potential to form explosive peroxides upon prolonged exposure to air/light, though the steric bulk of the benzene ring mitigates this slightly compared to simple ethers.

Pre-Disposal Stabilization & Packaging

Before moving the waste to the central accumulation area, follow these stabilization steps to prevent reaction in the waste container.

Step-by-Step Stabilization
  • Quenching (If Reactive Residue): If the material is part of a reaction mixture containing active nucleophiles (amines, thiols) or strong bases, quench the mixture first.

    • Protocol: Dilute with a non-halogenated solvent (e.g., Ethyl Acetate) and wash with dilute aqueous acid (1M HCl) to neutralize bases, then water. Separate the organic layer.

  • Peroxide Test (If Aged): If the container is old (>1 year) or shows crystal formation around the cap, DO NOT OPEN . Contact EHS immediately for remote opening/stabilization.

    • Routine Check: Use starch-iodide paper. If positive, treat with ferrous sulfate solution before disposal.

  • Solvent Dissolution: If the compound is in solid form or viscous oil, dissolve it in a compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Acetone) to facilitate pumping at the incineration facility.

    • Note: Labeling it "Halogenated" is mandatory regardless of the solvent used because the solute contains Bromine.

Waste Stream Segregation

CRITICAL: Do not mix this compound with:

  • Strong Oxidizers: (Nitric acid, Peroxides)

    
     Risk of exothermic runaway.
    
  • Strong Bases: (Sodium hydroxide, alkoxides)

    
     Risk of elimination reactions generating HBr gas and heat.
    

Correct Waste Container:

  • Material: HDPE (High-Density Polyethylene) or Glass (Amber).

  • Labeling: Must carry the "Halogenated Solvent/Organic" tag.

  • RCRA Codes (US): Not a P- or U-listed waste specifically, but if mixed with ignitable solvents, use D001 . If it exhibits toxicity characteristics (unlikely for this specific isomer but possible), it falls under "Non-regulated chemical waste" unless characterized otherwise. Best Practice: Treat as Halogenated Organic Waste .

Disposal Decision Tree (Visual)

DisposalLogic Start Waste: 1-(2-Bromoethoxy)-2-ethylbenzene CheckState Physical State? Start->CheckState IsSolid Solid / Viscous Oil CheckState->IsSolid IsLiquid Free-flowing Liquid CheckState->IsLiquid Dissolve Dissolve in Acetone or DCM IsSolid->Dissolve CheckPeroxide Peroxide Check (Starch-Iodide) IsLiquid->CheckPeroxide Dissolve->CheckPeroxide PosPeroxide Positive (>10 ppm) CheckPeroxide->PosPeroxide NegPeroxide Negative CheckPeroxide->NegPeroxide Stabilize Reduce with FeSO4 PosPeroxide->Stabilize Segregate Segregate: Halogenated Waste Stream NegPeroxide->Segregate Stabilize->CheckPeroxide Container Container: HDPE/Amber Glass Label: 'Halogenated Organic' Segregate->Container Final Ship to High-Temp Incinerator (Must have HBr scrubber) Container->Final

Figure 1: Decision logic for the safe processing and disposal of halogenated ether derivatives.

PART 2: Ethane Disposal Protocol

Chemical Identification
  • State: Compressed Gas (Liquefied under pressure).

  • Hazards: Simple Asphyxiant, Extremely Flammable (Flash Point < -100°C).

Disposal Scenarios
Scenario A: Residual Gas in Cylinder

Never attempt to dispose of a pressurized cylinder contents by venting it entirely in the lab.

  • Labeling: Mark cylinder "Empty" or "Waste".

  • Valve Protection: Screw on the safety cap.

  • Logistics: Contact the gas supplier (e.g., Airgas, Linde) for Return for Credit/Disposal . This is the only compliant method for cylinders.

Scenario B: Experimental Byproduct (Venting)

If ethane is generated as a reaction byproduct or is dissolved in a solvent:

  • Small Quantities (<1 Liter gas):

    • Vent into a functioning chemical fume hood.[6]

    • Ensure no ignition sources (hot plates, sparks) are within 3 feet of the sash.

    • Leave the hood fan ON.

  • Large Quantities:

    • Must be captured in a gas trap or routed to a facility flare system.

    • Do not vent large volumes of ethane into building ventilation; it can accumulate in ductwork and create an explosion hazard.

Emergency Response Procedures

IncidentImmediate Action
Spill (Liquid) 1. Evacuate area. 2. Don PPE (Nitrile gloves, safety goggles). 3. Absorb with Vermiculite or Sand . Do not use combustible materials (sawdust). 4. Place in hazardous waste pail.
Leak (Gas) 1. Eliminate all ignition sources immediately. 2. Increase ventilation (open windows if safe, max hood sash). 3. Evacuate lab until gas dissipates.
Skin Contact Wash with soap and water for 15 minutes.[10] The alkyl bromide can cause delayed blistering; seek medical attention if irritation persists.

References

  • PubChem. (n.d.).[8] 1-(2-Bromoethoxy)-2-ethylbenzene (Compound).[6][8][11] National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved March 3, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Flammable Gases. Retrieved March 3, 2026, from [Link]

Sources

Personal protective equipment for handling 1-(2-Bromoethoxy)-2-ethylbenzene;ethane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling dual-hazard systems—specifically combining a reactive liquid organobromide with a highly flammable compressed gas—requires rigorous, self-validating safety protocols. The chemical system involving 1-(2-Bromoethoxy)-2-ethylbenzene (a liquid alkylating agent) and ethane (an extremely flammable gas and simple asphyxiant) presents a complex risk profile.

This guide provides a comprehensive, causality-driven framework for the safe handling, experimental execution, and disposal of these chemicals.

Physicochemical Hazard Profiling & Causality

To design an effective safety protocol, we must first understand the intrinsic properties of the reagents. 1-(2-Bromoethoxy)-2-ethylbenzene is an organobromide[1]. Organobromides are potent alkylating agents that can randomly modify the surfaces of proteins and lipids by reacting with free thiols (cysteines), leading to severe skin sensitization, cellular disruption, and potential mutagenicity[2][3]. Ethane is a Category 1A flammable gas that poses severe fire, explosion, and asphyxiation risks if allowed to accumulate in confined spaces[4][5].

Table 1: Comparative Physicochemical and Hazard Data

Property1-(2-Bromoethoxy)-2-ethylbenzene[6]Ethane[5][7]
CAS Number 915922-20-274-84-0
Physical State Clear, colorless liquidCompressed gas
Boiling Point 267.6 °C-88.6 °C
Flash Point 106 °C (Combustible)-135 °C (Extremely Flammable)
Primary Hazards Alkylating agent, skin/eye irritantFlammable gas, simple asphyxiant
Density 1.302 g/cm³1.356 kg/m ³ (Gas)

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this dual-hazard system. The following matrix explains the causality behind each required piece of equipment:

  • Hand Protection (Viton or Butyl Rubber Gloves): Standard nitrile gloves offer poor resistance to halogenated organics. Because 1-(2-Bromoethoxy)-2-ethylbenzene is highly lipophilic, it will rapidly permeate nitrile, leading to dermal alkylation[2]. Protocol: Double-glove with a heavy-duty Viton or Butyl rubber outer glove and a standard nitrile inner glove.

  • Body Protection (Flame-Resistant Lab Coat): Ethane has a lower explosive limit (LEL) of approximately 3% in air[5]. Static discharge from standard synthetic lab coats can ignite localized ethane pockets during a pressurized reactor purge. Protocol: Wear a 100% cotton or Nomex® Flame-Resistant (FR) lab coat and a chemical-resistant apron.

  • Eye/Face Protection (Splash Goggles & Face Shield): The risk of pressurized ethane causing a blowout of the liquid organobromide necessitates dual-layer protection[5]. Protocol: ANSI-compliant chemical splash goggles must be worn at all times, supplemented by a full-face shield when pressurizing the reactor.

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood. If ethane cylinders are stored or used outside a hood, continuous ambient oxygen and LEL monitors must be active to prevent asphyxiation[5][7].

Experimental Protocol: High-Pressure Alkylation Workflow

The following self-validating protocol ensures that the acute fire risk of ethane and the chronic toxicity of the organobromide are simultaneously mitigated during a standard reaction setup.

Step 1: Pre-Operational Environmental Validation

  • Verify the fume hood face velocity is between 0.4 and 0.6 m/s.

  • Ensure all electrical equipment inside the hood (e.g., stir plates) is explosion-proof and intrinsically safe to prevent ethane ignition[4].

  • Activate the continuous gas monitor calibrated for ethane LEL detection.

Step 2: Liquid Reagent Handling

  • Secure the reaction vessel (e.g., a high-pressure Parr reactor or Schlenk flask) inside the fume hood.

  • Using a gas-tight glass syringe, transfer the 1-(2-Bromoethoxy)-2-ethylbenzene.

  • Causality: Using a gas-tight syringe prevents ambient moisture from degrading the reagent and completely isolates the operator from inhaling volatile alkylating vapors.

Step 3: Inert Atmospheric Purging

  • Seal the reactor. Before introducing ethane, purge the reactor headspace with inert argon gas for 15 minutes[4].

  • Causality: Displacing ambient oxygen is critical. Ethane cannot ignite without an oxidizer; an argon purge eliminates the risk of forming an explosive ethane-air mixture inside the vessel.

Step 4: Ethane Introduction

  • Connect the ethane supply line using Swagelok® or equivalent high-pressure fittings.

  • Slowly open the regulator valve to introduce ethane, monitoring the pressure gauge for sudden drops that indicate leaks[8].

  • Never use Teflon tape on the first two threads of the gas fittings, as shredded tape can enter the line and cause valve failure.

Step 5: Reaction Quenching

  • Upon completion, vent the residual ethane slowly through a dedicated exhaust line routed directly into the fume hood baffle.

  • Quench the liquid organobromide mixture with a mild nucleophile (e.g., 10% aqueous sodium thiosulfate).

  • Causality: Thiosulfate reacts with unreacted 1-(2-Bromoethoxy)-2-ethylbenzene, neutralizing its alkylating potential before it enters the waste stream.

Mandatory Visualization: Safety & Operational Workflow

G A Hazard Assessment: Organobromide + Ethane B Liquid Handling (Alkylating Agent) PPE: Viton Gloves, Splash Goggles A->B C Gas Handling (Ethane) PPE: FR Lab Coat, Gas Monitor A->C D Schlenk Line / Reactor Setup (Inert Atmosphere) B->D C->D E Reaction Execution D->E F Quench & Waste Segregation (Halogenated Waste) E->F

Figure 1: Operational workflow and PPE integration for organobromide and ethane systems.

Spill Response and Disposal Plan

Liquid Spill (1-(2-Bromoethoxy)-2-ethylbenzene):

  • Isolate: Evacuate non-essential personnel.

  • Absorb: Do not use combustible absorbents like sawdust. Cover the spill with an inert, non-combustible material such as vermiculite or dry sand.

  • Neutralize: Treat the absorbed area with a dilute sodium thiosulfate solution to neutralize residual alkylating agents.

  • Dispose: Sweep the absorbent into a heavy-duty polypropylene bag and place it in a sealed container labeled "Hazardous Halogenated Organic Waste."

Gas Leak (Ethane):

  • Eliminate Ignition: Immediately shut off all hot plates and electrical equipment[7][9].

  • Isolate Source: If safe to do so without entering a high-concentration zone, close the main cylinder valve[5].

  • Evacuate: Leave the laboratory immediately and allow the fume hood exhaust to clear the asphyxiating vapors. Do not re-enter until the continuous gas monitor confirms the LEL is at 0% and oxygen levels are above 19.5%[5].

Waste Segregation: Never mix quenched organobromide waste with non-halogenated solvents (like acetone or ethanol). Mixing halogenated waste with incompatible solvents can lead to exothermic cross-reactions and severely complicates EPA-compliant incineration protocols.

References

  • LookChem. "1-(2-BROMOETHOXY)-2-ETHYLBENZENE (CAS 915922-20-2) Chemical Properties." LookChem Database. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "1-(2-Bromoethoxy)-2-ethylbenzene - PubChem Compound Summary." PubChem. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Bromoacetate - Toxicity Summary." PubChem. URL: [Link]

  • Air Liquide. "Safety Data Sheet: Ethane." AL Safety Data Sheets. URL: [Link]

  • MESA Specialty Gases & Equipment. "Safety Data Sheet: Ethane." MESA Gas. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.